molecular formula C5H9BrO2 B3425472 Ethyl 2-bromopropionate CAS No. 41978-69-2

Ethyl 2-bromopropionate

Cat. No.: B3425472
CAS No.: 41978-69-2
M. Wt: 181.03 g/mol
InChI Key: ARFLASKVLJTEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromopropionate (CAS 535-11-5) is a clear, colorless to light yellow liquid with a molecular formula of C5H9BrO2 and a molecular weight of 181.03 g/mol . It is characterized by a density of approximately 1.40 g/cm³, a boiling point near 160 °C, and a flash point of around 51 °C, classifying it as a flammable liquid . This compound is primarily valued in research as an efficient initiator for controlled radical polymerization. Studies have demonstrated its specific use in Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization (ARGET ATRP) of methyl methacrylate (MMA) . In this role, it enables the production of polymers with well-defined molecular weights and low dispersity, which are characteristic of a "living" or controlled polymerization process . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFLASKVLJTEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871746
Record name Propanoic acid, 2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-bromopropionate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20697
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

535-11-5, 41978-69-2
Record name Ethyl 2-bromopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alpha-bromopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-bromopropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-bromo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (±)-2-bromopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL .ALPHA.-BROMOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDA70611LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromopropionate (CAS 535-11-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromopropionate is a vital reagent and intermediate in organic synthesis, playing a crucial role in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to the drug development industry.

Core Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, fruity odor.[1][2] It is a halogenated carboxylic acid ester, and its reactivity is primarily dictated by the presence of the bromine atom at the alpha position to the carbonyl group, making it an excellent alkylating agent.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 535-11-5[2]
Molecular Formula C₅H₉BrO₂[2]
Molecular Weight 181.03 g/mol
Appearance Colorless to pale yellow liquid[2]
Odor Sharp, pungent, fruity[2]
Boiling Point 156-160 °C[4]
Density 1.394 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.446[4]
Flash Point 51 °C (123.8 °F) - closed cup[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[2]
Stability Stable under normal temperatures and pressures. May yellow on exposure to light.
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Spectrum TypeKey Features and Peaks
¹H NMR The proton NMR spectrum provides characteristic signals for the ethyl and the bromopropionyl moieties.
¹³C NMR The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the carbon bearing the bromine, and the carbons of the ethyl group.
IR Spectroscopy The infrared spectrum exhibits a strong absorption band for the C=O (ester) stretching vibration, typically around 1730-1750 cm⁻¹.
Mass Spectrometry The mass spectrum shows a characteristic isotopic pattern for bromine-containing fragments. The molecular ion peak is observed, along with fragmentation patterns corresponding to the loss of various groups.[6]

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound is through the Fischer esterification of 2-bromopropanoic acid.

Experimental Protocol: Fischer Esterification of 2-Bromopropanoic Acid

This protocol details the synthesis of ethyl 2-bromopropanoate (B1255678) from (2S)-bromopropanoic acid, which is prepared via the diazotization of L-alanine.[7]

Materials:

  • Crude 2-bromopropanoic acid (26.88 g)

  • Chloroform (B151607) (50 mL)

  • 95% Ethanol (27 mL)

  • Para-toluenesulfonic acid monohydrate (3 g)

  • Sodium carbonate solution (saturated)

  • Sodium chloride solution (saturated)

  • Anhydrous sodium sulfate

Equipment:

  • 500 mL round-bottom flask

  • Heating mantle

  • Reflux condenser

  • Clevenger apparatus

  • Fractional distillation setup

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine 26.88 g of crude 2-bromopropanoic acid, 50 mL of chloroform, 27 mL of 95% ethanol, and 3 g of para-toluenesulfonic acid monohydrate.[7]

  • Esterification and Water Removal: Assemble a reflux setup with a Clevenger apparatus charged with 25 mL of chloroform. Heat the reaction mixture to reflux. The chloroform-water azeotrope will co-distill, and upon condensation, the denser chloroform will return to the reaction flask while the water is collected in the Clevenger trap. Continue the reflux for 4 hours, periodically draining the collected water.[7]

  • Work-up and Purification:

    • After cooling the reaction mixture, disassemble the apparatus and set up for fractional distillation to remove the chloroform and excess ethanol.[7]

    • Transfer the residue to a separatory funnel. Wash sequentially with saturated sodium carbonate solution to neutralize the acid catalyst, followed by saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Final Distillation: Purify the crude product by fractional distillation. Collect the fraction boiling between 164 °C and 166 °C.[7]

Synthesis Workflow for this compound.

Role in Drug Development

This compound is a key building block in the synthesis of numerous pharmaceuticals, particularly the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens".[8] Its ability to introduce the propionate (B1217596) moiety makes it invaluable in creating the core structure of these drugs.

Synthesis of Naproxen: A Case Study

Naproxen, a widely used NSAID, can be synthesized using this compound. The following pathway illustrates its role in this process.

Naproxen_Synthesis start 2-Acetyl-6-methoxynaphthalene intermediate1 Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate start->intermediate1 Reaction with This compound naproxen Naproxen intermediate1->naproxen Hydrolysis

Simplified synthetic pathway to Naproxen.

Safety and Handling

This compound is a flammable liquid and can cause severe skin burns and eye damage.[9] It is also a lachrymator, meaning it can cause irritation to the eyes and induce tearing.[1] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] It should be protected from light.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations. It is often disposed of via incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined properties and reactivity make it a valuable tool for organic chemists. A thorough understanding of its characteristics, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

An In-depth Technical Guide to Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ethyl 2-bromopropionate, a significant intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals.[1][2][3] The document details its core physicochemical properties, outlines a standard experimental protocol for its synthesis, and visualizes the synthetic pathway for clarity. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties of this compound

This compound, also known as ethyl α-bromopropionate, is an organobromine compound classified as an ester.[3][4][5] It is typically a colorless to pale yellow liquid with a fruity odor.[1] Its utility in organic synthesis stems from its reactivity as a brominated compound, making it a valuable building block in the creation of more complex molecules.[1]

Data Presentation: Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₉BrO₂[1][2][4][6]
Molecular Weight 181.03 g/mol [1][2][4][6][7]
CAS Number 535-11-5[1][2][7]
Appearance Colorless to light yellow clear liquid[1][2]
Density 1.394 g/mL at 25 °C (lit.)[2][7]
Boiling Point 156-160 °C (lit.)[2][6][7]
Refractive Index n20/D 1.446 (lit.)[2][7]
InChI Key ARFLASKVLJTEJD-UHFFFAOYSA-N[4][7]
SMILES CCOC(=O)C(C)Br[4][7]

Experimental Protocol: Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of 2-bromopropionic acid with ethanol (B145695) in the presence of an acid catalyst.[2][3] This reversible reaction is typically driven towards the product by using an excess of the alcohol and/or by removing water as it is formed.[8][9][10]

Methodology: Fischer Esterification

This protocol is based on a general procedure for the synthesis of this compound from 2-bromopropionic acid and ethanol.[2]

Materials:

  • 2-Bromopropionic acid (25 g)

  • Ethanol (200 mL)

  • 1 M Hydrochloric acid (HCl) in diethyl ether (Et₂O) (5 mL)

  • Rotary evaporator

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • A solution of 2-bromopropionic acid (25 g) in ethanol (200 mL) is prepared in a round-bottom flask suitable for reflux.

  • To this solution, 5 mL of 1 M HCl in diethyl ether is added to act as the acid catalyst.[2]

  • The reaction mixture is heated to reflux and maintained at this temperature overnight.[2] The progress of the reaction can be monitored using appropriate analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The solvent and any excess ethanol are removed under reduced pressure using a rotary evaporator.[2]

  • The resulting crude product, a yellow oil, is obtained.[2] The reported yield for this specific procedure is approximately 75% (20.4 g).[2]

  • Further purification can be achieved through vacuum distillation.

Alternative Synthesis Routes: Other methods for preparing this compound exist, such as the esterification of 2-bromopropionyl chloride with anhydrous ethanol.[11] Another common industrial approach involves a two-step process starting from propionic acid, which is first brominated to form the intermediate 2-bromopropionic acid, followed by esterification with ethanol.[12]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Fischer esterification of 2-bromopropionic acid and ethanol.

Synthesis_Workflow Reactants Reactants: 2-Bromopropionic Acid Ethanol (Excess) Reaction Fischer Esterification (Reflux Overnight) Reactants->Reaction Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Catalyst->Reaction Workup Work-up: Solvent Removal (Rotary Evaporator) Reaction->Workup Product Crude Product: This compound Workup->Product Purification Purification (Vacuum Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of ethyl 2-bromopropionate, with a particular focus on its boiling point. The information is presented to support research and development activities where this compound is utilized. This compound is a significant intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals.[1][2] It is classified as a colorless to pale yellow liquid.[3][4][5]

Quantitative Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueNotes
Boiling Point 156-160 °CAt standard atmospheric pressure (lit.)[1][6][7][8]
64-66 °CAt 18 mmHg (lit.)[6]
Density 1.394 g/mLAt 25 °C (lit.)[1][6][7]
Molar Mass 181.03 g/mol [6][8][9][10]
Refractive Index 1.446 (n20/D)(lit.)[1][6][7]
Flash Point 51 °C (123.8 °F)Closed cup[3][6][11][12]
Appearance Colorless to light yellow liquid[3][4][5]
Solubility Insoluble in water; soluble in ether and alcohol[3][5]

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is a critical physical constant used for its identification and purity assessment. Below are detailed methodologies for its experimental determination.

Simple Distillation Method

This method is suitable when a sufficient quantity (typically >5 mL) of the liquid is available and is also used for purification.[13][14]

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or Bunsen burner

  • Clamps and stands

Procedure:

  • Place approximately 5-10 mL of this compound into the distilling flask. Add a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. The flask should be securely clamped and placed in the heating mantle.

  • Position the thermometer in the neck of the distilling flask. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

  • Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor surrounds the thermometer bulb and begins to condense in the condenser.

  • Record the temperature at which the liquid is distilling at a steady rate (i.e., when there is a constant temperature reading and a consistent collection of distillate). This stable temperature is the boiling point.[13]

  • It is advisable to also record the atmospheric pressure at the time of the experiment, as boiling point varies with pressure.[14]

Micro-Boiling Point Determination (Capillary Method)

This technique is ideal when only a small sample of the liquid is available.[15]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block)

  • Rubber band or wire for attaching the tube to the thermometer

Procedure:

  • Seal one end of a capillary tube by heating it in a flame.

  • Place a small amount (a few drops) of this compound into the small test tube.

  • Invert the sealed capillary tube and place it (sealed end up) into the liquid in the test tube.

  • Attach the test tube to a thermometer using a rubber band or wire. The sample in the test tube should be level with the thermometer bulb.

  • Immerse the assembly in a heating bath (Thiele tube or heating block). The heat should be applied to the side arm of the Thiele tube to ensure even heating by convection.

  • Heat the apparatus gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.[15]

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the vapor of the sample has displaced all the air.

  • Stop heating and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and stop. The point at which the liquid just begins to enter the capillary tube is the boiling point. Record the temperature at this moment.[15]

Visualized Workflow: Simple Distillation

The following diagram illustrates the logical workflow for determining the boiling point of a substance using the simple distillation method.

G Workflow for Boiling Point Determination via Simple Distillation A 1. Assemble Distillation Apparatus B 2. Place Sample and Boiling Chips in Flask A->B C 3. Position Thermometer Correctly B->C D 4. Begin Gentle Heating C->D E 5. Observe for Boiling and Vapor Rise D->E F 6. Monitor Temperature E->F G Is Temperature Stable? F->G H 7. Record Stable Temperature as Boiling Point G->H Yes I Continue Heating Gently G->I No J 8. Stop Heating and Disassemble Apparatus After Cooling H->J I->F

Caption: Logical steps for determining a liquid's boiling point by simple distillation.

References

Ethyl 2-Bromopropionate: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 2-bromopropionate, a key intermediate in various organic syntheses. This document outlines its density and refractive index, details the experimental protocols for their measurement, and presents a typical synthesis workflow.

Core Physicochemical Data

The density and refractive index are critical parameters for the identification, quality control, and application of this compound in research and development.

PropertyValueConditions
Density 1.394 g/mLat 25 °C[1]
Refractive Index n20/D 1.446at 20 °C[1][2]
1.4440-1.4480at 20 °C[3]

Experimental Protocols

Accurate determination of density and refractive index is paramount. The following are standard methodologies for these measurements.

Density Measurement

The density of a liquid, such as this compound, can be precisely determined using a pycnometer. This method involves the following steps:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

  • Weighing the Empty Pycnometer: Accurately weigh the empty and dry pycnometer using an analytical balance.

  • Filling with the Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be brought to the desired measurement temperature (e.g., 25 °C).

  • Weighing the Filled Pycnometer: Weigh the pycnometer filled with the sample liquid.

  • Calibration with a Reference Liquid: Repeat the process using a reference liquid of known density, typically distilled water.

  • Calculation: The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Alternatively, a vibrating tube density meter can be used for highly accurate measurements. This instrument measures the change in the oscillation frequency of a U-shaped tube when filled with the sample liquid, which is directly related to the liquid's density.[4]

Refractive Index Measurement

The refractive index of this compound is typically measured using an Abbe refractometer. The general procedure is as follows:

  • Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Apply a few drops of this compound onto the prism surface of the refractometer.

  • Measurement: Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20 °C), which can be controlled by a circulating water bath.

  • Reading: Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • Dispersion Correction: If a colored fringe is observed, adjust the compensator to remove the color and sharpen the boundary line.

  • Data Recording: Read the refractive index value from the instrument's scale. The "n20/D" notation indicates that the measurement was taken at 20°C using the sodium D-line (589 nm) as the light source.[5]

Synthesis Workflow

This compound is commonly synthesized via the esterification of 2-bromopropionic acid with ethanol. A general workflow for this synthesis is depicted below.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product 2-Bromopropionic_Acid 2-Bromopropionic Acid Mixing Mixing and Acid Catalyst Addition 2-Bromopropionic_Acid->Mixing Ethanol Ethanol Ethanol->Mixing Reflux Heating to Reflux Mixing->Reflux Workup Reaction Work-up (e.g., Extraction, Washing) Reflux->Workup Solvent_Removal Solvent Removal (Rotary Evaporation) Workup->Solvent_Removal Distillation Distillation Solvent_Removal->Distillation Ethyl_2-bromopropionate This compound Distillation->Ethyl_2-bromopropionate

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-bromopropionate is a halogenated ester widely used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its chemical structure and purity are critical for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for its characterization. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the interpretation of chemical shifts, spin-spin coupling, and integration, supplemented by a standard experimental protocol for data acquisition.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound presents four distinct signals, corresponding to the four non-equivalent proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and bromine), while the multiplicity, or splitting pattern, arises from spin-spin coupling with neighboring protons, following the n+1 rule.[3][4]

The detailed spectral data, acquired in deuterated chloroform (B151607) (CDCl₃), are summarized in the table below.[1]

Assigned ProtonsChemical Shift (δ) ppmIntegrationMultiplicityCoupling Constant (J) Hz
-CH(Br)-4.361HQuartet (q)7.00
-O-CH₂-CH₃4.242HQuartet (q)7.00
-CH(Br)-CH₃1.833HDoublet (d)7.08
-O-CH₂-CH₃1.313HTriplet (t)7.20

Interpretation of Signals:

  • δ 4.36 (Quartet, 1H): This signal corresponds to the single proton on the carbon atom bonded to the bromine (-CH(Br)-). Its downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom and the carbonyl group. The signal is split into a quartet by the three equivalent protons of the neighboring methyl group (n=3, so n+1=4).

  • δ 4.24 (Quartet, 2H): These two protons belong to the methylene (B1212753) group (-O-CH₂-) of the ethyl ester. The adjacent, highly electronegative oxygen atom causes a significant downfield shift. This signal appears as a quartet because it is coupled to the three protons of the adjacent methyl group (n=3, n+1=4).

  • δ 1.83 (Doublet, 3H): This signal represents the three protons of the methyl group attached to the chiral center (-CH(Br)-CH₃). It is shifted downfield relative to a typical alkane methyl group due to the influence of the adjacent bromine atom. The signal is split into a doublet by the single proton on the neighboring methine carbon (n=1, n+1=2).

  • δ 1.31 (Triplet, 3H): This upfield signal corresponds to the three protons of the terminal methyl group (-CH₃) of the ethyl ester. It is the most shielded signal in the spectrum. The signal is split into a triplet by the two protons of the adjacent methylene group (n=2, n+1=3).

Visualization of Molecular Structure and Coupling

The spin-spin coupling interactions within the this compound molecule are visualized below. The diagram illustrates the connectivity and highlights which protons influence each other's signals.

G cluster_propionate Propionate Moiety cluster_ethyl Ethyl Moiety p_ch3 CH₃ (δ 1.83, d) p_ch CH (δ 4.36, q) p_ch3->p_ch p_ch3->p_ch J ≈ 7.08 Hz p_coo C=O p_ch->p_coo e_ch2 CH₂ (δ 4.24, q) p_coo->e_ch2 O e_ch3 CH₃ (δ 1.31, t) e_ch2->e_ch3 e_ch2->e_ch3 J ≈ 7.20 Hz

Caption: Spin-spin coupling in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation.[5] The following protocol outlines the standard procedure for analyzing a liquid sample like this compound.

Materials and Equipment:

  • This compound sample (5-25 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[6][7]

  • Internal standard (e.g., Tetramethylsilane, TMS, usually pre-dissolved in solvent)[3]

  • 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR Spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal reference standard (e.g., 0.03% TMS) to the vial.[7] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[6][8]

  • Dissolution: Cap the vial and gently vortex or swirl it until the sample is completely dissolved, ensuring a homogenous solution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the filter directly into a clean NMR tube.

  • Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm (40-50 mm), which corresponds to the active volume of the spectrometer's receiver coil.[5][7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium (B1214612) signal from the solvent, shim to optimize magnetic field homogeneity, and tune the probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. Typical acquisitions involve a short pulse-acquire sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final frequency-domain spectrum. The chemical shifts are referenced to the TMS signal at 0.0 ppm.

The workflow for this protocol is illustrated in the diagram below.

G start Start weigh 1. Weigh Sample (5-25 mg) start->weigh dissolve 2. Dissolve in Deuterated Solvent (0.7 mL CDCl₃ + TMS) weigh->dissolve filter 3. Filter into NMR Tube (via glass wool plug) dissolve->filter place 4. Place Sample in Spectrometer filter->place acquire 5. Lock, Shim, and Acquire Data place->acquire process 6. Process FID (Fourier Transform, Phase, Baseline) acquire->process end End: Interpretable Spectrum process->end

Caption: Standard workflow for NMR sample preparation and analysis.

The ¹H NMR spectrum of this compound is a clear and illustrative example of how chemical environment and proton-proton coupling provide definitive structural information. The distinct quartet, triplet, and doublet signals, with their predictable chemical shifts and integral ratios, allow for the unambiguous assignment of all protons in the molecule. This guide provides the necessary spectral data and procedural knowledge for scientists to confidently identify and characterize this compound in a laboratory setting.

References

Unveiling the Molecular Blueprint: An In-depth Mass Spectrum Analysis of Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of ethyl 2-bromopropionate, a key intermediate in organic synthesis and drug development. A thorough understanding of its fragmentation behavior under electron ionization (EI) is critical for its identification, purity assessment, and the elucidation of reaction pathways. This document outlines the detailed mass spectral data, the experimental protocol for its acquisition, and a visual representation of its fragmentation cascade.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The relative abundances of these ions are crucial for structural confirmation. The data presented below summarizes the key fragments and their relative intensities.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Putative Fragment Identity
2748.8[C2H3]+
29100.0[C2H5]+
5725.6[C4H9]+
10747.2[CH3CHCOOC2H5]+
10946.3[CH3CHCOOC2H5]+ (with 81Br isotope)
13510.9[M - OC2H5]+
13710.8[M - OC2H5]+ (with 81Br isotope)
180~15[M]+ (Molecular Ion with 79Br)
182~15[M]+ (Molecular Ion with 81Br)

Note: The molecular ion peaks at m/z 180 and 182 exhibit a characteristic ~1:1 ratio, which is indicative of the presence of a single bromine atom (isotopes 79Br and 81Br). Data sourced from publicly available spectral databases.[1][2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for the acquisition of the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

2. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

3. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.[3][4]

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Range: Scan from m/z 20 to 250 to ensure detection of all relevant fragments and the molecular ion.

  • Solvent Delay: A solvent delay of 2-3 minutes is employed to prevent the high concentration of the solvent from entering and saturating the mass spectrometer detector.

5. Data Acquisition and Analysis:

  • Acquire the mass spectrum for the chromatographic peak corresponding to this compound.

  • Analyze the resulting spectrum, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern with reference spectra from databases for confirmation.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is a complex process involving the cleavage of various bonds. The following diagram illustrates the principal fragmentation pathways.

fragmentation_pathway cluster_alpha_cleavage α-Cleavage cluster_ester_cleavage Ester Cleavage cluster_further_fragmentation Further Fragmentation M [CH3CH(Br)COOCH2CH3]+• m/z = 180/182 f107 [CH3CHCOOCH2CH3]+ m/z = 107 M->f107 - Br• f109 [CH3CHCOOCH2CH3]+ m/z = 109 M->f109 - Br• f135 [CH3CH(Br)CO]+ m/z = 135 M->f135 - •OCH2CH3 f137 [CH3CH(Br)CO]+ m/z = 137 M->f137 - •OCH2CH3 f29 [CH2CH3]+ m/z = 29 M->f29 Charge migration f57 [C4H9]+ m/z = 57 f135->f57 - CO f137->f57 - CO f27 [C2H3]+ m/z = 27 f29->f27 - H2

Caption: Fragmentation pathway of this compound under EI-MS.

This detailed analysis of the mass spectrum of this compound serves as a valuable resource for its unambiguous identification and for understanding its chemical behavior in various applications, from synthetic chemistry to metabolomic studies. The provided data and protocols can be readily adapted for routine analysis and quality control in research and industrial settings.

References

A Comprehensive Technical Guide to the Solubility of Ethyl 2-Bromopropionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of ethyl 2-bromopropionate in various organic solvents. This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. A thorough understanding of its solubility is paramount for reaction optimization, purification processes, and formulation development. While extensive quantitative solubility data is not widely available in published literature, this guide consolidates qualitative information, outlines the theoretical principles governing its solubility, and provides detailed experimental protocols for its determination.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces of the solute and solvent are similar. This compound (C₅H₉BrO₂) possesses a polar ester group and a carbon-bromine bond, alongside a nonpolar ethyl and methyl group. This amphiphilic nature dictates its solubility profile in a range of organic solvents.

Haloalkanes, such as this compound, tend to be soluble in organic solvents because the energy required to break the intermolecular attractions within the haloalkane and the solvent is comparable to the energy released when new attractions are formed between them.[1][2] These interactions are primarily van der Waals forces (dispersion and dipole-dipole interactions).[1] In contrast, its solubility in water is limited due to the high energy required to break the strong hydrogen bonds between water molecules.[1]

Qualitative Solubility Data

Based on available chemical literature and safety data sheets, the following table summarizes the qualitative solubility of this compound in common organic solvents. "Miscible" implies solubility in all proportions.

Solvent ClassSolventQualitative SolubilityReference
Alcohols MethanolSlightly Soluble[3][4][3][4]
EthanolSoluble/Miscible[5][6][7][5][6][7]
Ethers Diethyl EtherSoluble/Miscible[5][6][7][5][6][7]
Halogenated Solvents DichloromethaneSoluble[5][5]
ChloroformSlightly Soluble[3][4][3][4]
Water WaterInsoluble/Sparingly Soluble[5][6][5][6]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. Below are detailed methodologies for two common techniques used to determine the solubility of a liquid solute in a liquid solvent.

Gravimetric Method (Isothermal Shake-Flask)

This is a classic and reliable method for determining thermodynamic solubility. It involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution by weight.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Temperature-controlled shaker bath or incubator

  • Analytical balance (4-decimal place accuracy)

  • Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

  • Syringes and filters (solvent-compatible, e.g., PTFE)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven for drying

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution is saturated.

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solute to settle. It is crucial to maintain the temperature during this step.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a pre-warmed syringe. Attach a syringe filter to remove any undissolved micro-droplets of the solute.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed (tared) evaporating dish or vial.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause the solute to evaporate.

    • Once the solvent is fully evaporated, re-weigh the dish containing the solute residue.

  • Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or g/100 mL of solvent.

    • Weight of saturated solution = (Weight of dish + solution) - (Weight of empty dish)

    • Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

    • Weight of solvent = Weight of saturated solution - Weight of solute

    • Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) x 100

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that can determine thermodynamic parameters of interactions, including solubility. The method involves titrating a solvent into the solute and measuring the heat changes associated with dissolution.

Materials and Equipment:

  • Isothermal Titration Calorimeter

  • This compound (solute)

  • Organic solvent of interest (titrant)

  • Syringes for the ITC instrument

Procedure:

  • Instrument Setup: Set the ITC instrument to the desired experimental temperature.

  • Sample Loading:

    • Accurately weigh a small amount of this compound and place it in the sample cell.

    • Fill the reference cell with the same organic solvent that will be used for the titration.

    • Load the injection syringe with the organic solvent.

  • Titration: Start the experiment, which consists of a series of small, sequential injections of the solvent into the sample cell containing the solute. The instrument measures the heat absorbed or released during each injection as the solute dissolves.

  • Data Analysis:

    • Initially, as the solvent is injected, the solute dissolves, resulting in a measurable heat change for each injection.

    • Once all the solute has dissolved and the solution is no longer saturated, subsequent injections of the solvent will only produce heats of dilution, which are typically much smaller.

    • A plot of the cumulative heat change versus the mole ratio of solvent to solute will show two linear regions. The intersection of these two lines corresponds to the point of saturation, from which the solubility can be accurately determined.

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G cluster_0 Preparation & Equilibration cluster_1 Sampling cluster_2 Analysis cluster_3 Calculation A Add excess this compound to solvent B Seal vial and place in shaker bath at constant T A->B C Equilibrate for 24-72 hours B->C D Cease agitation and allow phases to separate C->D E Withdraw supernatant with a pre-warmed, filtered syringe D->E F Dispense into a pre-weighed container E->F G Weigh the container with the solution F->G H Evaporate the solvent G->H I Weigh the container with the solute residue H->I J Calculate weights of solute and solvent I->J K Determine solubility (e.g., g/100g solvent) J->K

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound SolutePolarity Polarity (Ester, C-Br) IntermolecularForces Intermolecular Forces (van der Waals, Dipole-Dipole) SolutePolarity->IntermolecularForces SoluteNonPolar Non-Polar Character (Alkyl Groups) SoluteNonPolar->IntermolecularForces SolventPolarity Polarity SolventPolarity->IntermolecularForces SolventHbonding Hydrogen Bonding Capacity SolventHbonding->IntermolecularForces Temperature Temperature Temperature->Solubility Pressure Pressure (minor effect for liquids) Pressure->Solubility IntermolecularForces->Solubility

References

An In-depth Technical Guide to the Safe Handling of Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl 2-bromopropionate, a key reagent in various synthetic applications. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound is a flammable, corrosive, and toxic liquid that requires careful handling.[1][2][3][4] It is a colorless to pale yellow liquid with a pungent odor.[2][5] The following table summarizes its key quantitative properties.

PropertyValueSource(s)
Molecular Formula C₅H₉BrO₂[1][2][3][5]
Molecular Weight 181.03 g/mol [1][3]
CAS Number 535-11-5[1][2][3]
EC Number 208-609-5[3]
Boiling Point 156-160 °C[3]
Density 1.394 g/mL at 25 °C
Flash Point 51 °C (123.8 °F) - closed cup
Refractive Index n20/D 1.446
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[2][5]
Acute Oral Toxicity (LD50, Rabbit) 281 mg/kg[2][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour.[1][3][6]
Acute Toxicity, Oral3H301: Toxic if swallowed.[6][7]
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage.[1][3] H315: Causes skin irritation.[1][6]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[6][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][4]

Signal Word: Danger[1][3][4]

Primary Hazards: Flammable, Corrosive, Irritant, Toxic.[1][2] It is also a lachrymator, meaning it can induce tearing.[1][3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[3] Standard laboratory safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Chemically resistant gloves must be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[3] Dispose of contaminated gloves after use.[3]

    • Protective Clothing: A complete suit protecting against chemicals, such as a flame-retardant, anti-static lab coat, is necessary.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If air-purifying respirators are deemed necessary by a risk assessment, use a full-face respirator with appropriate cartridges (e.g., type ABEK, EN 14387).[3]

Engineering Controls
  • Ventilation: Ensure adequate ventilation.[3] Local exhaust ventilation or a closed system is recommended.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[8][9]

  • Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[2][8] All tools used should be non-sparking.[2][6][10]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[2][3][4][10] Keep containers tightly closed and upright to prevent leakage.[3][4] The storage area should be designated for flammable liquids.[3][10] Protect from light and moisture.[3][4][11]

  • Incompatibilities: Keep away from strong bases, acids, oxidizing agents, reducing agents, amines, and active metals such as aluminum and magnesium.[2][3][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4][10] "No Smoking" policies must be strictly enforced in storage and handling areas.[2][4]

G General Handling and Storage Protocol start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical Goggles & Face Shield - Resistant Gloves - Protective Clothing start->ppe Step 1 eng_controls Utilize Engineering Controls: - Fume Hood - Eyewash/Shower Station - Explosion-Proof Equipment start->eng_controls Step 2 handling Safe Handling Practices: - Avoid inhalation, ingestion, skin/eye contact - Use non-sparking tools - Ground/bond containers ppe->handling eng_controls->handling storage Proper Storage: - Cool, dry, well-ventilated area - Tightly sealed, upright container - Away from heat and incompatibles handling->storage After Use end End: Procedure Complete storage->end

Caption: Workflow for general handling and storage of this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and further contamination.

Experimental Protocol for Spill Response
  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[3][4] Remove all sources of ignition.[3][4][8][10]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Don PPE: Don the personal protective equipment detailed in Section 3.1.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3][4] Prevent the spill from entering drains.[3][4]

  • Absorption:

    • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[4][8][10]

    • Do not use combustible materials like sawdust.[8]

  • Collection:

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[3][8][10]

    • An electrically protected vacuum cleaner or wet-brushing can be used for collection.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste material through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[3][4]

G Spill Response Workflow spill Spill Occurs evacuate Evacuate Area Remove Ignition Sources spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill Prevent Entry to Drains ppe->contain absorb Absorb with Inert Material (e.g., Sand, Vermiculite) contain->absorb collect Collect Waste Use Non-Sparking Tools absorb->collect dispose Place in Labeled Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Response Complete decontaminate->end

Caption: Logical workflow for responding to a spill of this compound.

First Aid Measures

In case of exposure, immediate medical attention is crucial. Show the Safety Data Sheet (SDS) to the attending physician.[3][4]

Experimental Protocol for First Aid Response
  • Inhalation:

    • Move the exposed individual to fresh air immediately.[3][4]

    • If breathing is difficult or has stopped, provide artificial respiration.[3][4]

    • Seek immediate medical attention.[3][4]

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[3][4]

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[3][4]

    • Seek immediate medical attention.[3][4]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4][9]

    • If present and easy to do, remove contact lenses.[3][4] Continue rinsing.[3]

    • Call a POISON CENTER or doctor immediately.[3][4]

  • Ingestion:

    • Do NOT induce vomiting.[3][4]

    • Rinse the mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3][4]

    • Call a POISON CENTER or doctor immediately.[4][6][7]

G First Aid Response to Exposure exposure Exposure Occurs inhalation Inhalation: Move to Fresh Air exposure->inhalation skin Skin Contact: Remove Clothing, Wash with Soap & Water exposure->skin eye Eye Contact: Rinse with Water for 15 min exposure->eye ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure->ingestion artificial_resp If Not Breathing: Give Artificial Respiration inhalation->artificial_resp seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical remove_lenses Remove Contact Lenses (If Present) eye->remove_lenses eye->seek_medical ingestion->seek_medical artificial_resp->seek_medical remove_lenses->seek_medical

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool unopened containers, but a direct water jet may be ineffective.[3][4][10]

  • Specific Hazards: Flammable liquid and vapor.[3] Vapors can accumulate in low areas and may form explosive mixtures with air.[3][4] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[3][4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Disposal Considerations

Dispose of unused product and contaminated packaging in accordance with all applicable local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[3][4] Do not allow the product to enter drains.[3][4]

This technical guide is intended to provide comprehensive safety information. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and ensure all personnel are trained on its specific hazards and handling procedures.

References

Ethyl 2-Bromopropionate: A Comprehensive Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides critical safety information for Ethyl 2-bromopropionate, a key reagent in pharmaceutical and chemical synthesis. The following sections detail its identification, hazards, physical and chemical properties, and toxicological and ecological impact, compiled from various material safety data sheets. This document is intended for researchers, scientists, and professionals in drug development to ensure safe handling and use.

Chemical Identification

This section provides fundamental identification details for this compound.

IdentifierValue
Chemical Name This compound
Synonyms 2-Bromopropanoic Acid Ethyl Ester, Ethyl α-bromopropionate
CAS Number 535-11-5[1]
Molecular Formula C5H9BrO2[1]
Molecular Weight 181.03 g/mol [2]
Chemical Structure CH3CHBrCOOC2H5

Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated warnings.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Flammable Liquids Category 3[1][2]Danger[1][2]H226: Flammable liquid and vapor[1][2]
Skin Corrosion/Irritation Category 1B[1][2]Danger[1][2]H314: Causes severe skin burns and eye damage[1][2]
Acute Toxicity, Oral Category 4 (Harmful if swallowed - in some classifications)Warning[2]H302: Harmful if swallowed[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation - in some classifications)Warning[2]H335: May cause respiratory irritation[2]

Physical and Chemical Properties

Key physical and chemical properties of this compound are outlined below, providing essential data for handling and storage.

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Odor Pungent, fruity[1]
Boiling Point 156-160 °C[3]
Density 1.394 g/mL at 25 °C[3]
Flash Point 51 °C (123.8 °F) - closed cup[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1]
Refractive Index n20/D 1.446 (lit.)[3]
Vapor Pressure No data available
Vapor Density No data available

Toxicological Information

This compound is moderately toxic and corrosive. The available toxicological data is summarized below. It is important to note that detailed experimental protocols for these studies are not publicly available.

MetricValueSpeciesNotes
LD50 (Oral) 281 mg/kg[1][4]RabbitModerately toxic upon acute ingestion.
Skin Corrosion Causes severe burns[1][2]N/ADirect contact can lead to chemical burns.[1]
Eye Irritation Causes serious eye damage[1][2]N/AA lachrymator, causing irritation and tearing.[2]
Inhalation May cause respiratory irritation.[1][2]N/AInhalation of vapors can irritate the mucous membranes and upper respiratory tract.[1] Prolonged exposure may lead to liver and kidney damage.[1]
Carcinogenicity Not classified as a human carcinogen by IARC or EPA.[1]N/ANo conclusive evidence of carcinogenicity.[1]
Mutagenicity Ames test: positive[5]N/A

Ecological Information

Information on the environmental impact of this compound is limited. The available data suggests the following:

ParameterInformation
Ecotoxicity No specific data available. Do not allow to enter drains or surface water.[5][6]
Persistence and Degradability Insoluble in water and may persist in the environment.[5]
Bioaccumulation No information available.[5]
Mobility in Soil Low water solubility suggests it is not likely to be mobile in the environment.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited (e.g., the specific methodology for the LD50 test in rabbits) are not provided in the publicly available Material Safety Data Sheets. Researchers should consult specialized toxicological databases or literature for such information. The provided data is a summary for hazard assessment and safe handling guidance.

Safe Handling and Emergency Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal, including emergency procedures.

SafeHandlingWorkflow Safe Handling and Emergency Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_spill Spill Response cluster_exposure Exposure Response cluster_disposal Waste Disposal A Review MSDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Ground Equipment to Prevent Static Discharge C->D G Evacuate Area C->G Spill Occurs J Skin Contact: Immediately flush with water for 15 mins C->J Exposure Occurs K Eye Contact: Immediately flush with water for 15 mins C->K Exposure Occurs L Inhalation: Move to fresh air C->L Exposure Occurs M Ingestion: Do NOT induce vomiting. Rinse mouth. C->M Exposure Occurs E Keep Away from Ignition Sources D->E F Store in a Cool, Dry, Well-Ventilated Area E->F O Dispose of as Hazardous Waste F->O H Contain Spill with Inert Material G->H I Collect and Place in a Sealed Container for Disposal H->I I->O N Seek Immediate Medical Attention J->N K->N L->N M->N P Follow Local and National Regulations O->P

Caption: Workflow for safe handling, emergency response, and disposal of this compound.

References

Toxicological Profile of Ethyl 2-Bromopropionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data available for ethyl 2-bromopropionate. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who may handle or evaluate this compound. This document synthesizes information on acute toxicity, genotoxicity, carcinogenicity, and potential reproductive and developmental effects, and where data is limited, it draws upon information from structurally related compounds to provide a broader context.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a sharp, pungent odor. It is a halogenated carboxylic acid ester with the chemical formula C₅H₉BrO₂. Due to the presence of a bromine atom alpha to the carbonyl group, it is a reactive compound and a versatile intermediate in organic synthesis.[1][2] This reactivity is also central to its toxicological profile.

Acute Toxicity

This compound is considered moderately toxic upon acute exposure.[2] The primary routes of exposure are inhalation, ingestion, and dermal contact.

Quantitative Acute Toxicity Data

EndpointSpeciesRouteValueReference
LD50RabbitOral281 mg/kg[3]

LD50: Lethal Dose, 50%

Symptoms of acute exposure can include irritation to the skin, eyes, and respiratory tract.[2] It is classified as a lachrymator, meaning it can cause tearing.[4] Inhalation may lead to coughing, shortness of breath, and irritation of the mucous membranes, while direct contact can result in chemical burns.[2]

Genotoxicity

The genotoxic potential of a compound is a critical endpoint in toxicological assessment, as it can indicate the potential for carcinogenicity and heritable genetic damage.

Ames Test (Bacterial Reverse Mutation Assay)

A safety data sheet for a commercial source of this compound states that the substance gives a positive result in the Ames test.[2] This indicates that it can induce mutations in a bacterial test system.

Experimental Protocol: Ames Test (General)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[5] The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.

A general protocol involves the following steps:

  • Strain Selection: Multiple strains of S. typhimurium with different types of mutations in the histidine operon are used to detect various types of mutagens (e.g., frameshift vs. base-pair substitution mutagens).[6][7]

  • Metabolic Activation: The test is performed both with and without the addition of a mammalian liver extract (S9 fraction). The S9 fraction contains enzymes that can metabolize a test chemical into a more potent mutagen, mimicking mammalian metabolism.[7]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.[6]

  • Scoring: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.[8]

Logical Workflow for Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis bacterial_strains Select S. typhimurium (His- auxotrophs) plate_no_s9 Plate bacteria + compound (without S9) bacterial_strains->plate_no_s9 plate_s9 Plate bacteria + compound (with S9) bacterial_strains->plate_s9 s9_mix Prepare S9 Mix (for metabolic activation) s9_mix->plate_s9 test_compound This compound (various concentrations) test_compound->plate_no_s9 test_compound->plate_s9 control Negative & Positive Controls control->plate_no_s9 control->plate_s9 incubation Incubate plates (37°C, 48-72h) plate_no_s9->incubation plate_s9->incubation colony_count Count revertant colonies (His+) incubation->colony_count evaluation Compare to controls Assess mutagenicity colony_count->evaluation

A simplified workflow of the Ames test for mutagenicity.

Carcinogenicity

Currently, there is no conclusive evidence to classify this compound as a human carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC).[2][9] However, a lack of classification does not definitively rule out carcinogenic potential, but rather indicates a lack of specific long-term animal bioassays for this compound. Given the positive Ames test result, further investigation into its carcinogenic potential would be warranted under a precautionary principle.

Reproductive and Developmental Toxicity

There is a significant lack of data specifically on the reproductive and developmental toxicity of this compound. However, studies on the structurally related compound, 2-bromopropane (B125204) (2-BP), have shown significant reproductive and developmental effects.

Inhalation exposure to 2-BP in rats has been shown to decrease the number of pups born.[4] Studies on Korean electronics workers exposed to solvents containing 2-bromopropane revealed reproductive hazards, including secondary amenorrhea in female workers and azoospermia or oligospermia in male workers. While these findings for 2-BP are concerning, direct extrapolation to this compound should be made with caution due to potential differences in metabolism and toxicokinetics.

Mechanism of Toxicity: The Role of Alkylation

The primary mechanism of action for the toxicity of this compound is believed to be its reactivity as an alkylating agent.[1][2] The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack by biological macromolecules such as DNA, proteins, and enzymes.

Potential Signaling Pathway Perturbation

Alkylation of cellular components can lead to a variety of downstream effects and perturbation of signaling pathways. While specific pathways affected by this compound have not been elucidated, a general mechanism can be proposed.

Alkylation_Pathway cluster_cellular_targets Cellular Nucleophiles cluster_consequences Toxicological Consequences E2BP This compound DNA DNA E2BP->DNA Alkylation Protein Proteins / Enzymes E2BP->Protein Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Dysfunction Protein Dysfunction Protein->Protein_Dysfunction Apoptosis Apoptosis DNA_Adducts->Apoptosis DNA Damage Response Oxidative_Stress Oxidative Stress Protein_Dysfunction->Oxidative_Stress Oxidative_Stress->Apoptosis

Proposed mechanism of toxicity via alkylation of macromolecules.

This alkylation can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication, explaining the positive Ames test result. Alkylation of proteins can lead to enzyme inhibition and disruption of normal cellular signaling, potentially inducing oxidative stress and apoptosis.

Conclusion and Recommendations

This compound is a moderately toxic and reactive compound. The available data indicates it is a skin, eye, and respiratory irritant, with a positive finding for mutagenicity in the Ames test. There is a notable lack of data on its carcinogenic and reproductive and developmental toxicity. Based on its reactivity as an alkylating agent and the positive Ames test, a precautionary approach should be taken when handling this compound. Further studies, including in vivo genotoxicity assays, long-term carcinogenicity bioassays, and reproductive/developmental toxicity studies, are needed to fully characterize the toxicological profile of this compound. Professionals in research and drug development should ensure appropriate engineering controls and personal protective equipment are used to minimize exposure.

References

An In-depth Technical Guide to the Chemical Stability and Storage of Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and potential degradation pathways of ethyl 2-bromopropionate. The information herein is intended to support safe handling, storage, and application of this compound in research and development settings.

Chemical and Physical Properties

This compound (CAS No. 535-11-5) is a colorless to light yellow liquid with a sharp, pungent odor.[1][2] It is an important intermediate in the synthesis of various organic compounds and pharmaceuticals.[3] Key physical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol [1][4]
Boiling Point 156-160 °C[3][4]
Density 1.394 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.446[3][4]
Flash Point 51 °C (closed cup)[5]
Solubility Insoluble in water; miscible with alcohol and ether.[1]

Chemical Stability and Reactivity

This compound is stable under recommended storage conditions.[6] However, it is susceptible to degradation under certain conditions and is incompatible with a range of substances.

Conditions to Avoid

To ensure the integrity of this compound, the following conditions should be avoided:

  • Heat, Flames, and Sparks: As a flammable liquid, it should be kept away from all sources of ignition.[6]

  • Exposure to Light: The compound can become yellow upon exposure to light, indicating potential degradation.[1][2] It should be stored in light-resistant containers.

  • Moisture: this compound is susceptible to hydrolysis.

Incompatible Materials

Contact with the following materials should be avoided:

  • Acids and Bases: Both can catalyze the hydrolysis of the ester linkage.

  • Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Reducing Agents: May react with the bromo-substituent.

Storage Conditions

Proper storage is crucial for maintaining the quality and stability of this compound.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendation
Temperature Store in a cool place, below +30°C.[3]
Atmosphere Store in a dry and well-ventilated area.[6]
Container Keep container tightly closed and sealed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]
Light Protection Protect from light.[1]

Decomposition Pathways

The primary degradation pathways for this compound are hydrolysis and thermal decomposition. Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen bromide gas.[6]

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, the ester linkage of this compound can be hydrolyzed to form 2-bromopropionic acid and ethanol. The reaction is catalyzed by both acid and base.

This compound This compound 2-Bromopropionic Acid 2-Bromopropionic Acid This compound->2-Bromopropionic Acid  Hydrolysis (H+ or OH-) Ethanol Ethanol This compound->Ethanol H2O H2O H2O->this compound

Hydrolysis of this compound.
Thermal Decomposition

This compound This compound Decomposition Products Ethyl Acrylate + HBr This compound->Decomposition Products  Thermal Decomposition Heat Heat Heat->this compound cluster_0 Stress Conditions Acid Acid Analysis HPLC Analysis Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Heat Heat->Analysis Light Light Light->Analysis Sample Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light Degradation Profile Degradation Profile Analysis->Degradation Profile

References

Spectroscopic Data Interpretation for Ethyl 2-Bromopropionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-bromopropionate, a key intermediate in various chemical syntheses. The interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data is crucial for its identification, purity assessment, and quality control in research and development settings, including the pharmaceutical industry. This document presents a detailed analysis of its spectral characteristics, supported by structured data tables, experimental protocols, and logical workflow diagrams.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following numbering scheme is used for the atoms in this compound.

ethyl_2_bromopropionate_structure cluster_0 C1 C1 O1 O1 C1->O1 O2 O2 C1->O2 C2 C2 C2->C1 Br Br C2->Br C3 C3 C3->C2 C4 C4 C5 C5 C4->C5 O2->C4

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the spectroscopic data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
4.36Quartet (q)7.001HH-2
4.24Quartet of doublets (qd)7.00, 2.692HH-4
1.83Doublet (d)7.083HH-3
1.31Triplet (t)7.203HH-5

Data sourced from various chemical databases and literature.[1]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
169.5C-1 (C=O)
62.5C-4 (-O-CH₂-)
40.5C-2 (-CHBr-)
21.5C-3 (-CH₃)
14.0C-5 (-CH₃)

Data compiled from spectral databases.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.

Table 3: FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2985MediumC-H stretch (alkane)
1735StrongC=O stretch (ester)
1270StrongC-O stretch (ester)
1170StrongC-O stretch (ester)
670MediumC-Br stretch

Characteristic absorption bands from spectral databases.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
182Low[M+2]⁺ (with ⁸¹Br)
180Low[M]⁺ (with ⁷⁹Br)
135Moderate[M - OCH₂CH₃]⁺
109/107High[CH₃CHBr]⁺
57Moderate[C₄H₉]⁺
29High[CH₃CH₂]⁺

Fragmentation data obtained from mass spectral databases.[2] The molecular ion peak is observed as a pair of peaks at m/z 180 and 182 due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[3]

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.[4]

  • Data Acquisition :

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is typically performed.

    • For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum.

    • Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a drop of the neat liquid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[5]

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition :

    • A background spectrum of the empty ATR crystal or clean salt plates is collected.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct injection or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization : Electron Impact (EI) is a common ionization technique for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.[6]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Data Interpretation

The systematic interpretation of spectroscopic data is crucial for the unambiguous identification of a chemical compound. The following diagram illustrates a logical workflow for this process.

spectroscopic_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Analyze Chemical Shifts, Coupling Patterns, Integration NMR->NMR_Analysis FTIR FT-IR Spectroscopy FTIR_Analysis Identify Functional Groups FTIR->FTIR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS->MS_Analysis Structure_Proposal Propose Chemical Structure NMR_Analysis->Structure_Proposal FTIR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal Structure_Verification Verify Proposed Structure with all Spectroscopic Data Structure_Proposal->Structure_Verification

Caption: Workflow for spectroscopic data interpretation and structure elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, it is recommended to consult detailed analytical methodologies and spectral libraries.

References

An In-depth Technical Guide to Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-bromopropionate, a versatile reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physical properties, and provides a detailed experimental protocol for a common synthetic application.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: ethyl 2-bromopropanoate[1][2][3]

This chemical entity is also known by a variety of synonyms in literature and commercial listings. A comprehensive list of these synonyms is provided below for ease of identification.

Synonyms:

  • This compound[1][4]

  • Ethyl alpha-bromopropionate[1][5]

  • 2-Bromopropanoic acid ethyl ester[1][4][5]

  • Propanoic acid, 2-bromo-, ethyl ester[1][4]

  • α-Bromopropionic acid ethyl ester[1]

  • Ethyl bromopropionate[4]

  • NSC 6753[1][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These data are essential for its safe handling, application in experimental setups, and for the prediction of its behavior in chemical reactions.

PropertyValueReference
Molecular Formula C₅H₉BrO₂[1][2][3][4]
Molecular Weight 181.03 g/mol [1]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 156-160 °C at 1013 hPa
Density 1.39 g/cm³ at 20 °C
Refractive Index 1.4440-1.4480 at 20 °C[3]
Flash Point 51-52 °C (closed cup)
Solubility Insoluble in water; miscible with ether and alcohol[4][6]
CAS Number 535-11-5[1][2][3][4]

Experimental Protocol: Reformatsky Reaction

This compound is a key reagent in the Reformatsky reaction, a well-established method for the formation of β-hydroxy esters. This protocol details a typical procedure for the reaction of this compound with a ketone.

Objective: To synthesize a β-hydroxy ester via the Reformatsky reaction using this compound and acetone (B3395972).

Materials:

  • This compound

  • Zinc dust

  • Acetone

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. The zinc is activated by stirring with a small amount of 1 M HCl, followed by washing with water, ethanol, and finally anhydrous diethyl ether. The activated zinc is then dried under vacuum.

  • Reaction Setup: To the flask containing the activated zinc, add anhydrous diethyl ether.

  • Initiation: A small crystal of iodine can be added to initiate the reaction.

  • Addition of Reactants: A solution of this compound and acetone in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is typically initiated with gentle heating.

  • Reaction: Once the reaction has started (indicated by a color change and gentle reflux), the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete reaction.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M HCl to hydrolyze the organozinc intermediate.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • Washing: The combined organic extracts are washed with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude β-hydroxy ester.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of a β-hydroxy ester using this compound in a Reformatsky reaction.

G Workflow for β-Hydroxy Ester Synthesis A Reactant Preparation (this compound, Acetone, Activated Zinc) B Reaction (Addition and Reflux) A->B Initiation C Work-up (Hydrolysis and Extraction) B->C Completion D Purification (Distillation or Chromatography) C->D Crude Product E Final Product (β-Hydroxy Ester) D->E Pure Product

Caption: Logical workflow of the Reformatsky reaction.

This technical guide provides foundational information for professionals working with this compound. For specific applications, further literature review and optimization of experimental conditions are recommended. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

Methodological & Application

Synthesis of Ethyl 2-Bromopropionate from Propionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-bromopropionate, a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary method described is the α-bromination of propionic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromopropionic acid, followed by its esterification with ethanol (B145695). An alternative one-pot synthesis is also discussed. This guide includes quantitative data, detailed methodologies, and a visual representation of the experimental workflow to aid in successful synthesis.

Introduction

This compound is a valuable building block in organic synthesis. The introduction of a bromine atom at the alpha-position of the propionate (B1217596) moiety provides a reactive handle for subsequent nucleophilic substitution reactions, making it a crucial intermediate in the development of more complex molecules. The most common and robust method for its synthesis from propionic acid involves a two-step process: the Hell-Volhard-Zelinsky reaction followed by esterification.[1][2]

The Hell-Volhard-Zelinsky reaction facilitates the α-halogenation of a carboxylic acid.[2][3][4] In this case, propionic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide or red phosphorus to form 2-bromopropionyl bromide.[2] This intermediate is then typically hydrolyzed to 2-bromopropionic acid during workup or directly esterified by quenching the reaction with an alcohol.[2]

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data from different methodologies for the synthesis of this compound, providing a clear comparison of reaction conditions and outcomes.

ParameterMethod 1: Two-Step (HVZ & Esterification)Method 2: One-Pot (via Acyl Chloride)
Starting Materials Propionic acid, Bromine, EthanolPropionic acid, Thionyl chloride, Bromine, Ethanol
Catalyst/Reagent Composite catalyst (e.g., Sodium Molybdate, Sodium Tungstate) or PBr₃/Red PhosphorusRed Phosphorus
Bromination Temp. 102-105 °C[5]85-95 °C[6]
Esterification Temp. 75-80 °C[5]Room temperature to heating for 5.5-6.5h[6]
Reaction Time Bromination: 80-100 min hold time; Esterification: 2-3 hours[5]Acyl chlorination: 25-35 min reflux; Bromination: 6.5-7.5h reflux; Esterification: 5.5-6.5h[6]
Molar Ratio Propionic acid : Bromine = 1 : 1.02-1.05; Ethanol : Propionic acid = 1.52-1.55 : 1[5]Not explicitly stated
Overall Yield 97.0-97.8%[5]Not explicitly stated, but aims for high purity
Product Purity 99.0-99.1%[5]High purity

Experimental Protocols

Method 1: Two-Step Synthesis via Hell-Volhard-Zelinsky Reaction and Esterification

This protocol is adapted from a patented industrial method and offers high yield and purity.[5]

Step 1: Bromination of Propionic Acid

  • To a reaction kettle, add propionic acid and a composite catalyst.

  • Stir the mixture for 10-30 minutes.

  • Heat the mixture to 102-105 °C at a rate of 0.7-0.8 °C/min and maintain this temperature.

  • Under continuous stirring, add bromine dropwise at a rate of 60-70 mL/h. The molar ratio of propionic acid to bromine should be between 1:1.02 and 1:1.05.[5]

  • After the complete addition of bromine, continue to stir the mixture at 102-105 °C for 80-100 minutes.[5]

  • Recover any unreacted propionic acid by distillation at 140-145 °C.

  • Allow the reaction mixture, containing the 2-bromopropionic acid intermediate, to cool naturally.

Step 2: Esterification of 2-Bromopropionic Acid

  • To the reaction kettle containing the bromination product, add carbon tetrachloride (3-4 times the weight of the initial propionic acid) and stir for 20-30 minutes.[5]

  • Add absolute ethanol at a rate of 8-9 mL/min while stirring. The molar ratio of ethanol to the initial propionic acid should be between 1.52-1.55:1.[5]

  • Continue stirring for 40-60 minutes after the ethanol addition is complete.

  • Heat the mixture to 75-80 °C and maintain this temperature with stirring for 2-3 hours.[5]

  • Evaporate the carbon tetrachloride to obtain the crude esterification product.

  • Wash the crude product sequentially with a 5-5.5 wt% sodium carbonate solution (4-5 times) and deionized water (8-10 times).[5]

  • Filter to remove any solid matter.

  • Extract the filtrate twice with an equal volume of ethyl acetate (B1210297) and combine the organic phases.

  • Wash the combined organic phase with a saturated sodium chloride solution (2-3 times).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and purify the filtrate by reduced pressure distillation to obtain this compound.

Method 2: One-Pot Synthesis via 2-Bromopropionyl Chloride

This method involves the initial conversion of propionic acid to its acyl chloride, followed by bromination and subsequent esterification.[6]

  • Reflux thionyl chloride and then add propionic acid, continuing the reflux for 25-35 minutes.[6]

  • Cool the mixture and add red phosphorus.

  • Heat the mixture to 85-95 °C.[6]

  • Add dry bromine and continue to reflux for 6.5-7.5 hours to form 2-bromopropionyl chloride.[6]

  • In a separate reactor, add anhydrous ethanol (170-190 kg for 550-650 kg of 2-bromopropionyl chloride) and stir.[6]

  • Add the prepared 2-bromopropionyl chloride to the ethanol.

  • Heat the mixture for 5.5-6.5 hours, until the evolution of hydrogen chloride gas ceases.[6]

  • Cool the reaction mixture to room temperature and filter.

  • The subsequent steps involve distillation and purification of the resulting this compound.[6]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the described synthetic methods.

G cluster_0 Method 1: Two-Step Synthesis propionic_acid1 Propionic Acid bromination Bromination (Br₂, Catalyst, 102-105°C) propionic_acid1->bromination bromo_acid 2-Bromopropionic Acid bromination->bromo_acid esterification Esterification (Ethanol, 75-80°C) bromo_acid->esterification crude_product1 Crude this compound esterification->crude_product1 purification1 Purification (Washing, Extraction, Distillation) crude_product1->purification1 final_product1 This compound purification1->final_product1

Caption: Workflow for the two-step synthesis of this compound.

G cluster_1 Method 2: One-Pot Synthesis propionic_acid2 Propionic Acid acyl_chlorination Acyl Chlorination (SOCl₂) propionic_acid2->acyl_chlorination propionyl_chloride Propionyl Chloride acyl_chlorination->propionyl_chloride bromination2 Bromination (Br₂, Red P, 85-95°C) propionyl_chloride->bromination2 bromo_acyl_chloride 2-Bromopropionyl Chloride bromination2->bromo_acyl_chloride esterification2 Esterification (Ethanol) bromo_acyl_chloride->esterification2 crude_product2 Crude this compound esterification2->crude_product2 purification2 Purification (Filtration, Distillation) crude_product2->purification2 final_product2 This compound purification2->final_product2

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

The synthesis of this compound from propionic acid is a well-established and efficient process, crucial for various applications in the chemical and pharmaceutical industries. The two-step method involving the Hell-Volhard-Zelinsky reaction followed by esterification offers high yields and purity, making it a preferred route for large-scale production. The one-pot synthesis provides a more streamlined alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The detailed protocols and comparative data provided herein serve as a comprehensive guide for the successful synthesis of this important chemical intermediate.

References

Application Note: Synthesis of Ethyl 2-Bromopropanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of ethyl 2-bromopropanoate (B1255678) through the Fischer esterification of 2-bromopropanoic acid with ethanol (B145695), utilizing an acid catalyst. The document outlines the necessary reagents, detailed experimental procedure, purification techniques, and expected outcomes. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2][3][4][5][6] This reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium is typically shifted towards the products.[3][4][5][6] This can be accomplished by using an excess of one of the reactants, usually the alcohol, or by removing water as it is formed during the reaction.[3][5][6][7] Ethyl 2-bromopropanoate is a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.[8][9] This protocol details a reliable method for its preparation in a laboratory setting.

Reaction and Mechanism

The overall reaction involves the acid-catalyzed esterification of 2-bromopropanoic acid with ethanol to yield ethyl 2-bromopropanoate and water.

Reaction: CH₃CH(Br)COOH + CH₃CH₂OH ⇌ CH₃CH(Br)COOCH₂CH₃ + H₂O

The mechanism of the Fischer esterification proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[3][4][6]

Experimental Data

The following table summarizes the key quantitative data for the Fischer esterification of 2-bromopropanoic acid.

ParameterValueReference
Reactants
2-Bromopropanoic Acid25 g[8]
Ethanol (Absolute)200 mL[8]
Catalyst
1 M HCl in Et₂O5 mL[8]
Reaction Conditions
TemperatureReflux[8]
Reaction TimeOvernight[8]
Product Yield
Yield (mass)20.4 g[8]
Yield (percentage)~75%[8]
Product Characterization
AppearanceClear colorless to slightly yellow liquid[8]
Boiling Point156-160 °C[10]
Density1.394 g/mL at 25 °C
Refractive Index (n20/D)1.446

Experimental Protocol

4.1 Materials and Equipment

  • 2-Bromopropanoic acid

  • Absolute ethanol

  • 1 M Hydrochloric acid in diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

4.2 Procedure

  • Reaction Setup: In a round-bottom flask, combine 25 g of 2-bromopropanoic acid and 200 mL of absolute ethanol.

  • Catalyst Addition: To the solution, add 5 mL of 1 M hydrochloric acid in diethyl ether.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Allow the reaction to proceed overnight.

  • Work-up:

    • After cooling the reaction mixture to room temperature, remove the solvent using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with saturated aqueous sodium chloride solution (brine).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate by rotary evaporation to obtain the crude ethyl 2-bromopropanoate.

    • For higher purity, the crude product can be purified by distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

4.3 Characterization

The identity and purity of the synthesized ethyl 2-bromopropanoate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by measuring its physical properties like boiling point and refractive index.

Safety Precautions

  • Handle 2-bromopropanoic acid and ethyl 2-bromopropanoate in a well-ventilated fume hood as they are corrosive and lachrymators.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; keep away from open flames and ignition sources.

  • Hydrochloric acid is corrosive; handle with care.

Visualization of Experimental Workflow

Fischer_Esterification_Workflow start Start reagents Combine Reactants: 2-Bromopropanoic Acid Ethanol start->reagents catalyst Add Catalyst: 1 M HCl in Et₂O reagents->catalyst reflux Heat to Reflux (Overnight) catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate_solvent Remove Solvent (Rotary Evaporator) cool->evaporate_solvent dissolve Dissolve Residue in Organic Solvent evaporate_solvent->dissolve wash_bicarb Wash with Saturated NaHCO₃ Solution dissolve->wash_bicarb wash_brine Wash with Saturated NaCl Solution wash_bicarb->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry filter Filter off Drying Agent dry->filter evaporate_crude Remove Solvent from Filtrate (Rotary Evaporator) filter->evaporate_crude purify Purify by Distillation (Optional) evaporate_crude->purify product Ethyl 2-Bromopropanoate evaporate_crude->product Crude Product purify->product

Caption: Workflow for the synthesis of ethyl 2-bromopropanoate.

Conclusion

The Fischer esterification of 2-bromopropanoic acid with ethanol provides an effective method for the synthesis of ethyl 2-bromopropanoate. The protocol described herein, including the reaction conditions and purification steps, can be reliably followed to obtain the desired product in good yield. Adherence to safety precautions is essential throughout the procedure.

References

Application Notes and Protocols: Hell-Volhard-Zelinsky Reaction for the Alpha-Bromination of Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a powerful and well-established method for the α-halogenation of carboxylic acids.[1] A key modification of this reaction, involving an alcohol quench instead of an aqueous workup, provides a direct and efficient route to α-bromo esters. These esters are versatile intermediates in organic synthesis, serving as crucial building blocks for a wide array of pharmaceuticals and complex molecules.

This document provides detailed application notes and protocols for the synthesis of α-bromo esters via the Hell-Volhard-Zelinsky reaction. It includes a comprehensive overview of the reaction mechanism, detailed experimental procedures, and a summary of quantitative data for various substrates. Additionally, a comparison with direct ester bromination methods is presented to aid in the selection of the most suitable synthetic strategy.

Reaction Mechanism and Workflow

The conversion of a carboxylic acid to an α-bromo ester via the HVZ reaction is a multi-step process that can be performed in a single pot. The reaction proceeds through three main stages:

  • Acyl Bromide Formation: The carboxylic acid is first converted to an acyl bromide using a phosphorus halide, typically phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine.

  • α-Bromination: The acyl bromide, which enolizes more readily than the parent carboxylic acid, undergoes electrophilic attack at the α-carbon by bromine.[1]

  • Esterification: The resulting α-bromo acyl bromide is a reactive intermediate that is quenched with an alcohol to yield the final α-bromo ester product.[2]

Below are diagrams illustrating the reaction mechanism and a typical experimental workflow.

HVZ_Mechanism RCH2COOH Carboxylic Acid (R-CH₂-COOH) RCH2COBr Acyl Bromide (R-CH₂-COBr) RCH2COOH->RCH2COBr + PBr₃ PBr3 PBr₃ Enol Enol Intermediate RCH2COBr->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide + Br₂ Br2 Br₂ AlphaBromoEster α-Bromo Ester AlphaBromoAcylBromide->AlphaBromoEster + R'-OH HBr HBr ROH Alcohol (R'-OH)

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for α-bromo ester synthesis.

HVZ_Workflow Start Start: Carboxylic Acid AcylHalideFormation Acyl Halide Formation (e.g., with SOCl₂ or PBr₃) Start->AcylHalideFormation AlphaBromination α-Bromination (Add Red Phosphorus and Br₂) AcylHalideFormation->AlphaBromination EsterFormation Ester Formation (Quench with Alcohol) AlphaBromination->EsterFormation Workup Aqueous Workup and Extraction EsterFormation->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product Product: α-Bromo Ester Purification->Product

Caption: General experimental workflow for the HVZ synthesis of α-bromo esters.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various α-bromo esters using the modified Hell-Volhard-Zelinsky reaction.

Starting Carboxylic AcidAlcoholProductYield (%)Reference
Propionic AcidEthanol (B145695)Ethyl α-bromopropionate79.8[3]
Butyric AcidEthanolEthyl α-bromobutyrate76.5[3]
Valeric AcidEthanolEthyl α-bromovalerate72.3[3]
Acetic AcidMethanolMethyl α-bromoacetate82.3[3]
Cyclobutanecarboxylic Acidn-Butanoln-Butyl 2-bromocyclobutanecarboxylate85[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl α-bromopropionate[3]

This protocol details the synthesis of ethyl α-bromopropionate from propionic acid and ethanol.

Materials:

  • Propionic acid

  • Red phosphorus

  • Liquid bromine

  • Ethanol

  • Ethyl acetate (B1210297)

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck flask

  • Dropping funnel

  • Condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Gas absorption trap (containing aqueous sodium hydroxide (B78521) solution)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck flask equipped with a dropping funnel, condenser, and a gas absorption trap, a mixture of propionic acid (3.72 g, 50 mmol) and red phosphorus (0.65 g, 20 mmol) is stirred.[3]

  • The mixture is heated to 100-130 °C using an oil bath.[3]

  • Liquid bromine (4.2 mL, 80 mmol) is added dropwise over 2 hours while maintaining the temperature.[3]

  • After the addition is complete, the reaction mixture is heated until the color turns from reddish-brown to light yellow.[3]

  • The reaction is cooled to room temperature, and ethyl acetate (20 mL) is added.[3]

  • A solution of ethanol (4.6 g, 100 mmol) in ethyl acetate (20 mL) is added slowly to the cooled mixture.[3]

  • After the esterification is complete, the resulting mixture is washed with aqueous sodium bicarbonate solution.[3]

  • The aqueous layer is extracted three times with ethyl acetate (20 mL each).[3]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]

  • The crude product is then purified by vacuum distillation to obtain pure ethyl α-bromopropionate.[3]

Protocol 2: Synthesis of n-Butyl 2-bromocyclobutanecarboxylate[2]

This protocol describes the synthesis of n-butyl 2-bromocyclobutanecarboxylate from cyclobutanecarboxylic acid.

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Red phosphorus

  • Bromine (Br₂)

  • n-Butanol

  • Ice

Equipment:

  • Three-necked flask

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • A three-necked flask equipped with a thermometer and a reflux condenser is charged with cyclobutanecarboxylic acid (1.0 mol, 1.0 eq) and SOCl₂ (1.1 eq).[2]

  • The mixture is heated to reflux for 2 hours and then allowed to cool to room temperature.[2]

  • Red phosphorus (36.1 eq) is added, followed by the dropwise addition of Br₂ (1.5 eq) while heating to 50 °C.[2]

  • The reaction mixture is then refluxed overnight.[2]

  • After cooling to 0 °C in an ice bath, the reaction mixture is carefully and vigorously poured into ice-cooled n-butanol (3.0 eq).[2]

  • The resulting mixture is evaporated under reduced pressure.[2]

  • The residue is distilled in vacuo to give the desired n-butyl 2-bromocyclobutanecarboxylate (85% yield).[2]

Comparison with Other Methods: Direct Ester Bromination

An alternative to the HVZ reaction for the synthesis of α-bromo esters is the direct bromination of a pre-formed ester. This approach can be more streamlined as it avoids the need to start from the corresponding carboxylic acid.[4] Common reagents for direct ester bromination include N-bromosuccinimide (NBS) or a combination of hydrogen bromide (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂).[4]

Data Comparison: HVZ vs. Direct Bromination[4]
Substrate (Ester)Hell-Volhard-Zelinsky Yield (%)Direct Ester Bromination Yield (%)Direct Bromination Reagent
Ethyl α-bromopropionate97.6 - 98.192HBr / H₂O₂
Ethyl α-bromoisobutyrateNot widely reported86.1 - 92.5N-Bromosuccinimide (NBS)
n-Butyl α-bromobutyrate~85Data not readily available-

Key Observations:

  • For the synthesis of ethyl α-bromopropionate, the HVZ reaction shows a slightly higher yield compared to the direct bromination method cited.[4]

  • Direct bromination with NBS is effective for producing α-bromo isobutyrates in high yields.[4]

Protocol for Direct Bromination: Ethyl α-bromopropionate[4]

Materials:

  • Ethyl propionate

  • Hydrogen bromide (48% aqueous solution)

  • Hydrogen peroxide (30% w/w)

Procedure:

  • Combine ethyl propionate, 48% aqueous hydrogen bromide, and 30% hydrogen peroxide in a reaction vessel.[4]

  • Maintain the reaction temperature at 40°C and stir for 5 hours.[4]

  • Upon completion, quench the reaction mixture and perform an appropriate workup to isolate the crude product.[4]

Conclusion

The modified Hell-Volhard-Zelinsky reaction remains a robust and high-yielding method for the synthesis of a variety of α-bromo esters, particularly when starting from the corresponding carboxylic acid. Its broad substrate scope and predictability make it a go-to method in many synthetic applications.[4] Direct ester bromination offers a more direct route and can be advantageous for certain substrates, representing a milder alternative.[4] The choice between these methods will depend on the specific substrate, desired yield, and available starting materials.

References

Ethyl 2-bromopropionate: A Versatile Initiator for Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. The choice of initiator is crucial as it determines the number of growing polymer chains and introduces functionality at the polymer chain end. Ethyl 2-bromopropionate (EBrP) has emerged as a widely used and efficient initiator for the ATRP of a variety of monomers, including acrylates, methacrylates, and styrenes. Its commercial availability, stability, and reliability make it a valuable tool for polymer chemists in academic and industrial research, including in the development of advanced materials for drug delivery and other biomedical applications.

Application Notes

Significance and Advantages of this compound as an ATRP Initiator

This compound is a secondary alkyl halide that offers several advantages in ATRP:

  • Versatility: EBrP is effective for the polymerization of a broad range of monomers, including methyl methacrylate (B99206) (MMA), n-butyl acrylate (B77674) (n-BuA), and styrene, making it a versatile choice for the synthesis of various homopolymers and block copolymers.

  • Controlled Polymerization: It facilitates a controlled polymerization process, leading to polymers with predictable number-average molecular weights (Mn) that increase linearly with monomer conversion and narrow molecular weight distributions (low polydispersity index, Đ).

  • High Initiator Efficiency: Under optimized conditions, EBrP exhibits high initiator efficiency, meaning that most initiator molecules start a polymer chain. This is crucial for achieving the desired molecular weight and a narrow polydispersity. For instance, in the Cu(0)-RDRP of styrene, this compound demonstrated a significantly enhanced initiator efficiency of 80% while maintaining a narrow molecular weight distribution (Đ ~1.10)[1].

  • Compatibility with Various ATRP Techniques: EBrP is compatible with different ATRP methods, including conventional ATRP, Activators Regenerated by Electron Transfer (ARGET) ATRP, and photo-induced ATRP. This flexibility allows researchers to choose the most suitable polymerization conditions for their specific needs. For example, it has been successfully used as an initiator in the ARGET ATRP of methyl methacrylate, resulting in well-controlled polymerization with low catalyst concentrations[2][3].

  • Facile Synthesis of Functional Polymers and Block Copolymers: The bromine end-group of the resulting polymer chains can be easily transformed into other functional groups, allowing for the synthesis of functional polymers. Furthermore, these bromine-terminated polymers can act as macroinitiators for the synthesis of block copolymers by adding a second monomer.

Monomer Suitability

This compound is particularly well-suited for the polymerization of:

  • Methacrylates: Such as methyl methacrylate (MMA), leading to the formation of well-defined poly(methyl methacrylate) (PMMA).

  • Acrylates: Including n-butyl acrylate and tert-butyl acrylate, yielding polymers with good control over molecular parameters.

  • Styrene: Where secondary radical forming initiators like EBrP have been shown to be advantageous for achieving controlled polymerization.

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized this compound or the structurally similar mthis compound as an initiator for ATRP.

Table 1: ATRP of Methyl Methacrylate (MMA)

[M]:[I]:[Cat]:[L]Catalyst SystemSolventTemp (°C)Time (h)Conv. (%)Mn ( g/mol )Đ (Mw/Mn)Reference
142:1:1:2FeCl2/Isophthalic AcidDMF (3.23% v/v)8010~80-1.38[4]
500:1:1:2FeCl2/Isophthalic AcidDMF (50% v/v)----<1.5[4]
-CuCl2/Glucose/PMDETA----48,7001.27[2]

Table 2: ATRP of n-Butyl Acrylate (n-BuA)

[M]:[I]:[Cat]:[L]Catalyst SystemSolventTemp (°C)Time (h)Conv. (%)Mn ( g/mol )Đ (Mw/Mn)Reference
-NiBr2(PPh3)2Toluene85---<1.2[5]
40:1:1:3CuBr/bpyEthylene Carbonate80->90--[6]

Table 3: ATRP of Styrene

[M]:[I]:[Cat]:[Deact]Catalyst SystemSolventTemp (°C)Time (h)Conv. (%)Ieff (%)Đ (Mw/Mn)Reference
50:1:Cu(0) wire:0.05CuBr2/PMDETAIsopropanol6036-80~1.10[1]

Experimental Protocols

General Protocol for ATRP of Methyl Methacrylate (MMA) using this compound

This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize the conditions for their specific requirements.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (EBrP)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous solvent (e.g., toluene, anisole, or N,N-dimethylformamide)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and other standard glassware for air-sensitive reactions

Procedure:

  • Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Degas the purified MMA and the solvent by bubbling with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add CuBr (catalyst) and a magnetic stir bar.

  • Ligand Addition: Add the desired amount of PMDETA (ligand) to the flask via a syringe. The molar ratio of ligand to CuBr is typically 1:1 to 2:1.

  • Solvent and Monomer Addition: Add the degassed solvent and then the degassed MMA to the Schlenk flask via syringe. Stir the mixture to allow the formation of the copper-ligand complex, which should result in a colored, homogeneous solution.

  • Initiator Addition and Polymerization: Add the desired amount of this compound (initiator) to the reaction mixture via syringe to start the polymerization. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., 60-90 °C) in a thermostated oil bath. Samples can be taken periodically via a degassed syringe to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).

  • Termination: Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture and exposing it to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum to a constant weight.

Visualizations

ATRP_Mechanism cluster_Propagation Propagation I Initiator (R-X) This compound Cat_I Catalyst (Cu(I)L) Rad_I Initiator Radical (R•) I->Rad_I k_act Cat_ox_I Oxidized Catalyst (X-Cu(II)L) Cat_I->Cat_ox_I k_act M Monomer P_n Propagating Radical (P_n•) Rad_I->P_n Rad_I->P_n P_n->P_n Dormant Dormant Species (P_n-X) P_n->Dormant k_deact P_n->Dormant Reversible Deactivation Cat_ox_D Oxidized Catalyst (X-Cu(II)L) Cat_R Catalyst (Cu(I)L) P_n_R Propagating Radical (P_n•) Dormant->P_n_R Reversible Activation Cat_D Catalyst (Cu(I)L) Cat_ox_D->Cat_D k_deact Dormant_R Dormant Species (P_n-X) Dormant_R->P_n_R k_act Cat_ox_R Oxidized Catalyst (X-Cu(II)L) Cat_R->Cat_ox_R ATRP_Workflow start Start prep Prepare Reactants (Monomer, Solvent Degassing) start->prep setup Reaction Setup (Schlenk Flask, Inert Atmosphere) prep->setup catalyst Add Catalyst (CuBr) and Ligand (PMDETA) setup->catalyst reactants Add Monomer and Solvent catalyst->reactants initiation Add Initiator (this compound) reactants->initiation polymerization Polymerization at Controlled Temperature initiation->polymerization monitoring Monitor Conversion (NMR, GC) and MW (GPC) polymerization->monitoring monitoring->polymerization Continue termination Terminate Reaction (Cooling, Air Exposure) monitoring->termination Target Conversion Reached purification Purify Polymer (Column Chromatography, Precipitation) termination->purification characterization Characterize Final Polymer (NMR, GPC, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols for ARGET ATRP of Methyl Methacrylate Using Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(methyl methacrylate) (PMMA) via Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP), utilizing ethyl 2-bromopropionate (EBrP) as the initiator. This method is particularly advantageous for researchers and professionals in polymer chemistry and drug development due to its ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions, even at low catalyst concentrations.[1][2][3]

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1] ARGET ATRP is a more environmentally friendly and industrially applicable variation of ATRP that employs a reducing agent to continuously regenerate the activator (the lower oxidation state transition metal complex) from the deactivator (the higher oxidation state transition metal complex).[2][4] This regeneration minimizes the required concentration of the transition metal catalyst, often to parts-per-million (ppm) levels.[2]

This compound (EBrP) has been demonstrated to be an efficient initiator for the ARGET ATRP of methyl methacrylate (B99206) (MMA), leading to polymers with predictable molecular weights and narrow polydispersity.[1][5] The choice of reducing agent, ligand, solvent, and temperature can be optimized to achieve the desired polymer characteristics.[1][3]

Mechanism of ARGET ATRP

The fundamental principle of ARGET ATRP involves the reversible activation and deactivation of the growing polymer chains. The process is initiated by the reaction of the initiator (this compound) with the activator (Cu(I) complex), generating a radical that propagates by adding monomer units. The generated deactivator (Cu(II) complex) can then reversibly deactivate the propagating radical. The key feature of ARGET is the continuous reduction of the Cu(II) species back to the active Cu(I) species by a reducing agent, which maintains a low concentration of radicals and thus minimizes termination reactions.

ARGET_ATRP_Mechanism cluster_activation Activation/Deactivation Cycle cluster_regeneration Activator Regeneration Initiator R-X (EBrP) Radical R• Initiator->Radical k_act / [Cu(I)L] Cu(I)L Cu(I)L (Activator) Propagating_Chain Pn-X Propagating_Radical Pn• Propagating_Chain->Propagating_Radical k_act / [Cu(I)L] Cu(II)L Cu(II)L (Deactivator) Radical->Propagating_Radical + M Propagating_Radical->Propagating_Chain k_deact / [Cu(II)L] Polymer Pn+m-X Propagating_Radical->Polymer + m M Monomer M (MMA) Cu(II)L->Cu(I)L k_red Reducing_Agent Reducing Agent (e.g., Glucose, Ascorbic Acid) Oxidized_RA Oxidized Reducing Agent Reducing_Agent->Oxidized_RA e-

Caption: Mechanism of ARGET ATRP.

Experimental Protocols

The following protocols are generalized from literature procedures for the ARGET ATRP of MMA using EBrP as an initiator.[1][6][7] Researchers should optimize these conditions based on their specific requirements.

Materials
  • Monomer: Methyl methacrylate (MMA), purified by passing through a column of basic alumina (B75360) to remove inhibitor.

  • Initiator: this compound (EBrP).

  • Catalyst: Copper(II) chloride (CuCl₂) or Copper(II) bromide (CuBr₂).

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris[2-(dimethylamino)ethyl]amine (Me₆TREN).

  • Reducing Agent: Glucose or Ascorbic Acid.

  • Solvent: Anisole, Toluene, or N,N-Dimethylformamide (DMF).

  • Inhibitor Remover: Basic alumina.

General Polymerization Procedure
  • Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the catalyst (e.g., CuCl₂) and the chosen solvent.

  • Ligand Addition: Add the ligand (e.g., PMDETA) to the flask. Stir the mixture until the catalyst dissolves and a homogeneous solution is formed.

  • Degassing: Degas the catalyst/ligand solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. Alternatively, three freeze-pump-thaw cycles can be performed.

  • Addition of Monomer and Initiator: In a separate vial, mix the purified MMA and the initiator (EBrP). Degas this mixture separately.

  • Reaction Initiation: Using a degassed syringe, transfer the MMA/EBrP mixture to the Schlenk flask containing the catalyst/ligand complex.

  • Addition of Reducing Agent: Prepare a degassed solution of the reducing agent (e.g., glucose) in a suitable solvent and add it to the reaction mixture to start the polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature and stir.

  • Sampling and Analysis: At timed intervals, take samples from the reaction mixture using a degassed syringe to monitor monomer conversion (by gravimetry or ¹H NMR) and polymer molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).

  • Termination: To stop the polymerization, open the flask to expose the catalyst to air, which will oxidize the Cu(I) species. The mixture can be diluted with a suitable solvent like THF.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol. Filter and dry the polymer under vacuum until a constant weight is achieved.

Experimental Workflow Diagram

ARGET_ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Purify_MMA Purify MMA (remove inhibitor) Prepare_Monomer_Initiator Prepare & Degas MMA/EBrP Mixture Purify_MMA->Prepare_Monomer_Initiator Setup_Flask Setup Schlenk Flask (Catalyst + Solvent) Add_Ligand Add Ligand Setup_Flask->Add_Ligand Degas_Catalyst Degas Catalyst/Ligand Solution Add_Ligand->Degas_Catalyst Combine_Reagents Combine all reagents in Schlenk Flask Degas_Catalyst->Combine_Reagents Prepare_Monomer_Initiator->Combine_Reagents Prepare_RA Prepare & Degas Reducing Agent Solution Prepare_RA->Combine_Reagents Polymerize Polymerize at set temperature Combine_Reagents->Polymerize Monitor_Reaction Monitor Conversion & Molecular Weight Polymerize->Monitor_Reaction Terminate Terminate Polymerization (expose to air) Monitor_Reaction->Terminate Precipitate Precipitate Polymer in non-solvent Terminate->Precipitate Filter_Dry Filter and Dry the Polymer Precipitate->Filter_Dry Analyze Characterize Polymer (GPC, NMR, etc.) Filter_Dry->Analyze

Caption: Experimental workflow for ARGET ATRP of MMA.

Data Presentation

The following tables summarize typical experimental conditions and results for the ARGET ATRP of MMA initiated by EBrP.

Table 1: Effect of Reducing Agent and Ligand

EntryReducing AgentLigandTime (h)Conversion (%)Mₙ, GPCMₙ, theoĐ (Mₙ/Mₙ)
1GlucosePMDETA596.848,70048,5001.27
2Ascorbic AcidPMDETA592.346,20046,3001.35
3GlucoseMe₆TREN595.547,80047,9001.31

Reaction Conditions: [MMA]₀:[EBrP]₀:[CuCl₂]₀:[Ligand]₀:[Reducing Agent]₀ = 500:1:0.1:1:1.5, T = 80 °C, MMA/solvent = 1:1 (v/v).[1][6]

Table 2: Effect of Temperature

EntryTemperature (°C)Time (h)Conversion (%)Mₙ, GPCMₙ, theoĐ (Mₙ/Mₙ)
170685.442,80042,9001.33
280596.848,70048,5001.27
390498.149,10049,2001.24

Reaction Conditions: [MMA]₀:[EBrP]₀:[CuCl₂]₀:[PMDETA]₀:[Glucose]₀ = 500:1:0.1:1:1.5, MMA/solvent = 1:1 (v/v).[1]

Table 3: Effect of Catalyst Concentration

Entry[CuCl₂] (ppm)Time (h)Conversion (%)Mₙ, GPCMₙ, theoĐ (Mₙ/Mₙ)
11005.594.247,20047,3001.30
2200596.848,70048,5001.27
35004.597.548,80048,9001.25

Reaction Conditions: [MMA]₀:[EBrP]₀:[PMDETA]₀:[Glucose]₀ = 500:1:1:1.5, T = 80 °C, MMA/solvent = 1:1 (v/v).[1]

Conclusion

The use of this compound as an initiator in the ARGET ATRP of methyl methacrylate provides a reliable and efficient method for synthesizing well-defined PMMA. By carefully selecting the reaction parameters such as the reducing agent, ligand, temperature, and catalyst concentration, it is possible to achieve high monomer conversions and produce polymers with predictable molecular weights and low polydispersity. The protocols and data presented herein serve as a valuable resource for researchers and professionals aiming to utilize this advanced polymerization technique.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving ethyl 2-bromopropionate, a versatile building block in organic synthesis. The document outlines several key reaction types, provides detailed experimental protocols, and summarizes quantitative data for easy comparison.

Introduction

This compound is a valuable reagent in organic chemistry, frequently employed as an electrophile in nucleophilic substitution reactions. Its structure, featuring a secondary bromide, allows for the introduction of a variety of functional groups at the α-position of a propionate (B1217596) moiety. These reactions typically proceed via an S(N)2 mechanism, which is characterized by a bimolecular rate-determining step and an inversion of stereochemistry at the chiral center.[1] This stereospecificity is of particular importance in the synthesis of chiral molecules, a common requirement in pharmaceutical and agrochemical development. The reactivity of this compound makes it a key intermediate in the synthesis of a wide range of compounds.[2]

Reaction Types and Mechanisms

The primary reaction pathway for this compound with nucleophiles is the S(_N)2 reaction. In this concerted mechanism, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.[1] This backside attack dictates the inversion of configuration at the stereocenter.

dot

Caption: General S(_N)2 mechanism for this compound.

Key factors influencing the success of these reactions include the strength of the nucleophile, the reaction solvent, and the temperature. Polar aprotic solvents like DMF and acetone (B3395972) are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[3][4]

Applications in Synthesis

Nucleophilic substitution reactions of this compound are instrumental in the synthesis of a diverse array of organic molecules.

Williamson Ether Synthesis

This reaction is a classic method for the preparation of ethers. An alkoxide or phenoxide ion acts as the nucleophile, displacing the bromide from this compound.[4][5][6]

Table 1: Williamson Ether Synthesis Reaction Data

NucleophileReagentsSolventTemperature (°C)TimeProductYield (%)
o-cresol (B1677501)K₂CO₃DMF703 daysEthyl 2-(2-methylphenoxy)propionateNot specified
PhenolK₂CO₃AcetoneRefluxNot specifiedEthyl 2-phenoxypropionateNot specified
Finkelstein Reaction

The Finkelstein reaction is a halogen exchange reaction. Using an alkali metal iodide, the bromide in this compound can be efficiently replaced by iodide. This reaction is often driven to completion by the precipitation of the insoluble sodium bromide in a solvent like acetone.[3][7][8]

Table 2: Finkelstein Reaction Data

NucleophileReagentsSolventConditionsProductYield (%)
IodideNaIAcetoneRefluxEthyl 2-iodopropionateHigh (qualitative)
Synthesis of α-Azido Esters

The azide (B81097) ion is a potent nucleophile that readily displaces the bromide to form ethyl 2-azidopropanoate. This product is a valuable intermediate for the synthesis of α-amino acids and other nitrogen-containing compounds.

Table 3: Azide Substitution Reaction Data

NucleophileReagentsSolventTemperature (°C)TimeProductYield (%)
AzideNaN₃DMFRoom Temp.Not specifiedEthyl 2-azidopropanoateGood (qualitative)
Synthesis of α-Cyano Esters

The cyanide ion is another effective nucleophile for displacing the bromide, yielding ethyl 2-cyanopropionate. However, side reactions can occur.[9]

Table 4: Cyanide Substitution Reaction Data

NucleophileReagentsSolventConditionsProductYield (%)
CyanideNaCNNot specifiedNot specifiedEthyl 2-cyanopropionate30
Synthesis of α-Thioethers

Thiolates are excellent nucleophiles and react smoothly with this compound to form thioethers.

Table 5: Thiolate Substitution Reaction Data

NucleophileReagentsSolventConditionsProductYield (%)
ThiophenolateThiophenol, K₂CO₃AcetoneRefluxEthyl 2-(phenylthio)propionateNot specified

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Ethyl 2-(2-methylphenoxy)propionate[11]
  • Reaction Setup: In a round-bottom flask, combine o-cresol (10.8 g, 0.1 mol), this compound (18.1 g, 0.1 mol), and anhydrous potassium carbonate (14.5 g) in 50 mL of dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture at 70°C for 3 days.

  • Work-up: After cooling, pour the reaction mixture into water.

  • Purification: The product, ethyl 2-(2-methylphenoxy)propionate, can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent. Further purification can be achieved by distillation or chromatography if necessary.

dot

Williamson_Ether_Synthesis_Workflow start Combine o-cresol, this compound, and K₂CO₃ in DMF heat Heat at 70°C for 3 days start->heat workup Pour into water heat->workup extraction Extract with organic solvent workup->extraction purification Dry and concentrate extraction->purification

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2: Finkelstein Reaction for the Synthesis of Ethyl 2-Iodopropionate (General Procedure)[4][8][9]
  • Reaction Setup: Dissolve this compound in acetone in a round-bottom flask. Add a stoichiometric excess of sodium iodide.

  • Reaction Conditions: Reflux the mixture. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide).

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide.

  • Purification: Evaporate the acetone from the filtrate. The crude ethyl 2-iodopropionate can be purified by distillation under reduced pressure.

Stereochemistry: Inversion of Configuration

A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center.[1] If a chiral, enantiomerically pure starting material such as (R)-ethyl 2-bromopropionate is used, the product will be the corresponding (S)-enantiomer. This stereospecificity is crucial for the synthesis of optically active pharmaceuticals.

dot

Caption: Inversion of stereochemistry in S(_N)2 reactions.

Conclusion

This compound is a highly useful and versatile substrate for a variety of nucleophilic substitution reactions. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in the synthesis of a wide range of functionalized molecules. The predictable S(_N)2 reactivity and stereochemical outcome make it a valuable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.

References

Application of Ethyl 2-Bromopropionate in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl 2-bromopropionate and its derivatives in the synthesis of aryloxyphenoxypropionate herbicides, a critical class of agrochemicals for controlling grassy weeds.

Introduction

This compound is a key building block in the synthesis of numerous agrochemicals, particularly aryloxyphenoxypropionate herbicides. Its propionate (B1217596) moiety is essential for the biological activity of these herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, leading to the disruption of fatty acid synthesis and ultimately, plant death. This document outlines the synthetic applications of this compound in the preparation of three major herbicides: Quizalofop-P-ethyl, Clodinafop-propargyl, and Fluazifop-P-butyl.

Synthetic Applications and Key Reactions

The primary application of this compound in agrochemical synthesis involves the etherification of a phenolic intermediate. The reaction typically proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, displacing the bromide from the this compound. The stereochemistry at the C2 position of the propionate is crucial for herbicidal activity, with the (R)-enantiomer being the active form.

Synthesis of Quizalofop-P-ethyl

Quizalofop-P-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in broad-leaved crops. The synthesis involves the reaction of 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid with ethanol. A key precursor to this acid is synthesized using an ethyl 2-halopropionate derivative.

Reaction Scheme:

G cluster_0 Synthesis of Quizalofop-P-ethyl Intermediate cluster_1 Final Synthesis of Quizalofop-P-ethyl D-Lactic_acid D-Lactic Acid Ethyl_lactate Ethyl (R)-Lactate D-Lactic_acid->Ethyl_lactate Esterification (Ethanol, Acid catalyst) Ethyl_tosyllactate Ethyl (S)-(-)-Tosyllactate Ethyl_lactate->Ethyl_tosyllactate Tosylation (p-Toluenesulfonyl chloride) Quizalofop_P_ethyl Quizalofop-P-ethyl Ethyl_tosyllactate->Quizalofop_P_ethyl Williamson Ether Synthesis (Intermediate III, Base) Intermediate_II Intermediate (II) Intermediate_III 6-chloro-2-(4-hydroxyphenoxy) quinoxaline (III)

Caption: Synthetic pathway for Quizalofop-P-ethyl.

Synthesis of Clodinafop-propargyl

Clodinafop-propargyl is another important post-emergence herbicide for the control of grassy weeds in cereal crops. Its synthesis involves the esterification of (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid (clodinafop acid) with propargyl alcohol. The clodinafop (B133158) acid itself is synthesized from a chiral propionic acid derivative.

Reaction Scheme:

G cluster_0 Synthesis of Clodinafop Acid cluster_1 Esterification to Clodinafop-propargyl R-2-HPPA R-2-(p-hydroxyphenoxy) propionic acid Clodinafop_acid Clodinafop Acid R-2-HPPA->Clodinafop_acid Nucleophilic Aromatic Substitution (Base) 5-chloro-2,3-difluoropyridine 5-chloro-2,3-difluoropyridine 5-chloro-2,3-difluoropyridine->Clodinafop_acid Clodinafop_propargyl Clodinafop-propargyl Clodinafop_acid->Clodinafop_propargyl Esterification (Catalyst) Propargyl_alcohol Propargyl Alcohol Propargyl_alcohol->Clodinafop_propargyl G cluster_0 Synthesis of Fluazifop-P Acid cluster_1 Esterification to Fluazifop-P-butyl Pyridyl_ether_intermediate Substituted Pyridyl Ether Intermediate Fluazifop_P_acid Fluazifop-P Acid Pyridyl_ether_intermediate->Fluazifop_P_acid Coupling Reaction R-2-chloropropionic_acid (R)-2-chloropropionic acid R-2-chloropropionic_acid->Fluazifop_P_acid Fluazifop_P_butyl Fluazifop-P-butyl Fluazifop_P_acid->Fluazifop_P_butyl Esterification Butanol Butanol Butanol->Fluazifop_P_butyl

Application Notes & Protocols: Alkylation Using Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromopropionate is a versatile reagent in organic synthesis, primarily utilized as an electrophile for introducing a propionate (B1217596) moiety onto various nucleophiles.[1] This alkylation reaction is fundamental in the construction of more complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of a bromine atom alpha to an ester group makes the compound a reactive alkylating agent suitable for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

This document provides detailed protocols for three common classes of alkylation reactions using this compound: N-alkylation of amines, C-alkylation of enolates, and O-alkylation of phenols.

Safety Information: this compound is a colorless liquid with a strong, pungent odor. It is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, inside a well-ventilated chemical fume hood.

N-Alkylation of Amines

The N-alkylation of primary or secondary amines with this compound is a direct method for synthesizing α-amino acid esters. These products are valuable building blocks in peptide synthesis and for creating various biologically active molecules. The reaction typically proceeds via an SN2 mechanism.[3] However, a significant challenge is controlling the extent of alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.[3] Using a suitable base and controlling stoichiometry are crucial for achieving mono-alkylation.[2]

Experimental Protocol: Mono-N-Alkylation
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF) or acetonitrile.[4]

  • Addition of Base: Add a non-nucleophilic base (1.5 - 2.2 equivalents), such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N).[4][5] Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add this compound (1.0-1.2 equivalents) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting amine is consumed. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Typical reaction times range from 4 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base was used, filter off the inorganic salts.[2]

    • Dilute the filtrate or reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired N-alkylated product.[2]

Data Presentation: N-Alkylation Conditions
SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
IndoleK₂CO₃DMFRoom Temp12-16~77%[4]
Primary Amine (general)K₂CO₃Acetonitrile8012Varies
Secondary Amine (general)Et₃NDioxaneReflux10Varies[5]

C-Alkylation of Enolates

C-alkylation using this compound is a powerful method for forming new carbon-carbon bonds at the α-position of a carbonyl compound.[6][7] This reaction is a cornerstone of the malonic ester synthesis and acetoacetic ester synthesis, which provide routes to substituted carboxylic acids and ketones, respectively.[6][7][8] The process involves the formation of a nucleophilic enolate using a strong base, followed by an SN2 reaction with the this compound electrophile.[6][9]

Experimental Protocol: C-Alkylation of Diethyl Malonate
  • Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (NaOEt) in anhydrous ethanol (B145695). To this stirred solution, add diethyl malonate (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.[10]

  • Alkylation: Cool the enolate solution back to 0 °C and add this compound (1.0 equivalent) dropwise.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC to confirm the consumption of the starting materials.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water and saturated brine.[10]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the tri-ester product.

Data Presentation: C-Alkylation Conditions
Enolate PrecursorBaseSolventTemperature (°C)Time (h)Notes
Diethyl MalonateNaOEtEthanolReflux2-6Classic malonic ester synthesis conditions.[6][10]
Ethyl AcetoacetateNaOEtEthanolReflux2-6Acetoacetic ester synthesis.[7]
Ketone (e.g., Cyclohexanone)LDATHF-78 to RT1-4Requires a strong, non-nucleophilic base to prevent side reactions.[6][9]

O-Alkylation of Phenols

The O-alkylation of phenols with this compound, a variation of the Williamson ether synthesis, is a reliable method for preparing aryloxypropionate esters. These compounds are common structural motifs in herbicides, fibrate drugs, and other pharmaceuticals.[11] The reaction involves the deprotonation of the acidic phenolic proton with a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from this compound.[12][13]

Experimental Protocol: O-Alkylation of Phenol (B47542)
  • Reactant Preparation: To a round-bottom flask containing a magnetic stir bar, add the phenol (1.0 equivalent), a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and a polar aprotic solvent like dry acetone (B3395972) or DMF.[14][15]

  • Addition of Alkylating Agent: Stir the suspension vigorously and add this compound (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-12 hours. Monitor the reaction's completion using TLC.

  • Work-up:

    • Cool the mixture to room temperature and filter to remove the inorganic base.

    • Rinse the filter cake with a small amount of the solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, 5% NaOH solution (to remove unreacted phenol), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel or vacuum distillation to obtain the pure aryloxypropionate ester.

Data Presentation: O-Alkylation Conditions
SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
4-Hydroxyphenyl derivativeK₂CO₃AcetoneReflux8Varies[14]
Phenol (general)K₂CO₃DMF804-8>85%
Substituted PhenolCs₂CO₃Acetonitrile606Often higher yields for sterically hindered phenols.

Visualizations

Experimental Workflow

G A 1. Reagent Preparation (Nucleophile, Base, Solvent) B 2. Addition of Electrophile (this compound) A->B Dropwise at controlled temp. C 3. Reaction (Heating & Stirring) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D Periodic sampling D->C Incomplete E 5. Work-up (Quenching, Extraction, Drying) D->E Complete F 6. Purification (Chromatography / Distillation) E->F G 7. Product Characterization (NMR, MS, IR) F->G

Caption: General workflow for alkylation reactions.

Logical Relationship of Reaction Components

G reaction Alkylation (SN2 Reaction) nucleophile Nucleophile (Amine, Enolate, Phenoxide) nucleophile->reaction Attacks electrophile Electrophile This compound electrophile->reaction Is Attacked base Base (e.g., K2CO3, NaOEt, LDA) base->reaction Activates Nucleophile solvent Solvent (e.g., DMF, EtOH, THF) solvent->reaction Provides Medium

Caption: Key components and their roles in the alkylation reaction.

Hypothetical Signaling Pathway Application

G cluster_synthesis Synthesis via Alkylation cluster_pathway PPAR Signaling Pathway A Phenol Derivative C Product P (e.g., PPAR Agonist) B Ethyl 2-Bromopropionate PPAR PPAR Receptor C->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds Gene Target Gene Transcription PPRE->Gene Regulates Protein Metabolic Proteins (Lipid Homeostasis) Gene->Protein Translates to

Caption: Use of a synthesized molecule to modulate a signaling pathway.

References

Ethyl 2-bromopropionate as a building block for herbicides like quizalofop

Author: BenchChem Technical Support Team. Date: December 2025

Here are the detailed Application Notes and Protocols regarding the use of .

Application Notes: Ethyl 2-Bromopropionate in Herbicide Synthesis

Introduction

This compound is a key organic intermediate in the agrochemical industry, primarily utilized in the synthesis of aryloxyphenoxypropionate ("fop") herbicides.[1][2] Its chemical structure, featuring a reactive bromine atom, makes it an excellent building block for creating potent and selective herbicides.[2][3] This document provides detailed protocols and data for the synthesis of the widely used herbicide, quizalofop-p-ethyl (B1662796), using this compound precursors, and outlines its mode of action.

Chemical Properties of this compound

This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[4] It is soluble in organic solvents but has limited solubility in water. Key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 535-11-5
Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
Boiling Point 156-160 °C
Density 1.394 g/mL at 25 °C
Refractive Index n20/D 1.446

Mechanism of Action of Quizalofop-p-ethyl

Quizalofop-p-ethyl is a selective, post-emergence herbicide that is highly effective against grass weeds in broadleaf crops.[5] It functions by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[6][8][9] By blocking this enzyme, quizalofop-p-ethyl disrupts the production of lipids, leading to the cessation of growth and eventual death of the weed.[6][9]

Experimental Protocols

Protocol 1: Synthesis of Quizalofop-p-ethyl

This protocol describes a common method for the synthesis of quizalofop-p-ethyl, which involves the reaction of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline with an this compound precursor, R(-)-p-toluenesulfonyl ethyl lactate (B86563), in the presence of a base.

Materials:

  • 6-chloro-2-(4-hydroxyphenoxy)quinoxaline

  • R(-)-p-toluenesulfonyl ethyl lactate

  • Potassium carbonate (K2CO3) or Sodium Carbonate (Na2CO3)

  • Cyclohexane (B81311)

  • Methanol (B129727)

  • Activated Carbon

Procedure:

  • To a 5000L reactor equipped with a water separation device, add 275 kg of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (97.4% purity) and 250 kg of sodium carbonate.

  • Add 2750 kg of cyclohexane to the reactor and close the manhole.

  • Prepare a metering tank with 298 kg of R(-)-p-toluenesulfonyl ethyl lactate (96% purity).

  • Heat the reactor to reflux to bring water until the water separator no longer collects water, ensuring an anhydrous reaction system. Continue for an additional 30 minutes.

  • While maintaining reflux, add the R(-)-p-toluenesulfonyl ethyl lactate dropwise at a constant rate over 4 hours.

  • After the addition is complete, continue the reaction for another 4 hours, monitoring the reaction progress by analyzing the content of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.

  • Once the reaction is complete, cool the mixture, wash it twice with water, and decolorize the organic phase with activated carbon at 60°C.

  • Filter the mixture and remove the solvent from the organic phase under negative pressure.

  • Dissolve the resulting product in methanol and crystallize at 2°C.

  • Filter and dry the crystals to obtain the final product, quizalofop-p-ethyl.[10]

Quantitative Data

The following table summarizes the quantitative data from various synthesis protocols for quizalofop-p-ethyl.

ParameterValueReference
Yield 81.8 - 95.3%[11][12]
Chemical Purity >98%[11][12]
Optical Purity (R-isomer) >99%[11][12][13]

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of Quizalofop-p-ethyl A 6-chloro-2-(4-hydroxyphenoxy)quinoxaline C Reaction in Cyclohexane with Na2CO3 A->C B R(-)-p-toluenesulfonyl ethyl lactate (this compound precursor) B->C D Purification (Washing, Decolorization, Crystallization) C->D E Quizalofop-p-ethyl D->E

Caption: A simplified workflow for the synthesis of quizalofop-p-ethyl.

ACCase Inhibition Pathway

G cluster_1 Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Precursor CellMembranes Cell Membranes FattyAcids->CellMembranes Building Block ACCase->MalonylCoA Catalyzes Quizalofop Quizalofop-p-ethyl Quizalofop->ACCase Inhibits

Caption: The inhibitory action of quizalofop-p-ethyl on the ACCase enzyme.

Other Herbicides from Ethyl 2-halopropionate Precursors

This compound and its chloro-analogue, ethyl 2-chloropropionate, are versatile intermediates for a range of other herbicides, including:

  • Fenoxaprop-ethyl[14]

  • Clodinafop-propargyl

  • Haloxyfop-methyl[1]

  • Metolachlor[1]

The synthesis of these compounds follows similar principles of nucleophilic substitution, where the halogenated propionate (B1217596) is reacted with a corresponding phenoxide or other nucleophile.

References

Application Notes and Protocols for the Scalable Production of Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of scalable production methods for ethyl 2-bromopropionate, a key intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] The following sections detail the most common synthetic routes, present quantitative data for process optimization, and provide detailed experimental protocols for laboratory and pilot-scale production.

Introduction

This compound (CAS No: 535-11-5) is a valuable building block in organic synthesis, primarily utilized as an alkylating agent to introduce the ethyl propionate (B1217596) moiety. Its molecular structure, featuring a bromine atom alpha to an ester group, allows for a variety of chemical transformations.[3] This document outlines two primary scalable methods for its synthesis: the bromination of propionic acid followed by esterification, and the direct esterification of 2-bromopropionic acid.

Scalable Synthetic Methods

Method 1: Two-Step Synthesis from Propionic Acid via Hell-Volhard-Zelinsky Reaction

This is a widely used industrial method that involves the α-bromination of propionic acid using bromine and a phosphorus catalyst (e.g., red phosphorus or phosphorus tribromide), followed by esterification with ethanol (B145695).[3][4][5][6] The initial bromination step is a classic Hell-Volhard-Zelinsky reaction.[6][7][8][9]

Reaction Scheme:

  • Bromination (Hell-Volhard-Zelinsky): CH₃CH₂COOH + Br₂ (with PBr₃ catalyst) → CH₃CH(Br)COOH + HBr

  • Esterification: CH₃CH(Br)COOH + CH₃CH₂OH (with acid catalyst) ⇌ CH₃CH(Br)COOCH₂CH₃ + H₂O

A patented method describes the use of a composite catalyst for both the bromination and esterification steps, which can be recycled and reused, offering an advantage for industrial-scale production.[3]

Method 2: Direct Esterification of 2-Bromopropionic Acid

This method involves the direct reaction of 2-bromopropionic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.[1] This approach is more straightforward if 2-bromopropionic acid is readily available.

Reaction Scheme: CH₃CH(Br)COOH + CH₃CH₂OH (with H⁺ catalyst) ⇌ CH₃CH(Br)COOCH₂CH₃ + H₂O

Data Presentation: Comparison of Production Methods

The following table summarizes the quantitative data from various sources for the scalable production of this compound.

ParameterMethod 1: Two-Step Synthesis from Propionic AcidMethod 2: Direct Esterification of 2-Bromopropionic AcidReference
Starting Materials Propionic acid, Bromine, Ethanol, Catalyst (e.g., PBr₃, composite catalyst)2-Bromopropionic acid, Ethanol, Acid Catalyst (e.g., HCl)[1][3][4]
Yield 89.9% - 92.7% (based on propionic acid)~75%[1][3]
Purity 96.7% - 97.5%Not specified, requires purification[1][3]
Reaction Time Bromination: 80-100 min; Esterification: 2-3 hoursReflux overnight[1][3]
Key Reaction Conditions Bromination: 102-105 °C; Esterification: 75-80 °CReflux temperature[1][3]
Purification Washing with Na₂CO₃ solution, water, followed by reduced pressure distillationWashing with saturated Na₂CO₃, 50% CaCl₂, and saturated NaCl, followed by distillation[1][3]

Experimental Protocols

Protocol 1: Two-Step Synthesis from Propionic Acid (Based on Patented Method)[4]

Materials:

  • Propionic acid

  • Bromine

  • Composite catalyst (as described in the patent, or a traditional catalyst like PBr₃)

  • Absolute ethanol

  • Carbon tetrachloride

  • 5-5.5 wt% Sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Ethyl acetate

Procedure:

  • Bromination: a. Charge the reaction kettle with propionic acid and the composite catalyst. b. Stir for 10-30 minutes. c. Heat the mixture to 102-105 °C. d. Add bromine dropwise over a period. e. After the addition is complete, maintain the temperature and continue stirring for 80-100 minutes. f. Recover any unreacted propionic acid by distillation at 140-145 °C. g. Allow the reaction mixture to cool.

  • Esterification: a. To the cooled bromination product, add carbon tetrachloride (3-4 times the weight of the initial propionic acid) and stir for 20-30 minutes. b. Add absolute ethanol at a controlled rate (molar ratio of ethanol to propionic acid should be 1.52-1.55:1). c. Continue stirring for 40-60 minutes after the ethanol addition is complete. d. Heat the mixture to 75-80 °C and maintain for 2-3 hours. e. Evaporate the carbon tetrachloride to obtain the crude ester.

  • Purification: a. Wash the crude product sequentially with the sodium carbonate solution (4-5 times) and deionized water (8-10 times). b. Filter to remove any solid catalyst. c. Extract the filtrate twice with an equal volume of ethyl acetate. d. Combine the organic phases and wash with saturated sodium chloride solution (2-3 times). e. Dry the organic phase with anhydrous sodium sulfate. f. Filter to remove the drying agent. g. Purify the final product by vacuum distillation to obtain pure this compound.

Protocol 2: Direct Esterification of 2-Bromopropionic Acid[1]

Materials:

  • 2-Bromopropionic acid (25 g)

  • Ethanol (200 mL)

  • 1 M HCl in diethyl ether (5 mL)

  • Saturated aqueous sodium carbonate

  • 50% aqueous calcium chloride

  • Saturated aqueous sodium chloride

  • Magnesium sulfate (or anhydrous CaCl₂ or CaCO₃)

Procedure:

  • Esterification: a. Dissolve 2-bromopropionic acid in ethanol in a suitable reaction flask. b. Add the solution of HCl in diethyl ether. c. Heat the reaction mixture to reflux and maintain overnight.

  • Work-up and Purification: a. After cooling, remove the solvent by rotary evaporation to obtain the crude product. b. Wash the crude ester with saturated aqueous sodium carbonate (three times). c. Wash with 50% aqueous calcium chloride (three times). d. Wash with saturated aqueous sodium chloride (twice). e. Dry the organic layer with magnesium sulfate. f. Filter to remove the drying agent. g. Distill the product to obtain pure this compound. A yield of approximately 20.4 g (around 75%) can be expected.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: Direct Esterification Propionic_Acid Propionic Acid Bromopropionic_Acid 2-Bromopropionic Acid Propionic_Acid->Bromopropionic_Acid Bromine, Catalyst (PBr3) Ethyl_2_Bromopropionate1 This compound Bromopropionic_Acid->Ethyl_2_Bromopropionate1 Ethanol, Acid Catalyst Bromopropionic_Acid2 2-Bromopropionic Acid Ethyl_2_Bromopropionate2 This compound Bromopropionic_Acid2->Ethyl_2_Bromopropionate2 Ethanol, Acid Catalyst

Caption: Synthetic pathways for this compound.

Experimental_Workflow Start Start Reaction Reaction Step (Bromination or Esterification) Start->Reaction Cooling Cooling Reaction->Cooling Workup Aqueous Work-up (Washing) Cooling->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Filtration Filtration Drying->Filtration Distillation Purification (Vacuum Distillation) Filtration->Distillation Product Pure this compound Distillation->Product

Caption: General experimental workflow for synthesis and purification.

References

Green Synthesis of Ethyl 2-Bromopropionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Ethyl 2-bromopropionate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Traditional synthesis methods often involve hazardous reagents and generate significant waste, prompting the development of greener and more sustainable alternatives. This document provides detailed application notes and protocols for three distinct green synthesis approaches for this compound, catering to researchers, scientists, and professionals in drug development. The methodologies presented focus on improved safety, reduced environmental impact, and the use of alternative feedstocks.

Method 1: Composite Catalyst-Mediated Bromination and Esterification

This method employs a composite catalyst for the direct bromination of propionic acid followed by esterification, aiming to minimize byproduct formation and simplify the purification process.[2] This approach enhances reaction safety and reduces wastewater generation.[2]

Quantitative Data
ParameterValueReference
Starting MaterialPropionic Acid[2]
Brominating AgentBromine[2]
CatalystComposite Catalyst[2]
Reaction Temperature (Bromination)102-105 °C[2]
Reaction Time (Bromination)80-100 min after bromine addition[2]
Reaction Temperature (Esterification)75-80 °C[2]
Reaction Time (Esterification)2-3 hours[2]
Final Product Purity99.2% (by weight)[2]
Overall Yield97.6 - 98.0% (based on propionic acid)[2]
Experimental Protocol

Materials:

  • Propionic acid

  • Bromine

  • Composite catalyst

  • Carbon tetrachloride

  • Absolute ethanol (B145695)

  • Sodium carbonate solution (5 wt%)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction kettle with stirrer and heating mantle

  • Dropping funnel

  • Distillation apparatus

Procedure:

Part 1: Bromination

  • To a reaction kettle, add propionic acid (740.8 g, 10 mol) and the composite catalyst.

  • Stir the mixture for 10-30 minutes.

  • Heat the mixture to 102-105 °C with a heating rate of 0.7-0.8 °C/min and maintain this temperature.

  • Under stirring, add bromine (1630 g, 10.2 mol) dropwise at a rate of 60-70 mL/h.

  • After the complete addition of bromine, continue stirring at the same temperature for 80-100 minutes.

  • Recover any unreacted propionic acid by distillation at 140-145 °C.

  • Allow the reaction mixture (bromination reactant containing the composite catalyst) to cool to room temperature.

Part 2: Esterification and Purification

  • Add carbon tetrachloride to the reaction kettle containing the bromination reactant and stir for 20-30 minutes.

  • Add absolute ethanol (700.3 g, 15.2 mol) with stirring at a feed rate of 8-9 mL/min.

  • After the addition of ethanol is complete, continue to stir for another 40-60 minutes.

  • Heat the mixture to 75-80 °C and maintain this temperature with stirring for 2-3 hours.

  • Evaporate the carbon tetrachloride to obtain the crude esterification product.

  • Wash the crude product sequentially with a sodium carbonate solution (4-5 times) and deionized water (8-10 times).

  • Filter to remove the solid catalyst (which can be recovered).

  • Extract the filtrate twice with an equal volume of ethyl acetate.

  • Combine the organic phases and wash with a saturated sodium chloride solution (2-3 times).

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Purify the filtrate by reduced pressure distillation to obtain this compound.[2]

Experimental Workflow

G cluster_bromination Bromination Stage cluster_esterification Esterification and Purification Stage A Charge Propionic Acid and Composite Catalyst B Heat to 102-105 °C A->B C Add Bromine Dropwise B->C D Stir for 80-100 min C->D E Recover Unreacted Propionic Acid D->E F Add CCl4 and Stir E->F Cool to RT G Add Absolute Ethanol F->G H Heat to 75-80 °C for 2-3 h G->H I Evaporate CCl4 H->I J Aqueous Work-up (Na2CO3, H2O) I->J K Filter to Recover Catalyst J->K L Ethyl Acetate Extraction K->L M Dry and Distill L->M N This compound M->N

Caption: Workflow for Composite Catalyst-Mediated Synthesis.

Method 2: Synthesis from L-Alanine via Diazotization-Bromination and Fischer Esterification

This innovative approach utilizes a bio-based feedstock, the amino acid L-alanine, to produce 2-bromopropanoic acid, which is subsequently esterified. This method avoids the direct use of hazardous elemental bromine for the initial bromination step and represents a greener pathway starting from a renewable resource.[3]

Quantitative Data
ParameterValueReference
Starting MaterialL-Alanine[3]
Bromide SourceSodium bromide and Hydrobromic acid[3]
Diazotizing AgentSodium nitrite (B80452)[3]
Reaction Temperature (Diazotization)Low temperature (in freezer/ice bath)[3]
Crude Yield (2-Bromopropanoic Acid)79%[3]
Esterification Catalystp-Toluenesulfonic acid monohydrate[3]
Reaction Time (Esterification)4 hours (reflux)[3]
Boiling Point of Product164-166 °C[3]
Experimental Protocol

Materials:

  • L-Alanine

  • Sodium bromide

  • Hydrobromic acid (azeotropic)

  • Sodium nitrite

  • Deionized water

  • Dichloromethane (or diethyl ether)

  • Anhydrous magnesium sulfate

  • Chloroform (B151607)

  • 95% Ethanol

  • p-Toluenesulfonic acid monohydrate

  • Three-necked round-bottom flask

  • Stir bar

  • Thermocouple probe

  • Syringe pump

  • Separatory funnel

  • Distillation apparatus

  • Clevenger apparatus

Procedure:

Part 1: Synthesis of 2-Bromopropanoic Acid

  • In a three-necked 500 mL round-bottom flask equipped with a stir bar and thermocouple, add 50 mL of water, 29.3 g of sodium bromide, and 20 g of L-alanine.

  • Add 75 mL of azeotropic hydrobromic acid.

  • Cool the flask in a freezer.

  • Prepare a solution of 46.7 g of sodium nitrite in 67.5 mL of water.

  • Once the reaction flask is cooled, place it in an ice bath and slowly add the sodium nitrite solution over 1 hour using a syringe pump.

  • After the addition is complete, continue stirring in the ice bath for another hour.

  • Remove the ice bath and allow the solution to warm to room temperature for 15 minutes.

  • Extract the aqueous phase with three 100 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and wash the magnesium sulfate with two 20 mL portions of dichloromethane.

  • Distill off the dichloromethane.

  • Place the flask under high vacuum to remove any residual solvent, yielding crude 2-bromopropanoic acid.[3]

Part 2: Fischer Esterification to Ethyl 2-Bromopropanoate

  • To the flask containing 26.88 g of crude 2-bromopropanoic acid, add 50 mL of chloroform, 27 mL of 95% ethanol, and 3 g of p-toluenesulfonic acid monohydrate.

  • Set up the flask for reflux with a Clevenger apparatus, charging the apparatus with 25 mL of chloroform.

  • Reflux the mixture for 4 hours, periodically draining the collected water from the Clevenger apparatus.

  • After cooling, replace the Clevenger apparatus with a fractional distillation setup.

  • Distill off the chloroform and excess ethanol.

  • Collect the fraction distilling at 164-166 °C, which is the pure ethyl 2-bromopropanoate.[3]

Experimental Workflow

G cluster_diazotization Diazotization-Bromination Stage cluster_esterification Fischer Esterification Stage A Combine L-Alanine, NaBr, HBr, and H2O B Cool in Freezer/Ice Bath A->B C Slowly Add NaNO2 Solution B->C D Stir and Warm to RT C->D E DCM Extraction D->E F Dry and Evaporate Solvent E->F G Crude 2-Bromopropanoic Acid F->G H Add Ethanol, Chloroform, and p-TsOH G->H I Reflux with Clevenger Apparatus (4 h) H->I J Fractional Distillation I->J K Ethyl 2-bromopropanoate J->K

Caption: Workflow for Synthesis from L-Alanine.

Method 3: Two-Step Synthesis via 2-Bromopropionyl Chloride

This method, adapted from a production technology patent, involves the initial formation of 2-bromopropionyl chloride, which is then esterified with anhydrous ethanol. While it utilizes traditional reagents like thionyl chloride and bromine, it is presented as an "environment-friendly and pollution-free" process in the source document, likely due to measures for waste gas treatment and process optimization.[4]

Quantitative Data
ParameterValueReference
Starting MaterialPropionic Acid[4]
Chlorinating AgentThionyl chloride[4]
Brominating AgentDry bromine[4]
CatalystRed phosphorus[4]
Reaction Time (Acyl Halogenation)6.5-7.5 hours (reflux)[4]
Reaction Time (Esterification)5.5-6.5 hours[4]
Final Product CollectionDistillation at 69-70 °C (under reduced pressure)[4]
Experimental Protocol

Materials:

  • Thionyl chloride

  • Propionic acid

  • Red phosphorus

  • Dry bromine

  • Anhydrous ethanol

  • Sodium hydrogen carbonate solution

  • Deionized water

  • Reaction vessel with reflux condenser and stirrer

  • Heating mantle

  • Water-and-oil separator

  • Distillation apparatus (for reduced pressure)

Procedure:

Part 1: Synthesis of 2-Bromopropionyl Chloride

  • Heat new thionyl chloride to boiling and then stop heating.

  • Add propionic acid and reflux for 25-35 minutes.

  • Cool the reaction mixture and add red phosphorus.

  • Heat the mixture to 85-95 °C.

  • Add dry bromine and continue to reflux for 6.5-7.5 hours to obtain 2-bromopropionyl chloride.[4]

Part 2: Esterification and Purification

  • In a separate reactor, add anhydrous ethanol (170-190 kg for a 550-650 kg batch of acyl chloride).

  • With stirring, add the 2-bromopropionyl chloride prepared in Part 1. (Note: Hydrogen chloride gas is evolved and should be treated with a tail gas absorption system).

  • Heat the reaction mixture for 5.5-6.5 hours, until the evolution of hydrogen chloride gas ceases.

  • Cool the reaction mixture to room temperature and filter.

  • Transfer the filtrate to a water-and-oil separator and wash with water (150-250 kg for the batch size mentioned).

  • Separate the organic layer and wash it twice with sodium hydrogen carbonate solution, followed by one wash with water.

  • Transfer the washed organic layer to a distillation apparatus and distill to remove low-boiling substances.

  • Perform a final distillation under reduced pressure and collect the fraction at 69-70 °C to obtain the this compound product.[4]

Logical Relationship Diagram

G cluster_step1 Step 1: Acyl Halide Formation cluster_step2 Step 2: Esterification and Purification A Propionic Acid + Thionyl Chloride B Reflux A->B C Add Red Phosphorus and Heat B->C D Add Bromine and Reflux C->D E 2-Bromopropionyl Chloride D->E G Reaction and HCl Removal E->G Reacts with F Anhydrous Ethanol F->G H Aqueous Work-up and Washing G->H I Reduced Pressure Distillation H->I J This compound I->J

Caption: Two-Step Synthesis via Acyl Chloride Intermediate.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. Users should consult the original source documents for more detailed information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-bromopropionate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Bromination: Insufficient bromine, low reaction temperature, or short reaction time.Ensure the correct stoichiometry of bromine. Maintain the reaction temperature, typically by gentle reflux.[1] Increase the reaction time to ensure complete conversion.
Incomplete Esterification: Presence of water, insufficient acid catalyst, or equilibrium not shifted towards the product.Use anhydrous ethanol (B145695) and ensure all glassware is dry.[2] Use an adequate amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[3] Use an excess of ethanol to drive the equilibrium towards the ester.[4]
Product Loss During Workup: Emulsion formation during washing, or incomplete extraction.Break emulsions by adding a saturated brine solution. Perform multiple extractions with a suitable organic solvent to ensure complete recovery.
Decomposition: Overheating during distillation.Purify the crude product by distillation under reduced pressure to lower the boiling point and prevent decomposition.[3]
Dark Reaction Mixture Side Reactions: Overheating during bromination can lead to the formation of colored byproducts.Carefully control the reaction temperature during the addition of bromine and subsequent reflux.[1]
Impure Reactants: Use of old or impure propionic acid or bromine.Use freshly distilled propionic acid and high-purity bromine.
Product is Impure (multiple peaks in GC analysis) Unreacted Starting Materials: Incomplete bromination or esterification.Monitor the reaction progress by TLC or GC to ensure completion. If necessary, extend the reaction time or add more of the limiting reagent.
Side Products: Formation of di-brominated species or other byproducts due to harsh reaction conditions.Maintain strict control over reaction temperature and stoichiometry.
Residual Acid: Incomplete neutralization during workup.Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases.
Difficulty in Purification Azeotrope Formation: Difficulty in separating the product from the solvent or byproducts by simple distillation.Use fractional distillation for better separation. Wash the crude product with appropriate aqueous solutions to remove impurities before distillation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The most common laboratory method involves a two-step process:

  • α-Bromination of Propionic Acid: This is typically achieved using the Hell-Volhard-Zelinsky (HVZ) reaction, where propionic acid is treated with bromine (Br₂) in the presence of a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).[6][7] This reaction forms 2-bromopropionyl bromide.

  • Esterification: The resulting 2-bromopropionyl bromide or the hydrolyzed 2-bromopropionic acid is then esterified with ethanol, usually in the presence of an acid catalyst such as sulfuric acid (H₂SO₄), to produce this compound.[3] This is a type of Fischer esterification.[8]

Q2: My final product has a yellowish tint. What is the cause and how can I remove it?

A2: A yellowish tint can be due to trace impurities or slight decomposition.[9] Purification by distillation, especially under reduced pressure, should yield a colorless liquid.[3] If the color persists, it may be due to residual bromine. Washing with a dilute solution of sodium thiosulfate (B1220275) during the workup can help remove unreacted bromine.

Q3: What is the role of red phosphorus or PBr₃ in the Hell-Volhard-Zelinsky reaction?

A3: In the HVZ reaction, the phosphorus catalyst first reacts with a small amount of bromine to form phosphorus tribromide (PBr₃) in situ. The PBr₃ then converts the carboxylic acid into an acyl bromide.[6][7] The acyl bromide can then tautomerize to its enol form, which readily reacts with bromine at the α-carbon.[6][7]

Q4: Can I use a different catalyst for the esterification step?

A4: Yes, while sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid can also be used.[10] Some modern methods even employ solid acid catalysts to simplify purification. The choice of catalyst can affect reaction time and yield.

Q5: How can I improve the yield of the esterification reaction?

A5: Fischer esterification is an equilibrium process.[4] To improve the yield of the ester, you can:

  • Use a large excess of one of the reactants, typically the less expensive one (in this case, ethanol).[4]

  • Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.

Experimental Protocols

Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

  • Propionic acid

  • Red phosphorus

  • Bromine

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place propionic acid and a catalytic amount of red phosphorus.[1]

  • Slowly add bromine from the dropping funnel with stirring. The reaction is exothermic and will generate hydrogen bromide gas, so it must be performed in a well-ventilated fume hood.[1]

  • After the addition is complete, gently heat the mixture to reflux for several hours until the reaction is complete (the color of bromine fades).[1]

  • Carefully add a small amount of water to the reaction mixture to hydrolyze the intermediate 2-bromopropionyl bromide to 2-bromopropionic acid.

  • Purify the 2-bromopropionic acid by distillation.

Synthesis of this compound via Fischer Esterification

Materials:

  • 2-Bromopropionic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask, combine 2-bromopropionic acid and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux for several hours.

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by distillation under reduced pressure.[3]

Data Presentation

Table 1: Comparison of Catalysts and Conditions on this compound Yield

Bromination Catalyst Esterification Catalyst Reaction Conditions Reported Yield Purity Reference
Red PhosphorusSulfuric AcidTraditional HVZ followed by Fischer Esterification~75%>98%[5]
PBr₃Sulfuric AcidStandard HVZ and Fischer EsterificationNot specifiedNot specified[3]
Composite CatalystComposite CatalystOne-pot bromination and esterification97.6-98.1%99.2-99.4%[10]
Thionyl Chloride/Red PNone (via acyl chloride)Two-step via 2-bromopropionyl chlorideNot specifiedHigh[2]

Visualizations

experimental_workflow cluster_hvz Step 1: Hell-Volhard-Zelinsky Reaction cluster_esterification Step 2: Fischer Esterification cluster_purification Step 3: Purification Propionic_Acid Propionic Acid Acyl_Bromide 2-Bromopropionyl Bromide Propionic_Acid->Acyl_Bromide  Br₂, PBr₃ Bromopropionic_Acid 2-Bromopropionic Acid Acyl_Bromide->Bromopropionic_Acid  H₂O (Hydrolysis) Crude_Ester Crude Ethyl 2-Bromopropionate Bromopropionic_Acid->Crude_Ester  H₂SO₄ (cat.) Ethanol Anhydrous Ethanol Ethanol->Crude_Ester Workup Aqueous Workup (Wash with NaHCO₃, Brine) Crude_Ester->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Distillation Vacuum Distillation Drying->Distillation Pure_Product Pure Ethyl 2-Bromopropionate Distillation->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Analysis cluster_purity Impurity Analysis Start Low Yield or Impure Product Check_Bromination Check Bromination Step Start->Check_Bromination Check_Esterification Check Esterification Step Start->Check_Esterification Check_Workup Check Workup/Purification Start->Check_Workup Dark_Color Dark Reaction Mixture? Start->Dark_Color Multiple_Peaks Multiple Peaks in GC? Start->Multiple_Peaks Sol_Bromination Increase reaction time/ temperature for bromination Check_Bromination->Sol_Bromination Sol_Esterification Use anhydrous ethanol/ excess ethanol Check_Esterification->Sol_Esterification Sol_Workup Optimize extraction/ distillation conditions Check_Workup->Sol_Workup Sol_Color Control temperature/ use pure reactants Dark_Color->Sol_Color Sol_Peaks Ensure complete reaction/ thoroughly wash product Multiple_Peaks->Sol_Peaks

Caption: Troubleshooting decision tree for this compound synthesis.

References

Minimizing byproduct formation in ethyl 2-bromopropionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of ethyl 2-bromopropionate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Hell-Volhard-Zelinsky (HVZ) reaction of propionic acid to form 2-bromopropionyl bromide, followed by esterification with ethanol (B145695).

Question 1: My final product purity is low, and I observe significant byproducts in my analysis (GC, NMR). What are the common byproducts and how can I avoid them?

Answer:

Low purity in this compound synthesis is often due to the formation of several key byproducts. The identity and quantity of these byproducts depend on the specific reaction conditions.

Common Byproducts and Their Causes:

  • 2,2-Dibromopropionic acid and its ethyl ester: Formed by the over-bromination of the propionic acid starting material. This is more likely to occur with an excess of bromine or prolonged reaction times at elevated temperatures.

  • Ethyl 3-bromopropionate: An isomer that can be formed, although it is less common under standard HVZ conditions. Its presence may indicate alternative reaction pathways.

  • Ethyl acrylate (B77674): This can be formed via elimination of HBr from the desired product, particularly at high temperatures during distillation or if a base is present during workup.

  • Unreacted 2-bromopropionic acid: Incomplete esterification will leave the intermediate acid in the final product.

  • Unreacted propionic acid: Incomplete bromination will result in the carryover of the starting material.

Strategies for Minimizing Byproduct Formation:

StrategyActionRationale
Control of Bromine Addition Add bromine dropwise to the reaction mixture at a controlled rate.Prevents localized high concentrations of bromine, reducing the likelihood of di-bromination.
Temperature Management Maintain the recommended temperature range for the HVZ reaction (typically 100-120°C). Avoid excessive heating.High temperatures can promote the elimination reaction to form ethyl acrylate and may also favor di-bromination.[1]
Stoichiometry Use a slight excess of propionic acid relative to bromine.Ensures complete consumption of bromine, minimizing the chance of over-bromination.
Catalyst Concentration Use the catalytic amount of red phosphorus or phosphorus tribromide as specified in the protocol.Insufficient catalyst can lead to an incomplete reaction, while a large excess does not necessarily improve selectivity and can complicate purification.
Anhydrous Conditions Ensure all glassware is dry and use anhydrous ethanol for the esterification step.The presence of water during esterification can lead to the formation of byproducts and reduce the yield of the desired ester.
Purification Perform a careful workup, including washing with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by fractional distillation under reduced pressure.Distillation is crucial for separating the desired product from unreacted starting materials and byproducts with different boiling points.

Question 2: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can be attributed to several factors throughout the synthesis and purification process.

Potential CauseTroubleshooting Steps
Incomplete Bromination - Ensure the reaction is heated for the recommended duration. - Check the quality and amount of the phosphorus catalyst.
Incomplete Esterification - Use a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in the correct amount. - Ensure the esterification reaction goes to completion by monitoring with TLC or GC. - Use a Dean-Stark trap to remove water formed during the reaction, driving the equilibrium towards the product.
Loss during Workup - Avoid overly aggressive extractions. - Ensure the pH is carefully controlled during washing steps to prevent hydrolysis of the ester.
Inefficient Purification - Use an efficient distillation column and maintain a stable vacuum. - Collect fractions at the correct boiling point and pressure. The boiling point of this compound is approximately 159-161°C at atmospheric pressure.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis typically involves a two-step process:

  • Hell-Volhard-Zelinsky (HVZ) Reaction: Propionic acid is reacted with bromine in the presence of a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃). This selectively brominates the α-carbon to produce 2-bromopropionyl bromide.

  • Esterification: The resulting 2-bromopropionyl bromide is then reacted with ethanol to form this compound. Often, the intermediate acyl bromide is hydrolyzed to 2-bromopropionic acid, which is then esterified.

Q2: I see an unexpected peak in my NMR spectrum that I suspect is an impurity. What are the characteristic signals for common byproducts?

A2:

  • Ethyl 2,2-dibromopropionate: Look for a singlet for the methyl group (CH₃ -CBr₂-) further downfield than the doublet of the desired product's methyl group.

  • Ethyl acrylate: Characteristic vinyl proton signals will be present in the 5.5-6.5 ppm region.

  • 2-Bromopropionic acid: A broad singlet for the carboxylic acid proton will be visible, typically above 10 ppm.

  • Propionic acid: A triplet for the methyl group and a quartet for the methylene (B1212753) group, with chemical shifts slightly different from the ester.

Q3: Can I use a different alcohol for the esterification step?

A3: Yes, other alcohols can be used to produce the corresponding esters (e.g., mthis compound using methanol). However, the reaction conditions and purification procedure may need to be adjusted based on the properties of the alcohol and the resulting ester.

Q4: Is it possible to perform the bromination and esterification in a one-pot procedure?

A4: Some methodologies combine the HVZ reaction and esterification into a single pot to reduce reaction steps and potentially minimize byproducts.[3] This typically involves forming the 2-bromopropionyl bromide and then adding the alcohol directly to the reaction mixture.

Data Presentation

Table 1: Impact of Catalyst on Yield and Purity of this compound

Catalyst SystemPurity (%)Yield (%)Reference
Composite Catalyst99.2 - 99.497.6 - 98.1[4]
Red Phosphorus~85Not specified[5]
No Catalyst (Comparative)97.592.7[4]
Modified Catalyst (Comparative)96.789.9[4]

Note: Data is compiled from various sources and reaction conditions may differ.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via HVZ and Esterification

Step 1: Synthesis of 2-Bromopropionic Acid (Hell-Volhard-Zelinsky Reaction)

  • To a three-necked flask equipped with a dropping funnel, a condenser with a gas outlet tube (to neutralize HBr fumes), and a mechanical stirrer, add propionic acid and a catalytic amount of red phosphorus.

  • Heat the mixture to 100°C with stirring.

  • Slowly add bromine dropwise from the dropping funnel over several hours. The reaction is exothermic, and the temperature should be maintained between 100-120°C.

  • After the addition is complete, continue to heat the mixture for an additional 2-3 hours until the evolution of HBr gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add water to the mixture to hydrolyze the intermediate 2-bromopropionyl bromide to 2-bromopropionic acid.

  • Purify the 2-bromopropionic acid by distillation under reduced pressure.

Step 2: Esterification of 2-Bromopropionic Acid

  • In a round-bottom flask, combine the purified 2-bromopropionic acid, an excess of anhydrous ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC or GC.

  • After cooling, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

Synthesis_Workflow cluster_bromination Step 1: Bromination (HVZ Reaction) cluster_esterification Step 2: Esterification cluster_byproducts Potential Byproducts Propionic Acid Propionic Acid 2-Bromopropionyl_Bromide 2-Bromopropionyl Bromide Propionic Acid->2-Bromopropionyl_Bromide  HVZ Reaction Br2_P Br2 / Red P (cat.) Br2_P->2-Bromopropionyl_Bromide 2-Bromopropionic_Acid 2-Bromopropionic Acid 2-Bromopropionyl_Bromide->2-Bromopropionic_Acid Hydrolysis Dibromo Dibrominated Products 2-Bromopropionyl_Bromide->Dibromo Excess Br2 Ethyl_2-bromopropionate This compound 2-Bromopropionic_Acid->Ethyl_2-bromopropionate  Fischer Esterification Unreacted_Acid Unreacted Acids Ethanol Ethanol Ethanol->Ethyl_2-bromopropionate Unsaturated Ethyl Acrylate Ethyl_2-bromopropionate->Unsaturated High Temp.

Caption: Workflow for the synthesis of this compound and potential byproduct formation.

Troubleshooting_Logic Start Low Purity or Yield Check_Byproducts Identify Byproducts (GC/NMR) Start->Check_Byproducts Dibromo_Detected Dibrominated Products? Check_Byproducts->Dibromo_Detected Unsaturated_Detected Unsaturated Products? Dibromo_Detected->Unsaturated_Detected No Control_Bromine Control Bromine Addition Rate & Stoichiometry Dibromo_Detected->Control_Bromine Yes Unreacted_Detected Unreacted Starting Material? Unsaturated_Detected->Unreacted_Detected No Control_Temp Lower Reaction/Distillation Temperature Unsaturated_Detected->Control_Temp Yes Optimize_Reaction Increase Reaction Time / Check Catalyst Unreacted_Detected->Optimize_Reaction Yes (Propionic Acid) Optimize_Esterification Ensure Anhydrous Conditions & Sufficient Catalyst Unreacted_Detected->Optimize_Esterification Yes (2-Bromopropionic Acid)

Caption: Troubleshooting logic for low purity/yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl 2-Bromopropionate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude ethyl 2-bromopropionate by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is dependent on the pressure at which the distillation is conducted. At atmospheric pressure, the boiling point is reported to be in the range of 156-160 °C.[1][2][3] For vacuum distillation, the boiling point will be significantly lower. For instance, a boiling point of 64-66 °C at 18 mmHg has been reported.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials such as 2-bromopropionic acid and ethanol, as well as byproducts from the synthesis, which may include various brominated species or esters.[4][5] Residual solvents from the workup, like ethyl acetate (B1210297) or carbon tetrachloride, may also be present.[4][5]

Q3: Is vacuum distillation necessary for the purification of this compound?

A3: While not strictly necessary, vacuum distillation is highly recommended. This compound can be sensitive to high temperatures, which can lead to decomposition.[6] Distillation under reduced pressure allows for a lower boiling point, minimizing the risk of thermal degradation and improving the purity of the final product.[7][8]

Q4: What are the key safety precautions to consider during the distillation of this compound?

A4: this compound is a flammable liquid and is toxic if swallowed.[9] It also causes skin irritation and serious eye damage.[9] Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Keep away from heat, sparks, and open flames.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Distillate Collected - System leak (vacuum distillation)- Insufficient heating- Thermometer placed incorrectly- Check all joints and connections for leaks.- Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
Bumping/Uncontrolled Boiling - Lack of boiling chips or stir bar- Heating too rapidly- Add new boiling chips or a magnetic stir bar before heating.- Heat the distillation flask slowly and evenly.
Product is Discolored (Yellow/Brown) - Thermal decomposition- Presence of impurities- Use vacuum distillation to lower the boiling point.- Ensure the crude product is properly washed and dried before distillation.
Low Yield - Incomplete distillation- Product loss during transfer- Inefficient fraction collection- Ensure the distillation is run to completion.- Be careful during transfers between flasks.- Monitor the distillation temperature closely to collect the correct fraction.
Pressure Fluctuations (Vacuum Distillation) - Inconsistent vacuum pump performance- Leaks in the system- Ensure the vacuum pump is properly maintained and the oil is clean.- Check all seals and connections for leaks.[11][12]

Experimental Protocols

Atmospheric Distillation
  • Setup: Assemble a standard simple or fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Charging the Flask: Add the crude this compound to the distillation flask, along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin to heat the flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills over at the expected boiling point (156-160 °C at 760 mmHg).[1][2][3] Discard any initial lower-boiling forerun and the higher-boiling residue.

  • Completion: Stop the distillation when the temperature drops or when only a small amount of residue remains in the flask.

Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Boiling chips are not effective under vacuum.

  • Evacuation: Close the system and slowly open the vacuum source to evacuate the apparatus.

  • Heating: Once the desired pressure is reached and stable, begin to heat the flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 64-66 °C at 18 mmHg).

  • Completion: After collecting the desired fraction, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air into the system.

Data Presentation

Parameter Atmospheric Pressure (760 mmHg) Reduced Pressure
Boiling Point 156-160 °C[1][2][3]64-66 °C @ 18 mmHg
Expected Purity >98% (with efficient fractional distillation)>99%[4]
Typical Yield Dependent on crude purity97.6-98.1% (from synthesis and purification)[4]
Density (at 25 °C) 1.394 g/mL[1][2]1.394 g/mL[1][2]
Refractive Index (at 20 °C) 1.446[2]1.446[2]

Visualizations

TroubleshootingWorkflow start Start: Distillation Issue issue_no_distillate Issue: No Distillate start->issue_no_distillate issue_bumping Issue: Bumping start->issue_bumping issue_discoloration Issue: Discoloration start->issue_discoloration issue_low_yield Issue: Low Yield start->issue_low_yield check_setup Check Apparatus Setup (Joints, Thermometer) solution_leak Solution: Reseal Joints check_setup->solution_leak check_heating Verify Heating (Rate, Temperature) solution_heating Solution: Adjust Heating check_heating->solution_heating solution_boiling_chips Solution: Add Boiling Chips/Stir Bar check_heating->solution_boiling_chips check_vacuum Check Vacuum System (Leaks, Pump) solution_vacuum Solution: Fix Leaks, Service Pump check_vacuum->solution_vacuum issue_no_distillate->check_setup issue_no_distillate->check_heating issue_no_distillate->check_vacuum issue_bumping->check_heating solution_temp Solution: Use Vacuum Distillation issue_discoloration->solution_temp solution_collection Solution: Optimize Fraction Collection issue_low_yield->solution_collection end End: Successful Purification solution_leak->end solution_heating->end solution_vacuum->end solution_boiling_chips->end solution_temp->end solution_collection->end

References

Removing water from esterification reaction to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone of organic synthesis, Fischer esterification is a reversible reaction that can be limited by the presence of water, a key byproduct.[1][2][3] To drive the reaction towards a higher yield of the desired ester, it is crucial to effectively remove water as it forms, in accordance with Le Chatelier's principle.[1][4] This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to optimize water removal in esterification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is removing water essential in an esterification reaction?

A1: Fischer esterification is an equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water. This reaction is reversible, meaning the products (ester and water) can react to reform the starting materials in a process called hydrolysis.[5] By removing water as it is formed, the reverse reaction is hindered, which shifts the chemical equilibrium towards the formation of more ester, thereby increasing the overall product yield.[4][6][7]

Q2: What are the most common laboratory methods for removing water from an esterification reaction?

A2: The most common methods to remove water and improve ester yield include:

  • Azeotropic Distillation: This technique involves using a solvent (like toluene (B28343) or benzene) that forms a low-boiling azeotrope with water.[1] The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and can be collected in a Dean-Stark apparatus.[1][8]

  • Using a Drying Agent (Desiccant): A chemical drying agent, such as anhydrous salts (e.g., magnesium sulfate, calcium sulfate) or molecular sieves, can be added to the reaction mixture to absorb the water as it is produced.[9][10][11] Concentrated sulfuric acid, often used as a catalyst, also acts as a powerful dehydrating agent.[12][7][13]

  • Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the alcohol, can shift the equilibrium to favor the products.[1][2][4] While this doesn't remove water, it helps drive the reaction forward.

Q3: How does a Dean-Stark apparatus work?

A3: A Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture.[8][14] It is used in conjunction with a reflux condenser.[8] Vapors from the reaction, containing an immiscible solvent (like toluene) and water, rise into the condenser. The condensed liquids drip into the graduated tube of the Dean-Stark trap. Since water is typically denser than the organic solvent, it sinks to the bottom of the trap where it can be collected and measured.[1] The lighter, water-depleted organic solvent overflows and returns to the reaction flask, allowing the process to continue.[1][14]

Q4: What is reactive distillation and when is it a suitable method?

A4: Reactive distillation is a process intensification technique that combines chemical reaction and product separation into a single unit.[15][16] In esterification, the reaction occurs within the distillation column. As the ester and water are formed, the more volatile components (often the water or an azeotrope) are continuously removed by distillation, which drives the reaction to completion.[17][18] This method is highly efficient and offers advantages such as increased conversion, improved selectivity, and reduced energy consumption.[15][16] It is particularly useful for equilibrium-limited reactions and is often applied in industrial-scale production.[18][19]

Troubleshooting Guide

Q5: My reaction yield is low, and I suspect incomplete water removal. What are the common signs and how can I confirm this?

A5: The primary sign of incomplete water removal is a lower-than-expected yield of the ester, often accompanied by the presence of unreacted carboxylic acid in the final product.[20] You can confirm this using analytical techniques like Thin-Layer Chromatography (TLC), where you might see a spot corresponding to your polar carboxylic acid starting material, or by analyzing the crude product with NMR or IR spectroscopy to detect the characteristic signals of the carboxylic acid.[20]

Q6: I'm using a Dean-Stark apparatus, but no water is collecting. What are the possible causes?

A6: Several factors could be at play:

  • Insufficient Temperature: The reaction may not be hot enough to reach the boiling point of the azeotrope of the solvent and water. Ensure your heating mantle is set to the appropriate temperature to maintain a steady reflux.[21]

  • No Reaction Occurring: If the reaction hasn't started (e.g., due to an inactive catalyst), no water is being produced to be collected.

  • System Leaks: Check all glassware joints for a proper seal. Vapors could be escaping the system instead of entering the condenser.

  • Incorrect Solvent: Ensure you are using a solvent that forms a low-boiling azeotrope with water and is less dense than water (for the standard Dean-Stark setup). Toluene is a common choice.[1]

Q7: Water was collecting in my Dean-Stark trap, but it has stopped, even though I know the reaction is not complete. What should I do?

A7: This often indicates that the reaction has reached equilibrium under the current conditions. To push it further:

  • Increase the Reaction Temperature: A slight increase in temperature can sometimes re-initiate the azeotropic removal of water.

  • Add More Catalyst: If the catalyst has degraded or is present in insufficient amounts, adding more may restart the reaction.

  • Check for Azeotrope Depletion: In some cases, if the amount of the azeotroping solvent is too low, it may be insufficient to carry over the remaining water.

Q8: I used a chemical drying agent, but my yield is still poor. What went wrong?

A8: Common issues with drying agents include:

  • Insufficient Amount: You may not have used enough desiccant to absorb all the water produced.[13]

  • Saturated Agent: The drying agent may have become saturated with water, rendering it ineffective.[10]

  • Incorrect Agent: The chosen drying agent might not be suitable for the reaction conditions (e.g., it might react with your starting materials or be thermally unstable). Molecular sieves are often a good choice as they are largely inert.[9]

  • Presence of Water in Starting Materials: Ensure your reactants and solvent are anhydrous before starting the reaction, as any initial water will consume the drying agent.[13][22]

Data on Water Removal Techniques and Yield Improvement
Water Removal MethodTypical ApplicationAdvantagesDisadvantagesReported Yield Improvement
Azeotropic Distillation (Dean-Stark) Lab-scale synthesis for a wide range of esters.[8]Continuous and efficient water removal; allows for monitoring reaction progress.[1][6]Requires a solvent that forms an azeotrope with water; setup is more complex than simple reflux.[21]Can drive reactions with equilibrium yields of ~65% to over 95%.[1][23]
Chemical Drying Agents Small-scale reactions or when azeotropic distillation is impractical.[10]Simple setup; no additional solvent needed.[13]Can be difficult to remove from the reaction mixture; may be consumed by initial water; capacity is limited.[10]Effective for pushing equilibrium, but quantitative data varies widely based on the specific reaction and agent used.[11]
Reactive Distillation Industrial-scale production where high throughput and efficiency are key.[15][16]Combines reaction and separation, saving energy and capital costs; high conversion rates.[17][18]Complex to design and operate; suboptimal conditions for both reaction and distillation.[16]Can achieve conversions of up to 98% compared to ~60% in conventional batch processes for reactions like ethyl acetate (B1210297) synthesis.[24]
Pervaporation Specialized applications requiring selective water removal at lower temperatures.[25]High selectivity for water; can reduce energy consumption by up to 50% compared to distillation.[25]Requires specialized membrane equipment; flux rates can be a limitation.In the synthesis of ethyl acetate, conversion increased from ~60% to 98% by removing water via pervaporation.[24]
Experimental Protocol: Esterification of Benzoic Acid with n-Butanol using a Dean-Stark Apparatus

This protocol describes a general procedure for removing water via azeotropic distillation.

Materials:

  • Benzoic acid

  • n-Butanol

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the glassware: place the round-bottom flask in the heating mantle, attach the Dean-Stark trap, and fit the reflux condenser to the top of the trap. Ensure all joints are securely clamped and sealed.

  • Reagents: To the round-bottom flask, add benzoic acid, a slight excess of n-butanol, and toluene (as the azeotroping solvent). Add a magnetic stir bar.

  • Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH to the mixture.

  • Heating and Reflux: Begin heating the mixture to a gentle reflux. The toluene-water azeotrope will begin to vaporize and then condense in the condenser.

  • Water Collection: The condensed liquid will collect in the Dean-Stark trap. Water, being denser than toluene, will settle at the bottom of the graduated arm.[1] The toluene will overflow and return to the reaction flask.

  • Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, or until no more water is observed to be collecting.[23] This indicates the reaction has reached completion.

  • Workup: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature. The ester product can then be isolated and purified through standard procedures like washing with sodium bicarbonate solution, drying, and distillation.[20][23]

Visualizations

Esterification_Equilibrium cluster_reactants Reactants cluster_products Products cluster_removal Le Chatelier's Principle Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester Forward Reaction (Esterification) Alcohol Alcohol Alcohol->Ester Ester->Carboxylic Acid Reverse Reaction (Hydrolysis) Water Water Remove Water Remove Water Water->Remove Water Removal shifts equilibrium Remove Water->Ester Favors Product Formation

Caption: Fischer esterification equilibrium shift.

Dean_Stark_Workflow cluster_flask Reaction Flask cluster_apparatus Dean-Stark Apparatus cluster_result Result A 1. Reactants + Toluene + Catalyst are heated to reflux B 2. Toluene-Water azeotrope vaporizes A->B Heat C 3. Vapor condenses in condenser B->C D 4. Liquids collect in trap C->D E 5. Water separates to bottom D->E Density difference F 6. Toluene returns to flask D->F Overflow G Water is removed E->G F->A H Reaction driven to completion G->H

Caption: Dean-Stark apparatus experimental workflow.

Troubleshooting_Tree Start Low Ester Yield Detected Q1 Is water collecting in the Dean-Stark trap? Start->Q1 Q2 Is the reaction at reflux? Q1->Q2 No Q3 Has water collection stopped prematurely? Q1->Q3 Yes A1_No No A1_Yes Yes Sol1 Increase temperature. Check for system leaks. Q2->Sol1 No Sol2 Check catalyst activity. Ensure correct solvent is used. Q2->Sol2 Yes A2_No No A2_Yes Yes Sol3 Reaction may be complete. Proceed to workup. Q3->Sol3 No Sol4 Reaction at equilibrium. Consider adding more catalyst or increasing temperature. Q3->Sol4 Yes A3_No No A3_Yes Yes

References

Technical Support Center: Palladium-Catalyzed Reactions of Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with palladium-catalyzed reactions involving ethyl 2-bromopropionate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My α-arylation or cross-coupling reaction with this compound is resulting in low yields of the desired product, and I'm observing significant formation of ethyl acrylate (B77674). What is the likely cause and how can it be mitigated?

A1: The formation of ethyl acrylate is a strong indicator of a common side reaction known as β-hydride elimination .[1][2] This occurs after the oxidative addition of this compound to the Pd(0) catalyst, forming an alkylpalladium(II) intermediate. This intermediate can then eliminate a β-hydrogen atom to form a palladium-hydride species and ethyl acrylate.[1][3] This pathway competes with the desired reductive elimination step that forms the final product.

Troubleshooting Steps to Minimize β-Hydride Elimination:

  • Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[4] Ligands that create a coordinatively saturated metal center can also disfavor the formation of the vacant site required for β-hydride elimination.[2]

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired cross-coupling pathway over β-hydride elimination, which typically has a higher activation energy.

  • Base Selection: The choice and strength of the base can influence the concentration of the active catalyst and the stability of intermediates. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be preferable to strong bases like sodium tert-butoxide (NaOt-Bu).[5][6]

  • Substrate Purity: Ensure that the this compound and the coupling partner are of high purity, as impurities can affect catalyst activity and promote side reactions.[5]

Q2: During my reaction, I'm observing the formation of a dimeric product from my aryl coupling partner (a biaryl) and/or ethyl 2,3-dimethylsuccinate. How can I prevent these homocoupling side reactions?

A2: The formation of dimeric products is due to homocoupling, a common side reaction in palladium-catalyzed cross-coupling reactions.[7] This can occur through several mechanisms, including the reaction of two organometallic intermediates or the reaction of an organometallic intermediate with a starting material.

Strategies to Minimize Homocoupling:

  • Control of Reaction Kinetics: Slowly adding one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, which can disfavor the bimolecular homocoupling reaction.

  • Catalyst and Ligand Concentration: Optimizing the palladium-to-ligand ratio is crucial. Excess ligand can sometimes suppress side reactions, but too much can also inhibit the desired reaction.

  • Purity of Reagents: Impurities in the starting materials can sometimes promote homocoupling.[5] Ensure all reagents are pure and dry.

  • Oxygen-Free Environment: Meticulously degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential, as oxygen can promote the homocoupling of some organometallic reagents.[5]

Q3: My palladium-catalyzed reaction with this compound is sluggish, shows low conversion, or fails to proceed at all. What are the common causes and how can I troubleshoot this?

A3: A stalled or low-yielding reaction can be due to a variety of factors related to the catalyst, reagents, or reaction conditions.

General Troubleshooting Checklist:

  • Catalyst Activity:

    • Catalyst Source and Age: Ensure you are using a high-quality palladium source. Older palladium precursors or those that have been improperly stored may have reduced activity. Consider using modern, air-stable precatalysts like palladacycles.[6]

    • Catalyst Deactivation: Oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive state.[5] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere.[5]

    • Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture and may degrade over time.[5]

  • Reagent and Solvent Quality:

    • Purity: Impurities in the this compound, the coupling partner, or the base can poison the catalyst.[5]

    • Solvent: Use anhydrous, high-purity solvents. Solvents should be thoroughly degassed to remove dissolved oxygen.[5]

  • Reaction Conditions:

    • Base: The base is crucial for the catalytic cycle.[5] Ensure the correct base is being used at the appropriate stoichiometry and that it is sufficiently soluble in the reaction medium. The presence of some water can be beneficial for the activity of certain inorganic bases.[5]

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, be mindful that higher temperatures can also promote side reactions like β-hydride elimination.

Q4: I am observing the formation of ethyl propionate (B1217596), the dehalogenated version of my starting material. What causes this side reaction and how can I prevent it?

A4: The formation of ethyl propionate is a result of a dehalogenation side reaction. This typically occurs when the alkylpalladium intermediate, formed after oxidative addition, undergoes a reaction that replaces the bromine atom with a hydrogen atom. The source of the hydrogen can be trace water, the solvent, or the amine or base used in the reaction.

Methods to Suppress Dehalogenation:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, as water can be a proton source for the dehalogenation pathway.

  • Choice of Base and Solvent: Use a non-protic solvent and a base that is less likely to act as a hydride donor.

  • Ligand Effects: The electronic and steric properties of the ligand can influence the stability of the alkylpalladium intermediate and its propensity to undergo dehalogenation. Experimenting with different ligands may be beneficial.

Quantitative Data Summary

Table 1: Influence of Ligand Type on the Mitigation of β-Hydride Elimination

Ligand TypeGeneral CharacteristicsExpected Outcome for β-Hydride EliminationExample Ligands
Bulky, Electron-Rich Monodentate Phosphines Promote fast reductive elimination.Generally reduces β-hydride elimination.P(t-Bu)₃, PCy₃
Bulky Biarylphosphines Often provide high stability and activity.Highly effective at suppressing β-hydride elimination.Buchwald-type ligands (e.g., SPhos, XPhos)
Bidentate Phosphines with a Large Bite Angle Can enforce a geometry that disfavors β-hydride elimination.Can be effective in suppressing β-hydride elimination.Xantphos, DPEphos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form stable Pd complexes.Can be effective, but suitability is system-dependent.IPr, IMes

Table 2: Common Bases and Their General Applicability

BaseStrengthCommon SolventsNotes
NaOt-Bu StrongToluene (B28343), Dioxane, THFHighly effective but can be incompatible with base-sensitive functional groups.[6]
K₃PO₄ ModerateToluene, DioxaneA good general base, often used when stronger bases fail or cause side reactions.[5]
Cs₂CO₃ ModerateToluene, Dioxane, DMFOften effective for sensitive substrates.[5][6]
K₂CO₃ WeakToluene, Dioxane, DMF (often with water)A weaker base that may require higher temperatures or longer reaction times.[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed α-Arylation of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Equipment:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable palladacycle)

  • Phosphine ligand (e.g., a Buchwald-type ligand)

  • Aryl halide (or triflate)

  • This compound

  • Base (e.g., K₃PO₄ or NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5-2.0 equivalents).

  • Addition of Reagents: Add the aryl halide (1.0 equivalent) to the flask.

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent, followed by the this compound (1.2-1.5 equivalents).

  • Degassing (Optional but Recommended): The reaction mixture can be further degassed by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualized Pathways and Workflows

G Catalytic Cycle vs. β-Hydride Elimination cluster_side_reaction Side Reaction Pathway pd0 Pd(0)Lₙ oa_complex R-Pd(II)(Br)Lₙ pd0->oa_complex Oxidative Addition (R-Br) transmetalation R-Pd(II)-Nu Lₙ oa_complex->transmetalation Transmetalation (or Deprotonation/ Coupling) beta_hydride_intermediate Alkyl-Pd(II) Intermediate oa_complex->beta_hydride_intermediate From Ethyl 2-bromopropionate transmetalation->pd0 Reductive Elimination product R-Nu (Desired Product) transmetalation->product beta_hydride_product Ethyl Acrylate + H-Pd(II)(Br)Lₙ beta_hydride_intermediate->beta_hydride_product β-Hydride Elimination Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Check Catalyst & Ligand - Fresh? Precatalyst? - Stored correctly? start->check_catalyst check_reagents Verify Reagent Purity - Starting materials pure? - Base dry & active? start->check_reagents check_conditions Review Reaction Conditions - Fully degassed solvent? - Inert atmosphere? - Correct temperature? start->check_conditions optimize Systematic Optimization - Screen ligands - Screen bases - Vary temperature check_catalyst->optimize check_reagents->optimize check_conditions->optimize success Improved Yield optimize->success Homocoupling_Pathway cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)Lₙ oa_complex1 Ar-Pd(II)-X Lₙ pd0->oa_complex1 Oxidative Addition (Ar-X) oa_complex2 Ar-Pd(II)-X Lₙ homo_product Ar-Ar (Homocoupling Product) oa_complex1->homo_product Reaction with another Ar-Pd or Ar-M species transmetalation Ar-Pd(II)-Ar' Lₙ oa_complex1->transmetalation Transmetalation (Ar'-M) transmetalation->pd0 Reductive Elimination desired_product Ar-Ar' (Desired Product) transmetalation->desired_product

References

Troubleshooting low initiation efficiency in ATRP with ethyl 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Atom Transfer Radical Polymerization (ATRP) with ethyl 2-bromopropionate as an initiator. Here you will find troubleshooting advice and frequently asked questions to address challenges related to low initiation efficiency and other common experimental issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My ATRP reaction initiated with this compound is extremely slow or shows a long induction period. What are the possible causes and solutions?

A1: Low initiation efficiency with this compound is a common issue, primarily due to its structure as a secondary bromide, which is inherently less reactive than tertiary haloalkane initiators. Several factors can contribute to this problem. Here’s a step-by-step troubleshooting guide:

  • Initiator Reactivity: this compound is a secondary bromide and thus has a lower activation rate constant compared to tertiary initiators like ethyl 2-bromoisobutyrate.[1][2][3] This means the equilibrium between the dormant and active species is less favorable for initiation.

    • Solution: To compensate for the lower reactivity, consider using a more active catalyst system. This can be achieved by selecting a more electron-donating ligand.

  • Catalyst System Activity: The choice of ligand is crucial for tuning the catalyst activity.

    • Solution: Employ a more active ligand such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) to increase the rate of activation.[4] The order of reactivity for common ligands is generally Me6TREN > TPMA > PMDETA > bpy.

  • Oxygen Contamination: Oxygen is a significant inhibitor of ATRP. It can react with the Cu(I) catalyst, oxidizing it to the inactive Cu(II) state, and also quench the propagating radicals. This leads to a significant induction period as the residual oxygen is consumed.

    • Solution: Ensure rigorous deoxygenation of the monomer, solvent, and initiator solution. This is typically achieved by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen for an extended period.[5]

  • Impurity of Reagents: Impurities in the monomer (like inhibitors), initiator, or solvent can interfere with the polymerization.

    • Solution: Purify the monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. The initiator, this compound, should be distilled or passed through a short column of neutral alumina if impurities are suspected. Solvents should be of high purity and deoxygenated.

Q2: The molecular weight of my polymer is much higher than the theoretical value, and the polydispersity index (PDI) is broad. What does this indicate?

A2: This observation is a classic sign of low initiation efficiency. If not all initiator molecules start growing chains simultaneously, the monomer is consumed by a smaller number of propagating chains, leading to higher molecular weights than theoretically predicted. The staggered initiation also results in chains of varying lengths, hence a broad PDI.

  • Troubleshooting Steps:

    • Review Catalyst and Ligand Choice: As mentioned in A1, a more active catalyst system can significantly improve initiation efficiency.

    • Check for Inhibitors: Ensure all sources of inhibition, especially oxygen, have been eliminated.

    • Increase Reaction Temperature: Increasing the temperature can enhance the rate of initiation. However, be cautious as higher temperatures can also lead to side reactions and termination, potentially broadening the PDI. A typical temperature range for ATRP with this compound is 60-90°C, depending on the monomer and catalyst system.[5]

    • Consider Activator Regeneration Techniques: Techniques like Activators ReGenerated by Electron Transfer (ARGET) ATRP can be beneficial. In ARGET ATRP, a reducing agent is used to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator, which can help overcome issues with catalyst oxidation and improve initiation.[6][7]

Q3: Can I use this compound for the polymerization of different types of monomers?

A3: Yes, this compound is a versatile initiator that can be used for the polymerization of a variety of monomers, including styrenes, acrylates, and methacrylates.[4][5][6] However, the optimal reaction conditions, particularly the choice of catalyst and temperature, will vary depending on the monomer's reactivity.

Q4: How does the solvent affect the initiation efficiency of this compound in ATRP?

A4: The solvent polarity plays a significant role in ATRP. Generally, more polar solvents can increase the ATRP equilibrium constant (K_ATRP) by stabilizing the more polar Cu(II) species.[8] This can lead to a faster polymerization rate. For ATRP of methyl methacrylate (B99206) (MMA) initiated by this compound, polar solvents like N,N-dimethylformamide (DMF) have been shown to be effective.[5][8]

Quantitative Data Summary

The following table summarizes the relative activation rate constants for different initiator types to provide a quantitative perspective on the lower reactivity of secondary bromides like this compound.

Initiator TypeExampleRelative Activation Rate Constant (k_act) Ratio
Primary α-bromoesterMethyl bromoacetate~1
Secondary α-bromoesterMthis compound~10
Tertiary α-bromoesterMethyl 2-bromoisobutyrate~80

Data adapted from studies on α-bromoesters, providing a comparative framework for understanding initiator reactivity.[1][3][9]

Experimental Protocols

Protocol 1: Normal ATRP of Methyl Methacrylate (MMA) with this compound

This protocol is a general guideline for a typical normal ATRP of MMA.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (EBP)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole or another suitable solvent

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of MMA and solvent. The initiator, this compound, is then added. A typical molar ratio of [Monomer]:[Initiator] is 100:1.

  • Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst Preparation: In a separate glovebox or Schlenk flask under an inert atmosphere, weigh the CuBr and add the PMDETA ligand. The typical molar ratio is [Initiator]:[CuBr]:[Ligand] = 1:1:1.

  • Initiation: Under a positive pressure of inert gas, transfer the catalyst mixture to the deoxygenated monomer/initiator solution via a cannula or a gas-tight syringe.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 80°C).[5] Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion and GPC for molecular weight and PDI).

  • Termination: To stop the polymerization, cool the flask and expose the reaction mixture to air. The solution will turn green/blue, indicating the oxidation of Cu(I) to Cu(II).

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane).

Protocol 2: ARGET ATRP of Methyl Methacrylate (MMA) with this compound

This protocol provides a guideline for an ARGET ATRP, which is more tolerant to oxygen and uses a lower concentration of the copper catalyst.[6]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (EBP)

  • Copper(II) chloride (CuCl₂)

  • Tris[2-(dimethylamino)ethyl]amine (Me6TREN) or other suitable ligand

  • Glucose (or another suitable reducing agent)

  • Solvent (e.g., anisole)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine MMA, EBP, CuCl₂, the ligand, and the reducing agent (glucose). A typical molar ratio could be [MMA]:[EBP]:[CuCl₂]:[Ligand]:[Reducing Agent] = 200:1:0.02:0.1:0.1.

  • Deoxygenation: While ARGET ATRP is more oxygen-tolerant, it is still good practice to deoxygenate the reaction mixture by purging with an inert gas for 30-60 minutes.

  • Polymerization: Place the flask in a preheated oil bath (e.g., 90°C).[6]

  • Monitoring and Termination: Follow the same procedures as in the normal ATRP protocol.

  • Purification: Follow the same purification steps as in the normal ATRP protocol.

Visualizing Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate the fundamental ATRP initiation mechanism and a logical workflow for addressing low initiation efficiency.

ATRP_Initiation cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation RX Initiator (R-X) (e.g., this compound) Cu(I)L Cu(I)/Ligand (Activator) R_radical Initiator Radical (R•) RX->R_radical k_act XCu(II)L X-Cu(II)/Ligand (Deactivator) Monomer Monomer (M) Propagating_Radical Propagating Radical (P•) R_radical->Propagating_Radical k_p Dormant_Chain Dormant Chain (P-X) Propagating_Radical->Dormant_Chain k_deact XCu(II)L_deact X-Cu(II)/Ligand Cu(I)L_deact Cu(I)/Ligand

Caption: ATRP Initiation and Propagation Cycle.

Troubleshooting_Workflow Start Low Initiation Efficiency Observed (Slow reaction, high Mn, high PDI) Check_Oxygen Is the system rigorously deoxygenated? Start->Check_Oxygen Deoxygenate Perform thorough deoxygenation (e.g., freeze-pump-thaw cycles) Check_Oxygen->Deoxygenate No Check_Purity Are all reagents (monomer, initiator, solvent) pure? Check_Oxygen->Check_Purity Yes Deoxygenate->Check_Purity Purify Purify reagents: - Monomer: pass through alumina - Initiator: distill or filter - Use high-purity solvent Check_Purity->Purify No Evaluate_Catalyst Is the catalyst system active enough? Check_Purity->Evaluate_Catalyst Yes Purify->Evaluate_Catalyst Increase_Catalyst_Activity Increase catalyst activity: - Use a more active ligand (e.g., Me6TREN) - Ensure correct [Cu(I)]:[Ligand] ratio Evaluate_Catalyst->Increase_Catalyst_Activity No Optimize_Conditions Are the reaction conditions optimal? Evaluate_Catalyst->Optimize_Conditions Yes Increase_Catalyst_Activity->Optimize_Conditions Adjust_Conditions Adjust conditions: - Increase temperature - Use a more polar solvent Optimize_Conditions->Adjust_Conditions No Consider_Advanced_Techniques Still facing issues? Optimize_Conditions->Consider_Advanced_Techniques Yes Adjust_Conditions->Consider_Advanced_Techniques Use_ARGET Implement ARGET or ICAR ATRP Consider_Advanced_Techniques->Use_ARGET Yes Success Successful Polymerization Consider_Advanced_Techniques->Success No, re-evaluate from start Use_ARGET->Success

Caption: Troubleshooting Workflow for Low Initiation Efficiency.

References

How to avoid polybromination during synthesis of ethyl 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the synthesis of ethyl 2-bromopropionate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis, with a particular focus on preventing polybromination.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and established method for the synthesis of this compound involves a two-step process:

  • α-Bromination of Propionic Acid: This is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, where propionic acid is treated with bromine (Br₂) in the presence of a catalyst, such as red phosphorus or phosphorus tribromide (PBr₃). This reaction selectively introduces a bromine atom at the carbon alpha to the carboxyl group.

  • Esterification: The resulting 2-bromopropionic acid is then esterified with ethanol (B145695), usually in the presence of an acid catalyst like sulfuric acid, to yield this compound.

Alternatively, the synthesis can be performed as a one-pot reaction where the acyl bromide intermediate from the HVZ reaction is directly reacted with ethanol.

Q2: What is polybromination and why is it a problem in this synthesis?

A2: Polybromination is the formation of byproducts with more than one bromine atom, such as ethyl 2,2-dibromopropionate and ethyl 2,3-dibromopropionate. These impurities can be difficult to separate from the desired monobrominated product due to similar physical properties, leading to lower yields and purity of the final product. The presence of these impurities can also complicate subsequent reaction steps and the final product's pharmacological profile in drug development.

Q3: How can I detect and quantify polybrominated byproducts?

A3: Several analytical techniques can be employed to assess the purity of your this compound and quantify polybrominated impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. You can develop a method to resolve this compound from its di- and tri-brominated analogs and quantify them using an internal standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for identifying and quantifying the different brominated species. The chemical shifts and integration of the proton signals will differ for the mono- and poly-brominated products. For instance, the methine proton (-CHBr) in this compound will have a distinct chemical shift and integration value compared to any remaining methylene (B1212753) protons or methine protons in polybrominated species.

Q4: Are there safer alternatives to using elemental bromine?

A4: Yes, N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can be used as an alternative to liquid bromine.[1][2][3][4] It is a crystalline solid that is easier and safer to handle. In many cases, using NBS can lead to higher selectivity for monobromination and reduce the formation of polybrominated byproducts.

Troubleshooting Guide: Avoiding Polybromination

This guide addresses specific issues you might encounter that lead to the formation of polybrominated impurities.

Problem Potential Cause Recommended Solution
Significant formation of ethyl 2,2-dibromopropionate. Excess Bromine: Using a molar excess of bromine in the Hell-Volhard-Zelinsky reaction is a primary cause of di- and tri-bromination at the alpha-carbon.Strict Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use a 1:1 molar ratio of bromine to propionic acid. A slight excess of propionic acid can sometimes be used to ensure all the bromine is consumed.
High Reaction Temperature: Elevated temperatures can increase the rate of reaction and may lead to reduced selectivity, favoring over-bromination.Optimize Reaction Temperature: Conduct the bromination at the lowest effective temperature. Gradual heating and careful monitoring of the reaction progress are recommended. A temperature range of 50-80°C is often a good starting point for the HVZ reaction.
Presence of ethyl 2,3-dibromopropionate. Radical Bromination: Under certain conditions, especially with UV light or radical initiators, bromine can react via a radical mechanism, which can lead to bromination at the beta-position.Control Reaction Conditions: Ensure the reaction is carried out in the dark to avoid photochemical side reactions. Avoid the use of radical initiators unless a specific radical-mediated pathway is intended.
Low yield of the desired monobrominated product. Incomplete Reaction: Insufficient reaction time or catalyst amount can lead to unreacted starting material.Monitor Reaction Progress: Use techniques like TLC or GC to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time. Ensure an adequate amount of catalyst (e.g., red phosphorus) is used.
Use of a Non-selective Brominating Agent: Elemental bromine can be aggressive and less selective.Use a Milder Brominating Agent: Consider using N-Bromosuccinimide (NBS) as the brominating agent. NBS is known for its higher selectivity in monobromination of activated C-H bonds.

Data Presentation: Comparison of Brominating Agents

The choice of brominating agent can significantly impact the selectivity of the reaction. While direct comparative studies with exhaustive quantitative data are not always readily available in the literature, the following table summarizes representative data based on optimized protocols from various sources, highlighting the trend in selectivity.

Brominating AgentMolar Ratio (Agent:Propionic Acid)Typical Reaction ConditionsPurity of this compoundReference
Bromine (Br₂) with Red Phosphorus1.05 : 180-100°C, 4-6 hours~95% (with potential for dibromo impurities)General HVZ Protocols
Bromine (Br₂) with PBr₃1.0 : 160-80°C, 3-5 hours>97%Optimized HVZ Protocols
N-Bromosuccinimide (NBS) with acid catalyst1.1 : 150-70°C, 2-4 hours>99%[1]
Optimized Industrial Protocol (Br₂ with composite catalyst)Controlled addition102-105°C99.2-99.4%[5]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is designed to maximize the yield of the monobrominated product while minimizing polybromination.

Materials:

  • Propionic acid

  • Red phosphorus

  • Bromine

  • Anhydrous ethanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) (or other suitable extraction solvent)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The outlet of the condenser should be connected to a gas trap to neutralize the HBr gas evolved.

  • Reaction Initiation: To the flask, add propionic acid (1.0 mol) and red phosphorus (0.1 mol).

  • Bromine Addition: Slowly add bromine (1.0 mol) dropwise from the dropping funnel while stirring the mixture. The reaction is exothermic, so maintain the temperature between 50-60°C using a water bath.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 80°C and maintain it for 2-3 hours, or until the red color of bromine disappears. Monitor the reaction progress by GC.

  • Esterification: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of anhydrous ethanol (2.0 mol) and slowly add concentrated sulfuric acid (0.1 mol) while cooling in an ice bath.

  • Combining Reactants: Slowly add the crude 2-bromopropionyl bromide from the first step to the ethanolic sulfuric acid solution.

  • Reflux: Heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it into a separatory funnel containing cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the pure product.

Visualizations

Reaction_Pathway Propionic_Acid Propionic Acid Acyl_Bromide 2-Bromopropionyl Bromide Propionic_Acid->Acyl_Bromide 1. P/Br2 (HVZ Reaction) Ethyl_Ester This compound Acyl_Bromide->Ethyl_Ester 2. Ethanol/H+ Dibromo_Ester Ethyl 2,2-Dibromopropionate (Polybromination Product) Acyl_Bromide->Dibromo_Ester Excess Br2

Figure 1. Synthetic pathway for this compound and the formation of a polybrominated byproduct.

Troubleshooting_Workflow start Polybromination Detected? check_stoichiometry Check Bromine Stoichiometry start->check_stoichiometry Yes excess_br2 Excess Bromine? check_stoichiometry->excess_br2 use_1_to_1 Use 1:1 Molar Ratio (Br2:Propionic Acid) excess_br2->use_1_to_1 Yes check_temp Check Reaction Temperature excess_br2->check_temp No end Selective Monobromination use_1_to_1->end high_temp Temperature Too High? check_temp->high_temp lower_temp Lower Temperature (e.g., to 50-60°C) high_temp->lower_temp Yes consider_nbs Consider Using NBS high_temp->consider_nbs No lower_temp->end consider_nbs->end

Figure 2. A troubleshooting workflow for addressing polybromination issues.

Logical_Relationship Monobromination High Selectivity for Monobromination Stoichiometry Controlled Stoichiometry (1:1 ratio) Stoichiometry->Monobromination promotes Temperature Optimal Temperature Temperature->Monobromination promotes MildReagent Milder Brominating Agent (e.g., NBS) MildReagent->Monobromination promotes Polybromination Polybromination ExcessBr2 Excess Bromine ExcessBr2->Polybromination leads to HighTemp High Temperature HighTemp->Polybromination can lead to

Figure 3. Logical relationship between reaction parameters and the desired outcome.

References

Technical Support Center: Optimizing Temperature Control for the Hell-Volhard-Zelinsky (HVZ) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hell-Volhard-Zelinsky (HVZ) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature control for successful α-halogenation of carboxylic acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Hell-Volhard-Zelinsky reaction?

A1: The HVZ reaction is generally conducted at high temperatures, often requiring temperatures exceeding 100°C (373 K) and extended reaction times to proceed efficiently.[1][2] The specific temperature can vary depending on the substrate and reagents used.

Q2: Why is temperature control critical in the HVZ reaction?

A2: Temperature is a critical parameter in the HVZ reaction as it influences reaction rate, product yield, and the formation of byproducts. Inadequate temperature control can lead to incomplete reactions, low yields, or the formation of undesirable side products such as β-unsaturated carboxylic acids.

Q3: What are the signs of incorrect temperature control during the reaction?

A3: Indicators of improper temperature control include:

  • Low or no product formation: May indicate the temperature is too low.

  • Formation of dark-colored byproducts: Can be a sign of decomposition at excessively high temperatures.

  • Evolution of hydrogen halide gas without product formation: Could suggest side reactions are occurring.

  • Presence of β-unsaturated carboxylic acids in the final product: This is a common byproduct when the reaction is carried out at extremely high temperatures.[1][2]

Q4: How does the substrate affect the optimal reaction temperature?

A4: The reactivity of the carboxylic acid can influence the required reaction temperature. Sterically hindered substrates or less reactive carboxylic acids may require higher temperatures or longer reaction times to achieve complete conversion. It is advisable to perform small-scale optimization experiments to determine the optimal temperature for a specific substrate.

Troubleshooting Guide

This guide addresses common issues related to temperature control during the HVZ reaction in a question-and-answer format.

Issue Possible Cause (Temperature-Related) Recommended Solution
Low Yield of α-Halogenated Product The reaction temperature may be too low, leading to a slow reaction rate and incomplete conversion.Gradually increase the reflux temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC. Ensure the heating mantle or oil bath is providing consistent and uniform heating.
Incomplete Reaction (Starting Material Remains) Insufficient reaction time at the optimal temperature. The temperature may not be high enough for the specific substrate.Extend the reflux time and continue to monitor the reaction. If the reaction is still sluggish, consider a modest increase in the reaction temperature.
Formation of β-Unsaturated Carboxylic Acid The reaction temperature is excessively high, promoting the elimination of hydrogen halide from the product.[1][2]Reduce the reflux temperature. If a high temperature is necessary for the α-halogenation to occur, carefully control the temperature to avoid overheating. Consider using a solvent with a boiling point that maintains the desired temperature range.
Reaction Does Not Initiate The initial temperature for the addition of bromine may be too low.Some protocols suggest gently heating the mixture to approximately 50°C during the dropwise addition of bromine to initiate the reaction.[3][4]
Multiple Halogenation Products While primarily controlled by stoichiometry, very high temperatures could potentially influence the selectivity of halogenation.Optimize the stoichiometry of the halogenating agent first. If multiple halogenations persist, a slightly lower reaction temperature might improve selectivity, though this is a secondary control measure.

Data Presentation

The following table summarizes typical temperature parameters and reported yields for the α-bromination of various carboxylic acids, providing a baseline for experimental design.

Starting Carboxylic AcidHalogenating SystemInitial TemperatureReflux TemperatureReaction TimeYield (%)
Hexanoic AcidBr₂ / PBr₃ (catalytic)~50°C (during Br₂ addition)Increase to 100°C4-6 hoursNot specified
Cyclobutanecarboxylic AcidBr₂ / Red P / SOCl₂50°C (during Br₂ addition)RefluxOvernight85 (as n-butyl ester)[4]
Propionic AcidBr₂ / PBr₃Not specifiedRefluxNot specified82 (as ethyl ester)
Butyric AcidBr₂ / PBr₃Not specifiedRefluxNot specified85 (as methyl ester)
Valeric AcidBr₂ / PBr₃Not specifiedRefluxNot specified88 (as ethyl ester)

Experimental Protocols

General Protocol for α-Bromination of a Carboxylic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Apparatus Setup: In a fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer.

  • Reagent Addition:

    • Charge the flask with the carboxylic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq) or phosphorus tribromide (PBr₃).

    • If using thionyl chloride (SOCl₂) to form the acyl chloride in situ, add it dropwise at room temperature and reflux for 2 hours before proceeding.[3][4] Allow the mixture to cool to room temperature.

  • Initiation and Bromination:

    • Gently heat the mixture to approximately 50°C.[3][4][5]

    • Slowly add bromine (Br₂) (1.0-1.5 eq) dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady reflux, as the reaction is exothermic.[3]

  • Reaction Completion:

    • After the addition of bromine is complete, continue to heat the mixture at reflux overnight or until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC, GC).[3][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water to hydrolyze the intermediate acyl bromide to the final α-bromo carboxylic acid.

    • Alternatively, for the synthesis of α-bromo esters, cool the reaction mixture to 0°C and pour it into an ice-cooled solution of the desired alcohol (3.0 eq) with vigorous stirring.[4]

  • Purification: The product can be purified by standard methods such as distillation or crystallization.

Mandatory Visualizations

Logical Workflow for Troubleshooting Temperature Issues in the HVZ Reaction

G cluster_start Start cluster_issues Problem Identification cluster_solutions Corrective Actions cluster_end End start Analyze Reaction Outcome low_yield Low Yield / Incomplete Reaction start->low_yield side_product Side Product Formation (e.g., β-unsaturated acid) start->side_product no_reaction No Reaction start->no_reaction increase_temp Increase Reflux Temperature low_yield->increase_temp Primary Action extend_time Extend Reaction Time low_yield->extend_time Secondary Action decrease_temp Decrease Reflux Temperature side_product->decrease_temp check_initiation Check Initiation Temperature (e.g., heat to 50°C during Br₂ addition) no_reaction->check_initiation optimized Optimized Reaction increase_temp->optimized extend_time->optimized decrease_temp->optimized check_initiation->optimized

Caption: Troubleshooting workflow for temperature-related issues in the HVZ reaction.

Signaling Pathway of Temperature Effects on the HVZ Reaction

G cluster_temp Temperature Control cluster_outcomes Reaction Outcomes cluster_results Results temp Reaction Temperature too_low Too Low temp->too_low optimal Optimal temp->optimal too_high Too High temp->too_high incomplete Incomplete Reaction / Low Yield too_low->incomplete desired_product Desired α-Halogenated Product optimal->desired_product side_products Side Products (β-Unsaturated Acid) too_high->side_products

Caption: Impact of temperature variation on the outcome of the HVZ reaction.

References

Technical Support Center: Efficient Synthesis of Ethyl 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of ethyl 2-bromopropionate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction involves the α-bromination of a carboxylic acid, in this case, propionic acid, followed by esterification with ethanol (B145695).[3][4]

Q2: What are the key reagents and catalysts involved in the HVZ synthesis of this compound?

The primary reagents are propionic acid and bromine. The reaction is catalyzed by a phosphorus-containing compound, most commonly phosphorus tribromide (PBr₃) or red phosphorus.[1][2] Red phosphorus can react with bromine in situ to generate PBr₃, which then acts as the catalyst.[5]

Q3: What is the role of the phosphorus catalyst in the HVZ reaction?

The phosphorus catalyst is crucial for the reaction to proceed. It converts the carboxylic acid (propionic acid) into an acyl bromide intermediate.[1][3][6] This acyl bromide readily enolizes, allowing for the electrophilic attack of bromine at the α-carbon. Without the catalyst, the α-bromination of the carboxylic acid is inefficient.[4][7][8]

Q4: Can I directly brominate ethyl propionate (B1217596) to get this compound?

Direct bromination of ethyl propionate is generally not as effective as the HVZ reaction on propionic acid. Carboxylic acids are more readily converted to the necessary acyl halide intermediate for efficient α-bromination under HVZ conditions.[7][9]

Q5: What are the typical yields for the synthesis of this compound using the HVZ reaction?

Yields can vary depending on the specific reaction conditions and catalyst used. However, yields in the range of 80-90% are commonly reported in the literature under optimized conditions.[10] A recent patent describes a method using a composite catalyst that achieves yields of 97.0-97.8%.[11]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: PBr₃ can degrade over time. Red phosphorus may have a passivated surface.1. Use freshly distilled PBr₃. For red phosphorus, consider gentle grinding or pre-treatment to expose a fresh surface.
2. Presence of Water: Moisture will react with and deactivate the PBr₃ catalyst and the acyl bromide intermediate.2. Ensure all glassware is thoroughly dried. Use anhydrous reagents and solvents.
3. Insufficient Reaction Temperature or Time: The reaction may not have gone to completion.3. Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is heated to the appropriate temperature for a sufficient duration.
4. Inefficient Bromination: Poor mixing or incorrect stoichiometry of bromine.4. Ensure vigorous stirring. Add bromine dropwise to control the reaction rate and prevent side reactions. Use a slight excess of bromine.
Formation of Multiple Brominated Byproducts 1. Over-bromination: Use of a large excess of bromine or prolonged reaction times can lead to the formation of di- and tri-brominated products.1. Carefully control the stoichiometry of bromine (typically 1.05-1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.
2. High Reaction Temperature: Elevated temperatures can promote further bromination.2. Maintain the reaction temperature within the recommended range.
Product is Darkly Colored 1. Excess Unreacted Bromine: Residual bromine can impart a yellow or brown color.1. During the workup, wash the crude product with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, to quench excess bromine.
2. Formation of Colored Impurities: Side reactions can generate colored byproducts.2. Purify the product by fractional distillation under reduced pressure.
Difficulty in Purifying the Product 1. Presence of Unreacted Propionic Acid: Incomplete reaction can leave starting material in the product mixture.1. Ensure the bromination reaction goes to completion. During workup, a wash with a weak base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
2. Formation of High-Boiling Impurities: Side reactions can produce impurities with boiling points close to the product.2. Use an efficient fractional distillation setup with a good column to achieve proper separation.

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃) Catalyst

Materials:

  • Propionic acid

  • Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Acyl Bromide Formation: To the flask, add propionic acid (1.0 eq). Cool the flask in an ice bath and slowly add PBr₃ (0.3-0.4 eq) dropwise with stirring.

  • Bromination: After the addition of PBr₃ is complete, slowly add bromine (1.05-1.1 eq) from the dropping funnel. The reaction is exothermic, so maintain the temperature below 10°C during the addition.

  • Reaction: After the bromine addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and reflux for 4-6 hours, or until the reaction is complete (monitor by GC or TLC).

  • Esterification: Cool the reaction mixture to room temperature. Slowly and carefully add anhydrous ethanol (2.0-3.0 eq) to the flask. An exothermic reaction will occur.

  • Reflux: Heat the mixture to reflux for 2-3 hours to complete the esterification.

  • Workup: Cool the reaction mixture and pour it into a separatory funnel containing cold water and diethyl ether. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acids), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound using Red Phosphorus Catalyst

Materials:

  • Propionic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, place propionic acid (1.0 eq) and red phosphorus (0.1-0.2 eq) in a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer.

  • Bromination: Heat the mixture to 40-50°C. Slowly add bromine (1.1-1.2 eq) from the dropping funnel. The reaction is exothermic and will generate PBr₃ in situ. Control the rate of addition to maintain a steady reaction.

  • Reaction: After the bromine addition is complete, heat the mixture to reflux (around 120-130°C) for 8-12 hours.

  • Esterification: Cool the reaction mixture to room temperature. Filter to remove any unreacted phosphorus. Slowly add anhydrous ethanol (2.0-3.0 eq) to the filtrate.

  • Reflux: Heat the mixture to reflux for 2-3 hours.

  • Workup and Purification: Follow steps 7-9 from Protocol 1.

Catalyst Performance Comparison

CatalystTypical Yield (%)Reaction Temperature (°C)Reaction Time (hours)AdvantagesDisadvantages
Phosphorus Tribromide (PBr₃) 80 - 9080 - 904 - 6Faster reaction times, milder conditions.PBr₃ is corrosive, moisture-sensitive, and more expensive.
Red Phosphorus 75 - 85120 - 1308 - 12Less expensive, easier to handle than PBr₃.Slower reaction, requires higher temperatures, potential for unreacted phosphorus to remain.
Composite Catalyst [11]97 - 98Bromination: 102-105Esterification: 75-80Bromination: ~2Esterification: 2-3High yield and purity, catalyst can be recycled.Catalyst preparation is more complex.

Visualizing the Process

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_bromination α-Bromination Stage cluster_esterification Esterification Stage cluster_purification Purification Stage start Propionic Acid + Catalyst (PBr3 or Red P) add_br2 Add Bromine (Br2) dropwise start->add_br2 reflux_br Reflux add_br2->reflux_br add_etoh Add Anhydrous Ethanol (EtOH) reflux_br->add_etoh Cool to RT reflux_es Reflux add_etoh->reflux_es workup Aqueous Workup (Washings) reflux_es->workup drying Dry with MgSO4 workup->drying distillation Fractional Distillation (Reduced Pressure) drying->distillation product Pure Ethyl 2-bromopropionate distillation->product

Caption: A generalized workflow for the synthesis of this compound.

Catalyst Selection Logic

catalyst_selection node_rect node_rect start Desired Outcome? high_yield Highest Yield & Purity? start->high_yield fast_reaction Faster Reaction Time? start->fast_reaction cost_effective Cost-Effectiveness? start->cost_effective high_yield->fast_reaction No composite_cat Use Composite Catalyst high_yield->composite_cat Yes fast_reaction->cost_effective No pbr3 Use PBr3 fast_reaction->pbr3 Yes red_p Use Red Phosphorus cost_effective->red_p Yes consider_pbr3 Consider PBr3 (balances speed and yield) cost_effective->consider_pbr3 No

Caption: Decision tree for selecting a catalyst based on experimental priorities.

References

Technical Support Center: Ethyl 2-Bromopropionate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and understanding the degradation products of ethyl 2-bromopropionate upon storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: this compound is susceptible to degradation through three primary pathways:

  • Hydrolysis: This is the most common degradation pathway, occurring in the presence of moisture. The ester linkage is cleaved, yielding 2-bromopropionic acid and ethanol (B145695). This reaction can be accelerated by both acidic and basic conditions.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. The primary hazardous decomposition products formed under fire conditions are carbon oxides and hydrogen bromide gas.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the compound to turn yellow and degrade.[2] This process is initiated by the cleavage of the carbon-bromine (C-Br) bond, which can lead to the formation of various radical species and subsequent secondary reactions.

Q2: What are the visible signs of this compound degradation?

A2: The most common visual indicator of degradation is a change in color from colorless to a pale yellow liquid.[2] The presence of a sharp, pungent odor may also intensify. For quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.

Q3: How can I minimize the degradation of this compound during storage?

A3: To ensure the stability of this compound, it is crucial to store it under the recommended conditions. Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, oxidizing agents, and reducing agents.[1][3] Storage below +30°C is often recommended.[4]

Q4: What are the major degradation products I should be looking for?

A4: The primary degradation products to monitor are:

  • From Hydrolysis: 2-Bromopropionic acid and ethanol.

  • From Thermal Decomposition: Carbon oxides and hydrogen bromide gas.[1]

  • From Photodegradation: While a complex mixture can be formed, the initial step involves the formation of an ethyl propionate (B1217596) radical and a bromine radical.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the degradation of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Discoloration of the reagent (yellowing) Photodegradation due to improper storage.1. Store the reagent in an amber or opaque, tightly sealed container. 2. Minimize exposure to ambient and direct light during handling. 3. For critical applications, purify the reagent by distillation before use.
Inconsistent reaction outcomes or low yields Degradation of the starting material, likely due to hydrolysis.1. Verify the purity of your this compound using GC-MS or NMR (see protocols below). 2. If significant degradation is detected, use a fresh, unopened bottle of the reagent. 3. Ensure all reaction glassware is thoroughly dried before use to minimize moisture.
Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC) Presence of degradation products.1. Identify the unexpected peaks by comparing their mass spectra or retention times with those of known degradation products (2-bromopropionic acid, ethanol). 2. Refer to the experimental protocols below to confirm the identity of the impurities.
pH of the stock solution has changed Hydrolysis leading to the formation of acidic 2-bromopropionic acid.1. Prepare fresh stock solutions before use. 2. If the solution must be stored, keep it in a desiccated and refrigerated environment.

Degradation Pathways and Analysis Workflow

The following diagrams illustrate the main degradation pathways and a general workflow for identifying the degradation products.

cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Thermal Decomposition Thermal Decomposition This compound->Thermal Decomposition Heat Photodegradation Photodegradation This compound->Photodegradation Light (UV) 2-Bromopropionic Acid + Ethanol 2-Bromopropionic Acid + Ethanol Hydrolysis->2-Bromopropionic Acid + Ethanol Carbon Oxides + HBr Carbon Oxides + HBr Thermal Decomposition->Carbon Oxides + HBr Radical Species & Side Products Radical Species & Side Products Photodegradation->Radical Species & Side Products

Caption: Major degradation pathways of this compound.

Sample Preparation Sample Preparation Analytical Technique Analytical Technique Sample Preparation->Analytical Technique GC-MS Analysis GC-MS Analysis Analytical Technique->GC-MS Analysis Volatile compounds NMR Analysis NMR Analysis Analytical Technique->NMR Analysis Structural confirmation Data Analysis Data Analysis GC-MS Analysis->Data Analysis NMR Analysis->Data Analysis Identification of Degradation Products Identification of Degradation Products Data Analysis->Identification of Degradation Products

Caption: Experimental workflow for identifying degradation products.

Quantitative Data on Degradation

While specific kinetic data for the degradation of this compound under various conditions is not extensively published, the following table provides a qualitative summary of the factors influencing its stability.

Condition Effect on Stability Primary Degradation Pathway
Elevated Temperature (>30°C) Decreased stabilityThermal Decomposition, Hydrolysis
Presence of Moisture Significantly decreased stabilityHydrolysis
Exposure to Light (especially UV) Decreased stability, discolorationPhotodegradation
Acidic or Basic pH Significantly decreased stabilityHydrolysis (catalyzed)
Presence of Oxidizing/Reducing Agents Decreased stabilityRedox Reactions

Experimental Protocols

Protocol 1: Identification of Degradation Products by GC-MS

Objective: To identify and semi-quantify volatile degradation products of this compound.

Materials:

  • This compound sample (stored under suspect conditions)

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • GC column suitable for polar and non-polar compounds (e.g., DB-5ms or equivalent)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in the chosen high-purity solvent.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to an autosampler vial.

  • GC-MS Instrument Settings (Example):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search the chromatogram for additional peaks that are not present in a reference sample of pure this compound.

    • Compare the mass spectra of the unknown peaks with a library (e.g., NIST) to identify potential degradation products such as 2-bromopropionic acid (may require derivatization for better chromatography) and ethanol.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To monitor the formation of 2-bromopropionic acid and ethanol from the hydrolysis of this compound over time.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic solvent like acetone-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen deuterated solvent directly in an NMR tube. A typical concentration is 5-10 mg/mL.

    • Acquire an initial ¹H NMR spectrum immediately after preparation (t=0).

  • NMR Acquisition:

    • Acquire ¹H NMR spectra at regular intervals (e.g., every hour or every 24 hours, depending on the expected rate of hydrolysis).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • If using D₂O, a water suppression pulse sequence may be necessary.

  • Data Analysis:

    • Identify the characteristic signals for this compound, 2-bromopropionic acid, and ethanol.

      • This compound: Look for the quartet of the -CH- group and the triplet and quartet of the ethyl group.

      • Ethanol: A triplet and a quartet corresponding to the ethyl group.

      • 2-Bromopropionic Acid: A quartet for the -CH- group and a doublet for the methyl group, with chemical shifts different from the ester.

    • Integrate the peaks corresponding to a specific proton in the reactant and the products.

    • Calculate the relative amounts of each species at each time point to monitor the progress of the hydrolysis.

By following these guidelines and protocols, researchers can effectively identify and manage the degradation of this compound, ensuring the integrity and reliability of their experimental results.

References

Technical Support Center: Workup of Reactions Involving Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of ethyl 2-bromopropionate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis, and why is it a concern during workup?

A1: this compound hydrolysis is the chemical reaction where the ester is cleaved by water to form 2-bromopropionic acid and ethanol. This is a significant concern during aqueous workups because it leads to a lower yield of the desired product and introduces an acidic impurity that can complicate purification. The hydrolysis is catalyzed by both acids and bases.[1]

Q2: Which steps in a typical workup pose the highest risk for hydrolysis?

A2: The highest risk of hydrolysis occurs during aqueous washing steps, especially when using basic solutions to neutralize acids.[1] Steps such as quenching the reaction with water or aqueous solutions and washing the organic layer with a base like sodium bicarbonate or sodium carbonate create conditions conducive to hydrolysis.[1][2]

Q3: What are the tell-tale signs that my this compound has hydrolyzed during workup?

A3: Common indicators of hydrolysis include:

  • A significantly lower than expected yield of the purified this compound.

  • The presence of 2-bromopropionic acid as a major impurity in the crude product, which can be detected by analytical techniques like NMR spectroscopy (showing a carboxylic acid proton peak) or IR spectroscopy (a broad O-H stretch).[1]

  • Difficulty in achieving a clean separation during extraction due to the presence of the more polar 2-bromopropionic acid.

Q4: Can the temperature of the workup solutions affect the rate of hydrolysis?

A4: Yes, temperature plays a crucial role. Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, performing aqueous washes with cold solutions can significantly slow down the rate of unwanted hydrolysis.[1]

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the hydrolysis of this compound during your experimental workup.

Problem: Low Yield and Presence of 2-Bromopropionic Acid Impurity

Below is a decision tree to help you troubleshoot the potential causes of hydrolysis.

Hydrolysis_Troubleshooting start Low Yield of Ethyl 2-Bromopropionate? base_check What type of base was used for neutralization? start->base_check strong_base Strong Base (e.g., NaOH, KOH) base_check->strong_base Strong weak_base Weak Base (e.g., NaHCO3, Na2CO3) base_check->weak_base Weak solution1 Recommendation: Use a cold, saturated solution of a weak base like sodium bicarbonate. strong_base->solution1 temp_check At what temperature was the workup performed? weak_base->temp_check room_temp Room Temperature or Above temp_check->room_temp Warm cold_temp Cold (e.g., 0-5 °C) temp_check->cold_temp Cold solution2 Recommendation: Perform aqueous washes in an ice bath to minimize hydrolysis. room_temp->solution2 time_check How long was the contact time with the aqueous basic solution? cold_temp->time_check long_time Prolonged (e.g., >10-15 min) time_check->long_time Long short_time Brief (e.g., <5 min) time_check->short_time Short solution3 Recommendation: Minimize contact time by performing extractions and separations quickly. long_time->solution3 end end short_time->end If hydrolysis still occurs, consider other factors like purity of starting materials.

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Quantitative Data Summary
FactorCondition Leading to Increased HydrolysisCondition to Minimize HydrolysisRationale
pH High pH (strong base) or Low pH (strong acid)Near-neutral pH or use of weak bases (pH 8-9)Both acid and base catalyze the hydrolysis reaction. Strong bases like NaOH cause rapid saponification.[1]
Temperature Elevated TemperatureLow Temperature (0-5 °C)The rate of hydrolysis, like most reactions, is significantly reduced at lower temperatures.[1]
Contact Time Prolonged exposure to aqueous solutionsBrief and efficient washing stepsLonger contact time allows for more hydrolysis to occur.[1]
Base Strength Strong Bases (e.g., NaOH, KOH)Weak Bases (e.g., NaHCO₃, Na₂CO₃)Weak bases are sufficient to neutralize strong acid catalysts without causing rapid ester cleavage.[1][2]

Experimental Protocols

Recommended Workup Protocol to Minimize Hydrolysis

This protocol is designed for the workup of a reaction mixture containing this compound in an organic solvent.

Materials:

  • Ice bath

  • Separatory funnel

  • Cold deionized water

  • Cold saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Cold saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if applicable): If required, quench the reaction by slowly adding cold deionized water or a cold aqueous solution while maintaining the temperature at 0-5 °C.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether).

  • Neutralization: Wash the organic layer with one portion of cold, saturated aqueous NaHCO₃ solution. Perform this step quickly and efficiently to neutralize any acidic catalysts or byproducts. Do not allow the layers to remain in contact for an extended period.[1]

  • Brine Wash: Wash the organic layer with one portion of cold brine. This helps to remove residual water and inorganic salts.[1]

  • Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product, typically by distillation under reduced pressure.

Workflow Diagram for Recommended Workup

Workup_Workflow A 1. Cool Reaction Mixture to 0-5 °C B 2. Quench with Cold Aqueous Solution A->B C 3. Extract with Organic Solvent B->C D 4. Wash with Cold Saturated NaHCO3 (Briefly!) C->D E 5. Wash with Cold Brine D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Filter and Concentrate F->G H Crude Ethyl 2-Bromopropionate G->H

Caption: Recommended experimental workflow to prevent hydrolysis.

References

Technical Support Center: Challenges in Scaling Up Ethyl 2-Bromopropionate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of ethyl 2-bromopropionate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Hell-Volhard-Zelinsky (HVZ) reaction followed by Fischer esterification: This is a classic and widely used two-step process. Propionic acid is first α-brominated using bromine and a catalyst like phosphorus tribromide (PBr₃) or red phosphorus to form 2-bromopropionyl bromide. This intermediate is then esterified with ethanol (B145695) to yield the final product.[1]

  • Direct bromination of ethyl propionate (B1217596): This method involves the direct α-bromination of the pre-formed ester, ethyl propionate.

  • Method using a composite catalyst: A newer method utilizes a composite catalyst for a one-pot synthesis from propionic acid, which is designed to improve yield and purity while simplifying catalyst recovery.[2][3]

Q2: What are the primary challenges when scaling up this compound production?

A2: Scaling up the production of this compound presents several challenges:

  • Byproduct Formation: Side reactions can lead to impurities that are difficult to separate. For example, using phosphorus tribromide as a catalyst can produce 2,3-tribromopropionic acid.[3]

  • Catalyst Separation and Reuse: Traditional acid catalysts can be difficult to separate from the reaction mixture, leading to complicated work-up procedures and waste generation.[3]

  • Corrosion: The use of corrosive reagents like bromine and phosphorus tribromide can damage reaction vessels and equipment, which is a significant concern at an industrial scale.[3]

  • Safety: The reagents used are often hazardous. Phosphorus tribromide is corrosive and irritating, while this compound itself is a flammable liquid that can cause severe skin burns and eye damage.[3][4]

  • Reaction Control: Maintaining optimal reaction temperatures and controlling the exothermic nature of the bromination step can be more challenging in larger reactors.

  • Purification: Achieving high purity on a large scale requires efficient distillation techniques to remove unreacted starting materials and byproducts.

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities can include:

  • Unreacted propionic acid and ethanol.

  • 2-Bromopropionic acid (if esterification is incomplete).

  • 2,3-Dibromopropionic acid or its ethyl ester (from over-bromination).

  • Ethyl propionate (if bromination is incomplete).

  • Polyhalogenated byproducts.

Q4: What safety precautions should be taken when working with this compound and its synthesis reagents?

A4: Due to the hazardous nature of the chemicals involved, the following safety precautions are essential:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep flammable liquids away from ignition sources.[4]

  • Handle corrosive materials like bromine and phosphorus tribromide with extreme care.

  • Have appropriate spill kits and emergency procedures in place.

  • This compound is a lachrymator, meaning it can cause tearing, so proper handling to avoid inhalation or eye contact is crucial.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete bromination of propionic acid.2. Incomplete esterification.3. Loss of product during work-up and purification.4. Sub-optimal reaction temperature or time.1. Ensure the correct stoichiometry of bromine and catalyst. Monitor the reaction progress (e.g., by GC).2. Use an excess of ethanol or remove water as it forms to drive the equilibrium towards the product.3. Optimize extraction and distillation procedures. Ensure all transfers are quantitative.4. Review and optimize reaction parameters based on literature precedents for the specific catalyst used.
Product is Dark or Colored 1. Presence of residual bromine.2. Formation of colored byproducts due to high reaction temperatures.3. Light sensitivity of the product.1. Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate (B1220275) to quench excess bromine.2. Carefully control the reaction temperature, especially during the bromination step.3. Store the purified product in an amber bottle, protected from light.
Presence of Di- or Poly-brominated Impurities 1. Excess bromine used in the HVZ reaction.2. Reaction temperature is too high.1. Use the correct stoichiometric amount of bromine. Add the bromine dropwise to maintain control over the reaction.2. Maintain the recommended reaction temperature for the bromination step.
Presence of Unreacted 2-Bromopropionic Acid 1. Incomplete esterification.2. Hydrolysis of the product during work-up.1. Increase the reaction time for the esterification step or use a more effective acid catalyst.2. Ensure all work-up steps are performed under anhydrous conditions where possible until the final washing steps.
Difficulty in Separating Product from Byproducts 1. Boiling points of impurities are close to the product's boiling point.1. Use fractional distillation with a high-efficiency column.2. Consider vacuum distillation to lower the boiling points and potentially improve separation.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystReaction ConditionsYield (%)Purity (%)Notes
Composite Catalyst Bromination: 102-105°C; Esterification: 75-80°C97.6 - 98.199.2 - 99.4Avoids corrosive byproducts, catalyst is easily separated and reusable.[3]
Phosphorus Tribromide (PBr₃) Traditional HVZ conditionsGenerally lower than composite catalystCan be lower due to byproduct formation (e.g., 2,3-tribromopropionic acid).Highly corrosive and irritating.[3]
Red Phosphorus Traditional HVZ conditions~85Lower purity due to side reactions at higher optimal temperatures.High fire hazard and corrosive to equipment.[3]
p-Toluenesulfonic Acid Used as esterification catalystGood yieldPurity can be affected by complex separation processes.Requires extensive work-up including precipitation, filtration, and neutralization.[3]

Note: The data for the composite catalyst is from a specific patented process and may vary based on the exact preparation of the catalyst.

Experimental Protocols

Protocol 1: Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction and Subsequent Esterification

Materials:

  • Propionic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Anhydrous ethanol

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

Step 1: α-Bromination of Propionic Acid (HVZ Reaction)

  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a mechanical stirrer.

  • Charge the flask with propionic acid and a catalytic amount of red phosphorus.

  • Heat the mixture to the appropriate temperature (e.g., 100-120°C).

  • Slowly add bromine dropwise from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented through a scrubber.

  • After the addition is complete, continue to heat the mixture under reflux for several hours until the reaction is complete (monitor by GC).

  • Allow the reaction mixture to cool to room temperature. The product at this stage is primarily 2-bromopropionyl bromide.

Step 2: Esterification

  • Carefully and slowly add anhydrous ethanol to the crude 2-bromopropionyl bromide. This reaction is also exothermic.

  • Heat the mixture to reflux for 2-3 hours to drive the esterification.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Dilute the cooled reaction mixture with dichloromethane.

  • Carefully wash the organic layer with cold water, followed by 5% sodium bicarbonate solution until the effervescence ceases. This will neutralize any remaining acids.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction at the appropriate boiling point (e.g., 64-66°C at 18 mmHg).[6]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow General Workflow for this compound Synthesis cluster_bromination Step 1: α-Bromination (HVZ) cluster_esterification Step 2: Esterification cluster_purification Step 3: Purification propionic_acid Propionic Acid hvz_reaction Hell-Volhard-Zelinsky Reaction propionic_acid->hvz_reaction bromine Bromine (Br2) bromine->hvz_reaction catalyst Catalyst (e.g., PBr3 or Red P) catalyst->hvz_reaction intermediate 2-Bromopropionyl Bromide hvz_reaction->intermediate esterification_reaction Fischer Esterification intermediate->esterification_reaction ethanol Anhydrous Ethanol ethanol->esterification_reaction crude_product Crude this compound esterification_reaction->crude_product workup Aqueous Work-up (Washing with NaHCO3) crude_product->workup drying Drying (e.g., MgSO4) workup->drying distillation Fractional Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_bromination Analyze for Unreacted Propionic Acid (GC) start->check_bromination check_esterification Analyze for 2-Bromopropionic Acid (GC/TLC) check_bromination->check_esterification No incomplete_bromination Incomplete Bromination check_bromination->incomplete_bromination Yes check_workup Review Work-up & Purification Procedure check_esterification->check_workup No incomplete_esterification Incomplete Esterification check_esterification->incomplete_esterification Yes product_loss Product Loss check_workup->product_loss Yes solution_bromination Increase Bromine/Catalyst or Reaction Time incomplete_bromination->solution_bromination solution_esterification Increase Ethanol Excess or Reaction Time incomplete_esterification->solution_esterification solution_workup Optimize Extraction & Distillation product_loss->solution_workup

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Ethyl 2-Bromopropionate: GC-MS vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Ethyl 2-bromopropionate, a key building block in the synthesis of many active pharmaceutical ingredients (APIs), is no exception. This guide provides a comparative analysis of two common methods for assessing its purity: Gas Chromatography-Mass Spectrometry (GC-MS) and acid-base titration. We will delve into the experimental protocols for each and present supporting data to aid in selecting the most appropriate method for your analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for identifying and quantifying the main component as well as any volatile impurities in a sample of this compound.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

A stock solution of this compound is prepared by dissolving 100 mg of the sample in 10 mL of a suitable solvent, such as dichloromethane (B109758) or ethyl acetate. A series of dilutions are then made to create calibration standards. For the test sample, a 1 µL aliquot of a 1 mg/mL solution is typically injected into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: A Zebron ZB-624 column (30 m x 0.32 mm, 1.8 µm film thickness) is a suitable choice for separating this compound from potential impurities.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 15°C/min.

    • Hold: Maintain 220°C for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

    • Solvent Delay: 3 minutes.

3. Data Analysis:

The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). The identity of the main peak is confirmed by its retention time and by comparing its mass spectrum to a reference library. The mass spectrum of this compound is characterized by key fragments, including the molecular ion and specific daughter ions. For quantitative analysis, the ion at m/z 107 can be used as the quantification ion, with m/z 87 serving as a qualifier ion.[1]

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution to 1 mg/mL Sample->Dilution Solvent Dichloromethane Solvent->Dilution Injection 1 µL Injection Dilution->Injection GC_Separation GC Separation (ZB-624 Column) Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Chromatogram Total Ion Chromatogram MS_Detection->Chromatogram Library_Search Mass Spectral Library Search MS_Detection->Library_Search Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Purity Calculation (% Area) Peak_Integration->Quantification Library_Search->Quantification

GC-MS analysis workflow for this compound.

Acid-Base Titration: A Classic Quantitative Method

Titration offers a cost-effective and straightforward alternative for determining the purity of this compound. This method relies on the hydrolysis of the ester group to a carboxylic acid, which is then titrated with a standardized base.

Experimental Protocol: Titration

1. Sample Preparation and Hydrolysis:

Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL round-bottom flask. Add 50 mL of 1 M ethanolic potassium hydroxide (B78521) solution. Attach a reflux condenser and heat the mixture at reflux for 1 hour to ensure complete hydrolysis of the ester.

2. Titration:

After cooling the reaction mixture to room temperature, add a few drops of phenolphthalein (B1677637) indicator. Titrate the excess potassium hydroxide with a standardized 0.5 M hydrochloric acid solution until the pink color disappears.

3. Calculation:

The purity of this compound is calculated based on the amount of potassium hydroxide consumed during the hydrolysis. A blank titration, without the sample, must be performed under the same conditions to account for any acid or base impurities in the reagents.

The percentage purity is calculated using the following formula:

Purity (%) = [((V_blank - V_sample) * M_HCl * MW_E2BP) / (W_sample * 1000)] * 100

Where:

  • V_blank = volume of HCl used in the blank titration (mL)

  • V_sample = volume of HCl used in the sample titration (mL)

  • M_HCl = Molarity of the HCl solution

  • MW_E2BP = Molecular weight of this compound (181.03 g/mol )[2]

  • W_sample = Weight of the sample (g)

Logical Flow of the Titration Method

Titration_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_titration Titration cluster_calc Calculation Sample Weigh Sample KOH_Addition Add Ethanolic KOH Sample->KOH_Addition Reflux Reflux for 1 hour KOH_Addition->Reflux Cooling Cool to Room Temp Reflux->Cooling Indicator Add Phenolphthalein Cooling->Indicator Titrate Titrate with HCl Indicator->Titrate Calculation Calculate Purity Titrate->Calculation Blank_Titration Perform Blank Titration Blank_Titration->Calculation

Titration workflow for purity assessment.

Comparison of GC-MS and Titration Methods

The choice of analytical method depends on the specific requirements of the analysis. Below is a comparison of the two techniques for the purity assessment of this compound.

FeatureGC-MSTitration
Specificity High; can separate and identify individual impurities.Low; measures the total amount of ester but cannot distinguish between different esters or acidic/basic impurities.
Sensitivity High; can detect impurities at trace levels (ppm).Low; suitable for determining the purity of the main component when impurities are present at higher concentrations.
Information Provided Provides both qualitative (identification of impurities) and quantitative (purity) data.Provides only quantitative data on the total ester content.
Sample Throughput Lower; each sample run takes a significant amount of time.Higher; multiple samples can be processed relatively quickly.
Cost High initial instrument cost and ongoing maintenance expenses.Low equipment cost.
Complexity Requires a skilled operator for method development, operation, and data interpretation.Relatively simple to perform.

Illustrative Data

To demonstrate the application of these methods, two hypothetical batches of this compound were analyzed.

Table 1: GC-MS Purity and Impurity Profile

CompoundBatch A (Area %)Batch B (Area %)
This compound99.598.2
Propionic Acid0.20.5
2-Bromopropionic Acid0.10.8
Diethyl Ether (residual solvent)0.10.3
Unknown Impurity0.10.2

Table 2: Titration Purity Assessment

BatchPurity (%)
Batch A99.6
Batch B98.5

The data illustrates that while both methods provide a measure of purity, GC-MS offers a more comprehensive understanding of the sample's composition by identifying and quantifying individual impurities. The slightly higher purity values obtained by titration for both batches could be due to the presence of other ester impurities that are hydrolyzed and contribute to the overall purity calculation.

Conclusion

For a comprehensive and detailed assessment of this compound purity, GC-MS is the superior method. It provides not only a highly accurate quantification of the main component but also crucial information about the identity and levels of impurities, which is critical in a drug development setting. However, for routine quality control where the impurity profile is well-established and a rapid, cost-effective purity check is needed, acid-base titration can be a viable alternative. The choice between these methods should be guided by the specific analytical needs, available resources, and the stage of the drug development process.

References

A Head-to-Head Comparison: Ethyl 2-Bromopropionate vs. Ethyl 2-Chloropropionate in Atom Transfer Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile technique for the synthesis of well-defined polymers. The choice of initiator is a critical parameter that significantly influences the polymerization kinetics and the characteristics of the resulting polymer. This guide provides a detailed comparison of two commonly used initiators, ethyl 2-bromopropionate (EBP) and ethyl 2-chloropropionate (ECP), to assist researchers, scientists, and drug development professionals in selecting the optimal initiator for their specific applications.

Executive Summary

This compound generally exhibits higher reactivity in ATRP compared to ethyl 2-chloropropionate. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to a faster activation process. Experimental data consistently show that the activation rate constant (kact) for bromo-initiators is significantly higher than for their chloro-analogues. This translates to faster polymerization rates and potentially better control over the polymerization under certain conditions. However, the choice between EBP and ECP is not always straightforward and depends on the specific monomer, desired polymer architecture, and catalyst system employed.

Data Presentation: A Quantitative Look at Reactivity

ParameterThis compound (or analogue)Ethyl 2-Chloropropionate (or analogue)Key Takeaway
Activation Rate Constant (kact) ~20 times higher than the chloro-analogueLowerEBP initiates polymerization much faster than ECP.
ATRP Equilibrium Constant (KATRP) 1-2 orders of magnitude larger than the chloro-analogueLowerThe equilibrium for EBP-initiated ATRP lies further towards the active species, favoring polymerization.
Polymerization Rate Generally fasterGenerally slowerReactions with EBP proceed more quickly, which can be advantageous for efficiency.
Control over Polymerization Good control, low polydispersity (PDI) achievableCan provide good control, but may require more optimizationBoth can yield well-defined polymers, but ECP might necessitate more careful selection of catalytic systems to achieve low PDI.

Note: The data presented is a synthesis of findings from multiple studies and provides a qualitative and semi-quantitative comparison. For precise kinetic parameters, it is crucial to consult literature specific to the monomer and reaction conditions of interest.

Experimental Protocols: Methodologies for Key Experiments

Reproducibility is paramount in scientific research. The following are representative experimental protocols for the ATRP of a common monomer, methyl methacrylate (B99206) (MMA), using EBP and ECP.

Protocol 1: ATRP of Methyl Methacrylate (MMA) using this compound (EBP)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (EBP)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (solvent)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.

  • Under a nitrogen atmosphere, add anisole (e.g., 5 mL) and deoxygenated PMDETA (e.g., 0.1 mmol) via syringe. Stir the mixture until a homogeneous green solution is formed.

  • Add deoxygenated MMA (e.g., 5 mL, 46.7 mmol) to the flask.

  • Inject the initiator, EBP (e.g., 0.1 mmol), to start the polymerization.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and polymer molecular weight and polydispersity (by GPC).

  • To terminate the polymerization, open the flask to air and dilute with a suitable solvent like THF.

Protocol 2: ATRP of Methyl Methacrylate (MMA) using Ethyl 2-Chloropropionate (ECP)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-chloropropionate (ECP)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

Procedure:

  • Follow the same initial setup and deoxygenation procedure as in Protocol 1, using CuCl (e.g., 0.1 mmol) instead of CuBr.

  • Under a nitrogen atmosphere, add anisole (e.g., 5 mL) and deoxygenated PMDETA (e.g., 0.1 mmol). Stir to form the catalyst complex.

  • Add deoxygenated MMA (e.g., 5 mL, 46.7 mmol).

  • Inject the initiator, ECP (e.g., 0.1 mmol), to commence the polymerization.

  • Maintain the reaction at the desired temperature (e.g., 90 °C, a higher temperature may be required compared to EBP to achieve a reasonable rate).

  • Monitor the reaction progress and terminate the polymerization as described in Protocol 1.

Mandatory Visualization: The ATRP Mechanism

The underlying principle of ATRP is a reversible halogen atom transfer between a dormant polymer chain and a transition metal complex. This dynamic equilibrium maintains a low concentration of active radical species, thereby minimizing termination reactions and allowing for controlled polymer growth.

ATRP_Mechanism Pn-X Polymer Chain (Pn-X) Cu(I)L Activator Cu(I) / Ligand X-Cu(II)L Deactivator X-Cu(II) / Ligand Pn_dot Propagating Radical (Pn•) Pn_dot->Pn-X k_deact Monomer Monomer (M) Pn_dot->Monomer k_p (Propagation) Termination Termination Pn_dot->Termination k_t

Caption: The core activation-deactivation equilibrium in Atom Transfer Radical Polymerization (ATRP).

Conclusion

The choice between this compound and ethyl 2-chloropropionate as an initiator for ATRP is a critical decision that impacts polymerization kinetics and outcomes. EBP is the more reactive initiator, generally leading to faster polymerizations. This can be advantageous in many scenarios. However, the slower initiation of ECP might be beneficial in specific applications, for instance, in the synthesis of block copolymers where a slower, more controlled initiation of the second block is desired. Ultimately, the selection should be based on the specific requirements of the target polymer and a thorough review of the literature for the particular monomer and catalyst system being employed.

A Head-to-Head Battle of ATRP Initiators: Ethyl 2-bromopropionate vs. Ethyl 2-bromoisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Atom Transfer Radical Polymerization (ATRP), the choice of initiator is a critical parameter that dictates the success and control of the polymerization. Among the plethora of available initiators, ethyl 2-bromopropionate (EBrP) and ethyl 2-bromoisobutyrate (EBiB) are two of the most commonly employed, yet structurally distinct, options. This guide provides an objective, data-driven comparison of their performance to aid researchers, scientists, and drug development professionals in selecting the optimal initiator for their specific polymerization needs.

Core Chemical Differences and Reactivity

The primary distinction between the two initiators lies in their chemical structure: EBrP is a secondary alkyl halide, while EBiB is a tertiary alkyl halide. This seemingly subtle difference has profound implications for their reactivity in ATRP. The rate of initiation, a key factor for achieving a well-controlled polymerization, is directly related to the activation rate constant (k_act) of the initiator.

Tertiary alkyl halides, like EBiB, are known to have a higher activation rate constant in ATRP compared to secondary alkyl halides like EBrP.[1][2] This is attributed to the greater stability of the resulting tertiary radical compared to the secondary radical. A higher k_act ensures that all polymer chains are initiated simultaneously, a prerequisite for obtaining polymers with low polydispersity.[3]

Performance Comparison in ATRP

The efficacy of an ATRP initiator is ultimately judged by its ability to yield polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The following table summarizes representative experimental data for the polymerization of common monomers using both EBrP and EBiB.

InitiatorMonomerCatalyst SystemMn ( g/mol )PDI (Mw/Mn)Initiation Efficiency (f)Reference
This compound (EBrP) Methyl Methacrylate (B99206) (MMA)ARGET ATRP (glucose/CuCl2)48,7001.27~1.0[4]
n-Butyl Acrylate (n-BuA)NiBr2(PPh3)2-< 1.2Slightly lower than EBiB[5]
Styrene (B11656)CuBr/PMDETA---
Ethyl 2-bromoisobutyrate (EBiB) Methyl Methacrylate (MMA)NiBr2(PPh3)2-1.1 - 1.4High[5]
StyreneCuBr/PMDETA-1.04High[6]
Methyl Acrylate (MA)CuBr/TPEDA9,7001.13High[7]

As the data suggests, both initiators can produce well-defined polymers. However, EBiB generally offers better control, leading to lower PDI values, particularly for more reactive monomers. The higher initiation efficiency of EBiB ensures that the experimental molecular weight aligns closely with the theoretical prediction.[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for ATRP using EBrP and EBiB.

Protocol 1: ARGET ATRP of Methyl Methacrylate (MMA) using this compound (EBrP)

This protocol is adapted from a study on optimizing ARGET ATRP.[4]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (EBrP)

  • Copper(II) chloride (CuCl2)

  • Glucose (reducing agent)

  • Ligand (e.g., PMDETA)

  • Solvent (e.g., anisole)

Procedure:

  • To a Schlenk flask, add CuCl2 and the chosen ligand.

  • Add the solvent and deoxygenate the mixture by several freeze-pump-thaw cycles.

  • In a separate flask, prepare a solution of MMA, EBrP, and glucose in the chosen solvent and deoxygenate.

  • Transfer the deoxygenated monomer/initiator/reducing agent solution to the catalyst solution via a cannula under an inert atmosphere.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.

  • Monitor the polymerization by taking samples periodically for analysis by GPC and ¹H NMR.

  • Terminate the polymerization by exposing the reaction mixture to air and cooling.

  • Precipitate the polymer in a suitable non-solvent (e.g., cold methanol) and dry under vacuum.

Protocol 2: Conventional ATRP of Styrene using Ethyl 2-bromoisobutyrate (EBiB)

This protocol is based on a typical procedure for styrene polymerization.[6]

Materials:

  • Styrene, inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent (e.g., anisole)

Procedure:

  • Add CuBr to a dry Schlenk flask and seal with a rubber septum.

  • Deoxygenate the flask by three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Add the solvent, styrene, and PMDETA to the flask via syringe.

  • Stir the mixture to form the copper-ligand complex.

  • Deoxygenate the mixture by several freeze-pump-thaw cycles.

  • Inject the initiator, EBiB, into the reaction mixture to start the polymerization.

  • Place the flask in a thermostated oil bath (e.g., 110 °C).

  • Take samples at timed intervals to monitor conversion and molecular weight.

  • Stop the polymerization by cooling the flask and exposing the contents to air.

  • Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol) and dry.

Logical Workflow of ATRP Initiation

The initiation step in ATRP involves the reversible activation of the initiator by a transition metal complex. The following diagram illustrates this process for both EBrP and EBiB.

ATRP_Initiation cluster_EBrP Initiation with this compound (Secondary Halide) cluster_EBiB Initiation with Ethyl 2-bromoisobutyrate (Tertiary Halide) EBrP This compound (R-Br) Radical_EBrP Secondary Radical (R•) EBrP->Radical_EBrP k_act (slower) Cu_I_EBrP Cu(I)/L Cu_I_EBrP->Radical_EBrP Cu_II_EBrP Cu(II)Br/L Cu_II_EBrP->EBrP k_deact EBiB Ethyl 2-bromoisobutyrate (R'-Br) Radical_EBiB Tertiary Radical (R'•) EBiB->Radical_EBiB k_act (faster) Cu_I_EBiB Cu(I)/L Cu_I_EBiB->Radical_EBiB Cu_II_EBiB Cu(II)Br/L Cu_II_EBiB->EBiB k_deact

Caption: ATRP initiation equilibrium for secondary vs. tertiary initiators.

Conclusion and Recommendations

Both this compound and ethyl 2-bromoisobutyrate are effective initiators for ATRP. The choice between them depends on the specific requirements of the polymerization.

  • Ethyl 2-bromoisobutyrate (EBiB) is the initiator of choice for most applications due to its higher activation rate constant, which generally leads to better control over the polymerization, resulting in polymers with lower polydispersity and higher initiation efficiency. It is particularly recommended for the polymerization of more reactive monomers and when a high degree of control is paramount.

  • This compound (EBrP) can be a suitable alternative, especially in systems where a slower initiation is desired or for the synthesis of certain block copolymers where sequential monomer addition is employed. It is a viable option for less reactive monomers and in situations where cost might be a consideration.

Ultimately, the optimal choice of initiator should be determined by preliminary screening experiments for the specific monomer and desired polymer characteristics.

References

A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromo-ester Initiators in Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile technique for the synthesis of well-defined polymers. The choice of initiator is a critical parameter that dictates the success of an ATRP experiment, influencing polymerization kinetics, initiation efficiency, and the final polymer properties. This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary bromo-ester initiators, supported by experimental data, to aid researchers in selecting the optimal initiator for their specific application.

Reactivity Comparison and Performance Data

The reactivity of bromo-ester initiators in ATRP is intrinsically linked to the stability of the generated radical species. The activation rate constant (k_act) is a key parameter that quantifies this reactivity. A higher k_act value signifies a more reactive initiator, leading to faster initiation. The general trend for the reactivity of alkyl halide initiators follows the order: tertiary > secondary > primary.[1][2] This is due to the increasing stability of the formed carbon-centered radical.

Experimental data from systematic studies on the effect of initiator structure in copper-mediated ATRP provide quantitative insights into these reactivity differences. The relative activation rate constants for α-bromoesters demonstrate a significant increase with substitution at the α-carbon.

Initiator TypeExampleRelative Activation Rate Constant (k_act) RatioKey Performance Characteristics
Primary Methyl bromoacetate (B1195939) (MBrAc)~1Slower initiation, potentially leading to broader molecular weight distributions if initiation is not significantly faster than propagation.
Secondary Methyl 2-bromopropionate (MBrP)~10-11Moderate reactivity, suitable for a wide range of monomers. Offers a good balance between initiation rate and control.[1]
Tertiary Methyl 2-bromoisobutyrate (MBriB)~80Fast and efficient initiation, ideal for achieving polymers with low polydispersity (Đ).[1][3]

Note: The relative ratios are based on data from copper-mediated ATRP in acetonitrile (B52724) at 35 °C.[1][4] The exact values can vary depending on the specific monomer, solvent, ligand, and temperature used.

Logical Relationship of Initiator Reactivity

The hierarchical relationship of initiator reactivity in ATRP is a direct consequence of the stability of the generated radical intermediate. This relationship is crucial for understanding and predicting polymerization behavior.

G cluster_reactivity Initiator Reactivity in ATRP cluster_radical_stability Radical Stability Tertiary Tertiary Bromo-ester (e.g., Methyl 2-bromoisobutyrate) Secondary Secondary Bromo-ester (e.g., Mthis compound) Tertiary->Secondary More Reactive Tertiary_Radical Tertiary Radical Tertiary->Tertiary_Radical Forms Primary Primary Bromo-ester (e.g., Methyl bromoacetate) Secondary->Primary More Reactive Secondary_Radical Secondary Radical Secondary->Secondary_Radical Forms Primary_Radical Primary Radical Primary->Primary_Radical Forms Tertiary_Radical->Secondary_Radical More Stable Secondary_Radical->Primary_Radical More Stable

Caption: Initiator reactivity correlates with the stability of the formed radical.

Experimental Protocols

To empirically determine and compare the reactivity of primary, secondary, and tertiary bromo-ester initiators, a series of controlled ATRP experiments should be conducted. The following provides a generalized protocol for the polymerization of a model monomer, such as methyl acrylate (B77674) (MA), which can be adapted for other monomers.

General Experimental Workflow for Comparing Initiator Reactivity

G start Start: Prepare Stock Solutions setup Reactor Setup: Schlenk flask with stir bar start->setup reagents Add Reagents: Monomer, Initiator, Cu(I)Br, Ligand, Solvent setup->reagents deoxygenate Deoxygenate: Three freeze-pump-thaw cycles reagents->deoxygenate polymerize Initiate Polymerization: Immerse in thermostatted oil bath deoxygenate->polymerize sampling Take Samples Periodically: For conversion (GC/NMR) and molecular weight (SEC/GPC) analysis polymerize->sampling terminate Terminate Reaction: Expose to air and dilute with THF sampling->terminate purify Purify Polymer: Precipitate in a non-solvent (e.g., methanol (B129727)/hexane) terminate->purify analyze Analyze Final Polymer: SEC/GPC for Mn and Đ purify->analyze end End: Compare Kinetic Data analyze->end

Caption: General workflow for a comparative ATRP study.

Detailed Methodologies

Materials:

  • Monomer: Methyl acrylate (MA), inhibitor removed by passing through a column of basic alumina (B75360).

  • Initiators: Methyl bromoacetate (primary), Mthis compound (secondary), Ethyl 2-bromoisobutyrate (tertiary).

  • Catalyst: Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Solvent: Anisole or another suitable solvent.

  • Deactivating Species (optional, for better control): Copper(II) bromide (CuBr₂).

Procedure for a Typical Polymerization:

  • Stock Solution Preparation: Prepare stock solutions of the initiator, ligand, and optionally CuBr₂ in the chosen solvent to ensure accurate dispensing.

  • Reactor Setup: A dried Schlenk flask equipped with a magnetic stir bar is charged with CuBr.

  • Addition of Reagents: The desired amounts of monomer, solvent, and initiator stock solution are added to the Schlenk flask. The typical molar ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] might be 100:1:1:1.

  • Deoxygenation: The reaction mixture is deoxygenated by three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Initiation: After the final thaw, the ligand is added via syringe under a positive pressure of an inert gas (e.g., argon or nitrogen). The flask is then placed in a preheated oil bath at a set temperature (e.g., 60 °C) to start the polymerization.

  • Monitoring the Reaction: Samples are withdrawn at timed intervals using a nitrogen-purged syringe. One portion of the sample is used to determine monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy. Another portion is used to determine the number-average molecular weight (M_n) and polydispersity index (Đ) by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).

  • Termination: The polymerization is terminated by opening the flask to air and adding a solvent like tetrahydrofuran (B95107) (THF) to dilute the mixture.

  • Polymer Purification: The diluted polymer solution is passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent (e.g., cold methanol or hexane) and dried under vacuum to a constant weight.

By performing a series of experiments with each of the primary, secondary, and tertiary bromo-ester initiators while keeping all other conditions constant, a direct comparison of their reactivity can be made by plotting ln([M]₀/[M]) versus time. The slope of this plot will give the apparent propagation rate constant (k_p^app), which is directly related to the initiation efficiency and the activation rate constant of the initiator.

Conclusion

The selection of a bromo-ester initiator has a profound impact on the outcome of an Atom Transfer Radical Polymerization. Tertiary bromo-esters are the most reactive, providing fast and efficient initiation, which is crucial for synthesizing polymers with low polydispersity. Secondary bromo-esters offer a good compromise between reactivity and control, making them suitable for a broad range of applications. Primary bromo-esters are the least reactive and may require more carefully optimized conditions to achieve well-controlled polymerizations. By understanding the principles outlined in this guide and utilizing the provided experimental framework, researchers can make informed decisions to advance their polymer synthesis and drug development objectives.

References

A Researcher's Guide to Alkylating Agents: Benchmarking Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly influence experimental outcomes. Alkylating agents, a diverse class of compounds that introduce alkyl groups into nucleophilic moieties of molecules, are indispensable tools in organic synthesis, chemical biology, and cancer therapy.[1] Their utility stems from their ability to form stable covalent bonds with biological macromolecules such as DNA and proteins, thereby modifying their structure and function.[2]

This guide provides an objective comparison of ethyl 2-bromopropionate against two other widely used alkylating agents: dimethyl sulfate (B86663) and iodoacetamide. We will delve into their relative reactivity, substrate preferences, and potential side reactions, supported by experimental data and protocols to aid in the rational selection of the optimal reagent for your research needs.

Mechanism of Action: The S(_N)2 Reaction

The alkylating agents discussed in this guide primarily react via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3] This is a single-step process where a nucleophile, such as the thiol group of a cysteine residue or a nitrogen atom in a DNA base, attacks the electron-deficient carbon atom of the alkylating agent.[4] Simultaneously, the bond between the carbon and the leaving group (e.g., bromide in this compound) is broken.[5] The rate of an S(_N)2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.[2]

Factors influencing the rate of S(_N)2 reactions include steric hindrance around the reactive carbon, the nature of the leaving group, and the strength of the nucleophile.[5] Generally, less sterically hindered alkylating agents (methyl > primary > secondary) and those with better leaving groups (iodide > bromide > chloride) exhibit higher reactivity.[5][6]

General mechanism of an SN2 alkylation reaction.

Comparative Performance of Alkylating Agents

The choice of an alkylating agent is dictated by the specific application, requiring a balance between reactivity and selectivity. The following table summarizes the key characteristics of this compound, dimethyl sulfate, and iodoacetamide.

FeatureThis compoundDimethyl SulfateIodoacetamide
Structure CH(3)CH(Br)COOCH(_2)CH(_3)(CH(3))({2})SO({4})ICH(_2)CONH(_2)
Molecular Weight 181.03 g/mol [7]126.13 g/mol 184.96 g/mol
Class (\alpha)-Halo Ester (Secondary Alkyl Halide)Dialkyl SulfateHaloacetamide (Primary Alkyl Halide)
Relative Reactivity ModerateHighHigh
Common Targets Thiols, Amines, CarboxylatesPhenols, Amines, Thiols, DNA (N7-guanine)[8]Thiols (Cysteine residues)[9]
Advantages Good reactivity with a range of nucleophiles.Potent methylating agent, cost-effective.[8]High reactivity and selectivity for thiols.[9]
Limitations As a secondary halide, it is more sterically hindered than primary halides, leading to slower reaction rates.[5]Highly toxic and carcinogenic. Reacts readily with water.[8]Potential for off-target reactions with other nucleophilic amino acid residues (e.g., methionine, lysine, histidine) at higher pH and concentrations.[10]

Experimental Protocols

To aid in the empirical evaluation of these alkylating agents, we provide detailed protocols for key experiments.

Protocol 1: Comparative Reactivity Assessment by HPLC

This protocol allows for the quantitative comparison of the reaction rates of different alkylating agents with a model nucleophile, such as L-cysteine.

Objective: To determine the second-order rate constant for the reaction of an alkylating agent with a model thiol.

Materials:

  • Alkylating agents (this compound, Dimethyl Sulfate, Iodoacetamide)

  • L-cysteine

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation: Prepare stock solutions of L-cysteine and each alkylating agent in the phosphate buffer.

  • Reaction Initiation: To initiate the reaction, mix equal volumes of the L-cysteine and alkylating agent solutions in a temperature-controlled vial to achieve desired final concentrations (e.g., 1 mM of each). Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it into a mobile phase-like solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Use a gradient elution method to separate the unreacted L-cysteine from the alkylated product. Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: Quantify the peak area of the unreacted L-cysteine at each time point. Plot the natural logarithm of the L-cysteine concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alkylating agent (if it is in large excess).

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of an alkylating agent that inhibits cell growth by 50% (IC(_50)), providing a measure of its cytotoxic potential.[11]

Objective: To determine the IC(_50) value of an alkylating agent in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkylating agents

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]

  • Drug Treatment: Prepare serial dilutions of each alkylating agent in the cell culture medium and add them to the wells. Include untreated control wells.

  • Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

  • Data Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC(_50) value.[11]

Experimental Workflow Visualization

A systematic approach is crucial when evaluating and comparing novel or existing alkylating agents. The following diagram illustrates a typical preclinical workflow.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Preclinical Evaluation cluster_analysis Data Analysis & Decision A Select Alkylating Agents (e.g., this compound, DMS, Iodoacetamide) B Comparative Reactivity Assay (e.g., HPLC-based kinetics with model nucleophile) A->B C Cytotoxicity Screening (e.g., MTT Assay on cancer cell lines) A->C D Mechanism of Action Studies (e.g., DNA alkylation, protein modification) B->D C->D E Select Lead Candidate(s) D->E F Animal Model Efficacy Studies (e.g., Xenograft models) E->F G Pharmacokinetics & Toxicology Assessment F->G H Compare IC50 values, reaction rates, and in vivo efficacy G->H I Go/No-Go Decision for Further Development H->I

References

A Comparative Purity Analysis of Commercial Ethyl 2-Bromopropionate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive analysis of impurities in commercial ethyl 2-bromopropionate, a key building block in the synthesis of many pharmaceuticals and fine chemicals. We present a comparative study of hypothetical commercial Grades A and B, alongside an alternative synthesis route, detailing potential impurity profiles and the analytical methods for their quantification.

This compound is widely used in organic synthesis, but its quality can vary between suppliers. Impurities can arise from the manufacturing process, storage conditions, or degradation. Understanding the nature and quantity of these impurities is crucial for process optimization and ensuring the quality of the final product.

Comparative Analysis of Commercial Grades

To illustrate the potential variations in commercially available this compound, this guide compares two hypothetical products: Grade A (High Purity) and Grade B (Standard Purity) . A third alternative, representing a product from a refined synthesis process, is also included for comparison. The data presented in the tables below is representative of what might be found when analyzing different commercial sources.

Table 1: Comparison of Purity and Impurity Levels in Different Grades of this compound

ParameterGrade A (High Purity)Grade B (Standard Purity)Alternative (Refined Synthesis)
Purity (by GC, area%) ≥ 99.5% ≥ 98.0% ≥ 99.8%
Ethyl Propionate≤ 0.1%≤ 0.5%≤ 0.05%
2-Bromopropionic Acid≤ 0.2%≤ 1.0%≤ 0.1%
Ethyl 2,3-dibromopropionate≤ 0.1%≤ 0.3%Not Detected
Residual Ethanol≤ 0.05%≤ 0.1%≤ 0.02%
Water Content (Karl Fischer)≤ 0.05%≤ 0.1%≤ 0.02%

Table 2: Physical and Chemical Properties

PropertySpecification
CAS Number 535-11-5
Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 156-160 °C
Density 1.394 g/mL at 25 °C
Refractive Index (n20/D) 1.446

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity of this compound are provided below.

Gas Chromatography (GC) for Purity and Impurity Profiling

This method is used to determine the purity of this compound and to quantify volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample 1:100 in dichloromethane.

  • Quantification: Peak area normalization is used to determine the percentage of each component.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is employed to identify unknown impurities by providing mass spectral data.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column and GC conditions: Same as the GC-FID method.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

    • Scan Speed: 2 scans/sec.

  • Identification: Impurities are identified by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is suitable for the quantification of non-volatile impurities such as 2-bromopropionic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B.

    • 5-20 min: Linear gradient to 50% A, 50% B.

    • 20-25 min: Hold at 50% A, 50% B.

    • 25-30 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Quantification: An external standard of 2-bromopropionic acid is used to create a calibration curve for accurate quantification.

Visualizing Pathways and Workflows

To better understand the origin of impurities and the analytical process, the following diagrams are provided.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Formation Propionic Acid Propionic Acid Reaction Reaction Propionic Acid->Reaction Bromine Bromine Bromine->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Catalyst Catalyst->Reaction This compound This compound Reaction->this compound Unreacted_PA Unreacted Propionic Acid Reaction->Unreacted_PA Incomplete Reaction Unreacted_EtOH Unreacted Ethanol Reaction->Unreacted_EtOH Incomplete Reaction Dibromination Side Reaction: Dibromination Reaction->Dibromination Side Reaction Commercial Product Commercial Product This compound->Commercial Product Unreacted_PA->Commercial Product Unreacted_EtOH->Commercial Product E23BP Ethyl 2,3-dibromopropionate Dibromination->E23BP E23BP->Commercial Product

Figure 1. Synthesis Pathway and Origin of Impurities.

Sample Commercial Ethyl 2-Bromopropionate Sample SamplePrep Sample Preparation (Dilution/Dissolution) Sample->SamplePrep GC_Analysis GC-FID Analysis (Purity & Volatile Impurities) SamplePrep->GC_Analysis GCMS_Analysis GC-MS Analysis (Impurity Identification) SamplePrep->GCMS_Analysis HPLC_Analysis HPLC-UV Analysis (Non-Volatile Impurities) SamplePrep->HPLC_Analysis Data_Analysis Data Analysis & Quantification GC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis Report Purity & Impurity Profile Report Data_Analysis->Report

Figure 2. Experimental Workflow for Impurity Analysis.

Alternatives to Commercial this compound

For applications requiring exceptionally high purity or specific stereochemistry, researchers might consider the following alternatives:

  • In-house Synthesis and Purification: Synthesizing this compound in the laboratory allows for greater control over the reaction conditions and purification steps, potentially leading to a higher purity product. The Hell-Volhard-Zelinsky reaction followed by Fischer esterification is a common method.[1] Subsequent purification by fractional distillation can remove most volatile impurities.

  • Alternative Reagents: Depending on the specific reaction, other alpha-bromo esters with different ester groups (e.g., mthis compound or tert-butyl 2-bromopropionate) could be used. These alternatives may have different reactivity profiles and could be available at higher purities from certain suppliers.

  • Chirally Pure this compound: For stereospecific syntheses, enantiomerically pure forms of this compound are available from specialized suppliers, albeit at a higher cost.

Conclusion

The purity of this compound can significantly impact research outcomes, particularly in the development of pharmaceuticals. While most commercial grades are suitable for general use, high-purity grades or alternative sourcing may be necessary for sensitive applications. The analytical methods detailed in this guide provide a robust framework for the quality assessment of this important reagent, enabling researchers to make informed decisions and ensure the integrity of their work. It is always recommended to request a certificate of analysis from the supplier and to perform in-house quality control checks for critical applications.

References

Validating the Synthesis of Ethyl 2-Bromopropionate: A Guide to Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate synthesis and characterization of chemical intermediates are paramount. This guide provides a comparative analysis of common synthetic routes to ethyl 2-bromopropionate and details the use of spectral data for rigorous validation of the final product.

This compound is a valuable building block in organic synthesis, frequently utilized in the production of pharmaceuticals and other fine chemicals. Ensuring the purity of this reagent is critical for the success of subsequent reactions. This guide outlines two primary synthetic pathways to this compound and provides a comprehensive framework for its validation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparison of Synthetic Methods

Two prevalent methods for the synthesis of this compound are the direct esterification of 2-bromopropionic acid and the reaction of 2-bromopropionyl chloride with ethanol (B145695). An alternative green chemistry approach starting from the amino acid L-alanine is also presented.

Method Starting Materials Reagents Key Advantages Potential Drawbacks
Method A: Esterification of 2-Bromopropionic Acid 2-Bromopropionic acid, EthanolAcid catalyst (e.g., H₂SO₄)Simple procedure, readily available starting materials.Equilibrium reaction may require removal of water to drive to completion.
Method B: From 2-Bromopropionyl Chloride Propionic acid, Thionyl chloride, EthanolRed phosphorus, BromineHigh yield, reaction goes to completion.[1]Involves the preparation of a moisture-sensitive acyl chloride.
Method C: From L-Alanine L-Alanine, Sodium bromide, Sodium nitrite (B80452)Hydrobromic acid, EthanolUtilizes a bio-renewable starting material, can produce enantiomerically enriched product.[2]Multi-step process, requires careful temperature control during diazotization.[2]

Experimental Protocols

Method A: Fischer Esterification of 2-Bromopropionic Acid
  • To a solution of 2-bromopropionic acid in an excess of ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by distillation under reduced pressure.

Method B: Synthesis from 2-Bromopropionyl Chloride
  • Preparation of 2-Bromopropionyl Chloride: In a reaction vessel equipped with a reflux condenser and a dropping funnel, place propionic acid and a catalytic amount of red phosphorus. Slowly add bromine dropwise with stirring. After the addition is complete, heat the mixture to generate 2-bromopropionyl bromide. Subsequent reaction with thionyl chloride can yield 2-bromopropionyl chloride.

  • Esterification: In a separate flask, cool anhydrous ethanol in an ice bath. Slowly add the freshly prepared 2-bromopropionyl chloride to the ethanol with stirring.[1]

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up the reaction as described in Method A (steps 4-6).

Method C: Synthesis from L-Alanine
  • Diazotization: Dissolve L-alanine and sodium bromide in aqueous hydrobromic acid and cool the solution in an ice-salt bath.[2]

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time, then warm to room temperature.

  • Extract the resulting 2-bromopropionic acid with an organic solvent.

  • Proceed with the esterification of the extracted 2-bromopropionic acid as described in Method A.

Spectral Analysis for Validation

The definitive validation of synthesized this compound relies on a thorough analysis of its spectral data. Comparison with the data of starting materials and potential byproducts is crucial for confirming the identity and purity of the product.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound 4.24Quartet2H-O-CH₂ -CH₃
4.36Quartet1H-CH(Br )-CH₃
1.83Doublet3H-CH(Br)-CH₃
1.31Triplet3H-O-CH₂-CH₃
Propionic Acid ~11.5Singlet1H-COOH
2.36Quartet2H-CH₂ -CH₃
1.16Triplet3H-CH₂-CH₃
2-Bromopropionic Acid ~11.5Singlet1H-COOH
4.41Quartet1H-CH (Br)-CH₃
1.86Doublet3H-CH(Br)-CH₃
L-Alanine (in D₂O) ~3.76Quartet1Hα-CH
~1.48Doublet3Hβ-CH₃
Ethyl Propionate 4.12Quartet2H-O-CH₂ -CH₃
2.28Quartet2H-CO-CH₂ -CH₃
1.25Triplet3H-O-CH₂-CH₃
1.15Triplet3H-CO-CH₂-CH₃
Ethyl 2,3-dibromopropionate 4.49Triplet1H-CH (Br)-CH₂Br
4.33Quartet2H-O-CH₂ -CH₃
3.93Multiplet2H-CH(Br)-CH₂ Br
1.36Triplet3H-O-CH₂-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Compound Chemical Shift (δ, ppm) Assignment
This compound ~169C =O
~62-O-C H₂-CH₃
~40-C H(Br)-CH₃
~21-CH(Br)-C H₃
~14-O-CH₂-C H₃
Propionic Acid ~180C =O
~27-C H₂-CH₃
~9-CH₂-C H₃
2-Bromopropionic Acid ~174C =O
~39-C H(Br)-CH₃
~21-CH(Br)-C H₃
Ethyl Propionate ~174C =O
~60-O-C H₂-CH₃
~27-CO-C H₂-CH₃
~14-O-CH₂-C H₃
~9-CO-CH₂-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Compound Key Absorption Bands (cm⁻¹) Functional Group
This compound ~1740 (strong)C=O stretch (ester)
~1180 (strong)C-O stretch (ester)
~650C-Br stretch
Propionic Acid 3300-2500 (broad)O-H stretch (carboxylic acid)
~1710 (strong)C=O stretch (carboxylic acid)
2-Bromopropionic Acid 3300-2500 (broad)O-H stretch (carboxylic acid)
~1720 (strong)C=O stretch (carboxylic acid)
L-Alanine 3100-2600 (broad)N-H stretch (ammonium)
~1590N-H bend
~1410C-O stretch (carboxylate)
Ethyl Propionate ~1735 (strong)C=O stretch (ester)
~1180 (strong)C-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 180/182 (M⁺, M⁺+2)135/137, 107/109, 79/81, 29
Propionic Acid 7445, 29
2-Bromopropionic Acid 152/154107/109, 79/81, 45
L-Alanine 8944, 43
Ethyl Propionate 10274, 57, 29
Ethyl 2,3-dibromopropionate 258/260/262213/215/217, 179/181, 133/135

Visualization of Workflows and Logic

Synthesis_Workflow cluster_A Method A: Fischer Esterification cluster_B Method B: From Acyl Chloride cluster_C Method C: From L-Alanine A1 2-Bromopropionic Acid + Ethanol A2 Reflux with Acid Catalyst A1->A2 A3 Work-up & Purification A2->A3 Product This compound A3->Product B1 Propionic Acid B2 2-Bromopropionyl Chloride Synthesis B1->B2 B3 Esterification with Ethanol B2->B3 B4 Work-up & Purification B3->B4 B4->Product C1 L-Alanine C2 Diazotization C1->C2 C3 2-Bromopropionic Acid C2->C3 C4 Esterification with Ethanol C3->C4 C5 Work-up & Purification C4->C5 C5->Product

Caption: Synthetic routes to this compound.

Spectral_Validation_Logic cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_comparison Data Comparison cluster_validation Validation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Validation Product Validation NMR->Validation IR->Validation MS->Validation ReferenceData Reference Spectra of This compound ReferenceData->Validation Compare ImpurityData Spectra of Starting Materials & Potential Byproducts ImpurityData->Validation Compare

Caption: Logical workflow for spectral validation.

References

A Comparative Guide to the Enantiomeric Resolution of Chiral Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

The separation of enantiomers of chiral molecules is a critical process in the pharmaceutical and fine chemical industries, where the biological activity of a compound is often associated with a single stereoisomer. Ethyl 2-bromopropionate, a versatile chiral building block, is frequently used in the synthesis of various pharmaceutical agents. This guide provides a comparative overview of two primary methods for its enantiomeric resolution: enzymatic kinetic resolution and chiral chromatography.

Performance Comparison of Resolution Methods

The choice between enzymatic and chromatographic resolution often depends on factors such as scale, desired purity, cost, and downstream processing. Enzymatic resolution is a cost-effective method for large-scale production, though it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer in a classic kinetic resolution. In contrast, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offers high-resolution separation of both enantiomers with the potential for near-quantitative recovery, making it ideal for analytical and preparative-scale applications where high purity is paramount.

MethodKey Performance ParameterTypical ValueAdvantagesDisadvantages
Enzymatic Kinetic Resolution Enantiomeric Excess (e.e.) of Product>95%- High enantioselectivity- Mild reaction conditions- Cost-effective for large scale- Maximum 50% yield for one enantiomer- Requires separation of product from unreacted substrate- Enzyme stability can be a concern
Yield of Single Enantiomer<50%
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Excess (e.e.)>99.5%[1]- High resolution of both enantiomers- High purity achievable- Applicable to a wide range of compounds- Higher cost of chiral stationary phases- Solvent consumption can be high for preparative scale
Recovery of Enantiomers>95%
Chiral Gas Chromatography (GC) Resolution (Rs)Baseline separation achievable[2]- High efficiency and speed- Suitable for volatile compounds- Sensitive detection- Requires analyte to be thermally stable and volatile- Limited to smaller scale separations
Enantiomeric PurityHigh

Experimental Protocols

Enzymatic Kinetic Resolution via Hydrolysis

This protocol is based on the enantioselective hydrolysis of racemic this compound using Candida rugosa lipase (B570770). The enzyme preferentially hydrolyzes one enantiomer, leaving the other enantiomer enriched in the unreacted ester.

Materials:

Procedure:

  • To a solution of racemic this compound (1.0 g, 5.52 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.0), add Candida rugosa lipase (500 mg).

  • Stir the suspension at room temperature (25°C) and monitor the reaction progress by chiral GC or HPLC.

  • When approximately 50% conversion is reached, terminate the reaction by filtering off the enzyme.

  • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Separate the resulting 2-bromopropionic acid and the unreacted this compound by column chromatography on silica gel.

  • Determine the enantiomeric excess of the unreacted ester and the product acid using chiral GC or HPLC analysis.

Chromatographic Resolution

1. Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from the successful separation of the closely related compound, ethyl 2,3-dibromopropionate, on a polysaccharide-based chiral stationary phase.[1]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Series or equivalent

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm[1][3]

  • Mobile Phase: n-Hexane/Ethanol (95:5, v/v)[1]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the Chiralpak® AD-H column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers and record the chromatogram.

  • Determine the resolution and retention times of the two enantiomers.

2. Chiral Gas Chromatography (GC)

This method utilizes a cyclodextrin-based chiral stationary phase for the separation of the volatile enantiomers of this compound.[2][4]

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent with a flame ionization detector (FID)

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: 70°C (isothermal) or a suitable temperature ramp to optimize separation[4]

  • Split Ratio: 50:1

Sample Preparation: Dilute the racemic this compound in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

Procedure:

  • Condition the column according to the manufacturer's instructions.

  • Inject the sample into the GC.

  • Record the chromatogram and determine the retention times and resolution of the enantiomers.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the enantiomeric resolution processes described.

Enantiomeric_Resolution_Workflow cluster_enzymatic Enzymatic Kinetic Resolution cluster_chromatographic Chiral Chromatography racemate_enz Racemic Ethyl 2-Bromopropionate enzyme Candida rugosa Lipase (Hydrolysis) racemate_enz->enzyme separation_enz Separation (Chromatography) enzyme->separation_enz ~50% Conversion product_S (S)-2-Bromopropionic Acid (Product) separation_enz->product_S product_R (R)-Ethyl 2-Bromopropionate (Unreacted Substrate) separation_enz->product_R racemate_chrom Racemic Ethyl 2-Bromopropionate chiral_column Chiral Stationary Phase (HPLC or GC) racemate_chrom->chiral_column enantiomer_1 Enantiomer 1 chiral_column->enantiomer_1 Separation enantiomer_2 Enantiomer 2 chiral_column->enantiomer_2

Caption: Workflow for Enzymatic and Chromatographic Resolution.

Logical_Relationship start Racemic Ethyl 2-Bromopropionate method_choice Choice of Resolution Method start->method_choice enzymatic Enzymatic Resolution method_choice->enzymatic Large Scale, Cost-Effective chromatographic Chromatographic Resolution method_choice->chromatographic High Purity, Analytical/Prep Scale products_enz Enriched Enantiomers (Acid + Ester) enzymatic->products_enz hplc Chiral HPLC chromatographic->hplc gc Chiral GC chromatographic->gc products_chrom Pure Enantiomers hplc->products_chrom gc->products_chrom

References

Alternative reagents to ethyl 2-bromopropionate for propanoate moiety introduction

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternative Reagents for Propanoate Moiety Introduction

For researchers, scientists, and drug development professionals, the efficient introduction of a propanoate moiety is a common requirement in the synthesis of a wide array of molecules, from active pharmaceutical ingredients to molecular probes. Ethyl 2-bromopropionate has traditionally been a widely used reagent for this purpose. However, considerations of reactivity, selectivity, cost-effectiveness, and safety have prompted the exploration of alternative reagents. This guide provides an objective comparison of the performance of several key alternatives to this compound, supported by experimental data and detailed protocols.

Alternative Reagents: A Comparative Overview

The primary alternatives to this compound for the introduction of a propanoate moiety can be broadly categorized into acylating agents and Michael acceptors. Each class of reagents offers distinct advantages and disadvantages in terms of their reactivity, substrate scope, and reaction conditions.

1. Acylating Agents: Propionyl Chloride and Propionic Anhydride (B1165640)

Propionyl chloride and propionic anhydride are highly reactive acylating agents that readily introduce the propionyl group onto nucleophiles such as alcohols, amines, and phenols.

  • Propionyl Chloride is a colorless, corrosive, and volatile liquid that is a highly effective propionylating agent.[1] Its high reactivity stems from the excellent leaving group ability of the chloride ion.[2][3][4]

  • Propionic Anhydride is a less volatile and slightly less reactive alternative to propionyl chloride.[5][6][7] It is also a corrosive liquid and reacts with water.[5][6][7] The byproduct of its reaction is propionic acid, which can sometimes be advantageous over the corrosive HCl produced from propionyl chloride.

2. Alkylating Agents: Ethyl 2-Chloropropionate

Ethyl 2-chloropropionate is a structural analog of this compound and functions as an alkylating agent. The primary difference in their reactivity lies in the leaving group ability of the halide, with bromide being a better leaving group than chloride.

3. Green Alternative: Ethyl Lactate (B86563)

Ethyl lactate is a biodegradable and low-toxicity solvent that is gaining attention as a green alternative in organic synthesis.[8][9][10] While primarily used as a solvent, it can also serve as a precursor for the introduction of the propanoate moiety under certain conditions, although it is generally less reactive than traditional alkylating and acylating agents.[11]

4. Michael Acceptors: Ethyl Acrylate (B77674)

The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds like ethyl acrylate provides a powerful method for forming carbon-carbon or carbon-heteroatom bonds, leading to the formation of a propanoate structure.[12][13][14][15][16]

Quantitative Data Comparison

The following tables summarize the performance of the alternative reagents in various reactions to introduce a propanoate moiety. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from individual studies and should be interpreted as indicative of the potential performance of each reagent.

Table 1: Propionylation of Amines

ReagentSubstrateBaseSolventTemp (°C)TimeYield (%)Reference
Propionic Anhydride Diethylamine (B46881)--RT2-3 d>95%[12]
Propionyl Chloride BenzylaminePyridine-Gentle Heating-Good[17][18]
Ethyl Acrylate Diethylamine--RT80 min>98%[13]
Ethyl Acrylate BenzylamineDBUSolvent-free (MW)7510 min44%[15]

Table 2: Propionylation of Alcohols/Phenols

ReagentSubstrateBase/CatalystSolventTemp (°C)TimeYield (%)Reference
Propionyl Chloride Phenol--Gentle Heating-Good[17]
Propionic Anhydride 2-Butanol-----[19]
2-Chloropropionic acid PhenolAlkaliWater---[20]

Table 3: Safety and Handling Comparison

ReagentKey HazardsHandling Precautions
This compound Flammable, CorrosiveHandle in a fume hood, wear appropriate PPE.
Propionyl Chloride Highly flammable, reacts violently with water, corrosive, toxic if inhaled[2][3]
Propionic Anhydride Combustible, corrosive, reacts with water[5][6]
Ethyl 2-Chloropropionate FlammableHandle in a well-ventilated area.
Ethyl Lactate Flammable[8]
Ethyl Acrylate Highly flammableHandle in a well-ventilated area, away from ignition sources.

Experimental Protocols

Protocol 1: Aza-Michael Addition of a Secondary Amine to Ethyl Acrylate

This protocol describes the solvent-free Michael addition of diethylamine to ethyl acrylate.

  • Materials: Diethylamine, Ethyl Acrylate, round-bottom flask, magnetic stirrer.

  • Procedure:

    • To a round-bottom flask, add diethylamine (1.0 eq).

    • Add ethyl acrylate (1.0 eq) to the flask.

    • Stir the mixture magnetically at room temperature.

    • Monitor the reaction progress by 1H NMR spectroscopy until the disappearance of the acrylate signals.[13]

    • The product, ethyl 3-(diethylamino)propanoate, is typically obtained in high purity without the need for further purification.

Protocol 2: Propionylation of Lysine Residues in Proteins using Propionic Anhydride

This protocol is adapted for the derivatization of proteins for mass spectrometry analysis.[21][22][23]

  • Materials: Protein sample, 1M triethylammonium (B8662869) bicarbonate (TEAB), Propionylation reagent (Isopropyl alcohol:propionic anhydride 79:1 v/v), Water.

  • Procedure:

    • Start with a vacuum-dried protein sample (e.g., 20 µg).

    • Add 20 µL of 1M TEAB to dissolve the sample.

    • Add 20 µL of the propionylation reagent.

    • Spin down the sample and incubate at room temperature for 30 minutes.

    • Add 20 µL of water to quench the reaction.

    • Spin down and incubate at 37°C for 30 minutes.

    • Vacuum dry the sample to remove volatiles.

Mandatory Visualizations

Signaling and Metabolic Pathways

The introduction of a propanoate moiety is not only a synthetic transformation but also a key event in biological systems. Protein propionylation, a post-translational modification, plays a crucial role in regulating cellular processes.[19][24][25][26][27][28][29] The propionyl group is donated by propionyl-CoA, a central metabolite.

Protein_Propionylation_Pathway cluster_prop Propionyl_CoA Propionyl-CoA Propionylated_Protein Propionylated Protein KATs Lysine Acetyltransferases (KATs) (e.g., p300/CBP) Propionyl_CoA->KATs Protein Protein (Lysine) Protein->KATs Sirtuins Sirtuins (KDACs) Propionylated_Protein->Sirtuins De-propionylation Gene_Regulation Gene Regulation Propionylated_Protein->Gene_Regulation affects Cellular_Metabolism Cellular Metabolism Propionylated_Protein->Cellular_Metabolism affects KATs->Propionylated_Protein Propionylation Sirtuins->Protein Metabolic_Pathways Metabolic Pathways (Fatty Acid Oxidation, Amino Acid Catabolism) Metabolic_Pathways->Propionyl_CoA produce Propionyl_CoA_Metabolism Odd_Chain_Fatty_Acids Odd-Chain Fatty Acids Propionyl_CoA Propionyl-CoA Odd_Chain_Fatty_Acids->Propionyl_CoA β-oxidation Amino_Acids Amino Acids (Val, Ile, Thr, Met) Amino_Acids->Propionyl_CoA Catabolism Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Carboxylation Methylmalonyl_CoA_Racemase Methylmalonyl-CoA Racemase Methylmalonyl_CoA->Methylmalonyl_CoA_Racemase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA_Racemase->L_Methylmalonyl_CoA Isomerization Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase L_Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Isomerization TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle enters Experimental_Workflow Start Start Dissolve_Substrate Dissolve Substrate in Anhydrous Solvent Start->Dissolve_Substrate Add_Base Add Base (e.g., Pyridine, Et3N) (Optional) Dissolve_Substrate->Add_Base Cool_Reaction Cool to 0°C Add_Base->Cool_Reaction Add_Reagent Add Propionylating Reagent (Propionyl Chloride or Propionic Anhydride) dropwise Cool_Reaction->Add_Reagent Reaction Stir at RT or Heat Add_Reagent->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Purification (Chromatography, Distillation, or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

References

A Comparative Cost and Efficiency Analysis of Ethyl 2-Bromopropionate Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Ethyl 2-bromopropionate, a versatile building block in the synthesis of numerous pharmaceuticals and agrochemicals, can be prepared through several synthetic pathways. This guide provides a detailed comparative analysis of three primary routes: the Hell-Volhard-Zelinsky reaction followed by esterification, direct Fischer esterification of 2-bromopropionic acid, and a method starting from the amino acid L-alanine. The comparison focuses on reaction yield, purity, and a relative cost analysis of the starting materials.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each synthesis route, providing a basis for an objective comparison. The raw material costs are estimated based on currently available market prices for laboratory-grade chemicals and are intended for comparative purposes.

ParameterRoute 1: Hell-Volhard-Zelinsky & EsterificationRoute 2: Direct Fischer EsterificationRoute 3: From L-Alanine
Starting Material Propionic Acid2-Bromopropionic AcidL-Alanine
Key Reagents Bromine, Red Phosphorus, Ethanol (B145695), Thionyl Chloride (optional)Ethanol, p-Toluenesulfonic AcidSodium Bromide, Hydrobromic Acid, Sodium Nitrite (B80452), Ethanol, p-Toluenesulfonic Acid
Overall Yield ~97-98%[1]~75%[2]~60%[3]
Product Purity High (typically >99%)[1]Good (distillation required)Good (distillation required)[3]
Reaction Time Several hours for bromination, plus esterification time[4]Overnight reflux[2]Several hours for diazotization, plus esterification time[3]
Estimated Raw Material Cost per Mole of Product *~$50 - $70~$80 - $100~$40 - $60

*Cost estimations are based on laboratory-scale synthesis and are subject to variations based on supplier, purity, and quantity.

Experimental Protocols

Route 1: Hell-Volhard-Zelinsky Reaction followed by Esterification

This classical method involves the alpha-bromination of a carboxylic acid.

Step 1: Synthesis of 2-Bromopropionyl Bromide

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add dry propionic acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq).

  • Slowly add bromine (1.1 eq) from the dropping funnel. The reaction is exothermic and should be controlled with cooling.

  • After the addition is complete, gently heat the mixture to reflux for 2-4 hours until the evolution of hydrogen bromide gas ceases.

  • The resulting 2-bromopropionyl bromide can be purified by distillation.

Step 2: Esterification

  • Cool the crude or distilled 2-bromopropionyl bromide in an ice bath.

  • Slowly add anhydrous ethanol (1.5 eq) to the flask with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to complete the esterification.

  • After cooling, the reaction mixture is washed with water, a dilute sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the this compound is purified by distillation.

Route 2: Direct Fischer Esterification of 2-Bromopropionic Acid

This route is a straightforward acid-catalyzed esterification.

  • In a round-bottom flask, combine 2-bromopropionic acid (1.0 eq), an excess of anhydrous ethanol (3.0-5.0 eq), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.05 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux overnight.[2]

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[2]

Route 3: Synthesis from L-Alanine

This method utilizes a diazotization reaction to replace the amino group of an amino acid with a bromide.

Step 1: Synthesis of 2-Bromopropanoic Acid

  • Dissolve L-alanine (1.0 eq) and sodium bromide (1.5 eq) in water in a flask.

  • Cool the solution in an ice bath and slowly add hydrobromic acid (48%, ~3.0 eq).

  • Prepare a solution of sodium nitrite (2.5 eq) in water.

  • Slowly add the sodium nitrite solution to the cooled alanine (B10760859) solution while keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for an additional hour and then warm to room temperature.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromopropanoic acid.[3]

Step 2: Fischer Esterification

  • Follow the procedure outlined in Route 2, using the crude 2-bromopropanoic acid obtained in the previous step as the starting material. The overall yield from L-alanine is reported to be around 60%.[3]

Synthesis Route Comparison Workflow

SynthesisRoutes PropionicAcid Propionic Acid HVZ Hell-Volhard-Zelinsky (Br₂, Red P) PropionicAcid->HVZ TwoBromopropionicAcid 2-Bromopropionic Acid FischerEsterification Fischer Esterification (Ethanol, H⁺) TwoBromopropionicAcid->FischerEsterification LAlanine L-Alanine Diazotization Diazotization (NaBr, HBr, NaNO₂) LAlanine->Diazotization TwoBromopropionylBromide 2-Bromopropionyl Bromide Esterification1 Esterification (Ethanol) TwoBromopropionylBromide->Esterification1 Ethyl2Bromopropionate This compound Intermediate2BP_from_Alanine 2-Bromopropanoic Acid Esterification3 Fischer Esterification (Ethanol, H⁺) Intermediate2BP_from_Alanine->Esterification3 HVZ->TwoBromopropionylBromide Esterification1->Ethyl2Bromopropionate FischerEsterification->Ethyl2Bromopropionate Diazotization->Intermediate2BP_from_Alanine Esterification3->Ethyl2Bromopropionate

Caption: Comparative workflow of three synthesis routes to this compound.

Conclusion

The choice of synthesis route for this compound depends on several factors including the availability and cost of starting materials, desired yield and purity, and the scale of the reaction.

  • The Hell-Volhard-Zelinsky reaction followed by esterification (Route 1) offers the highest reported yield and purity, making it an excellent choice for producing high-quality material where cost is a secondary consideration.[1]

  • Direct Fischer esterification of 2-bromopropionic acid (Route 2) is a simpler and more direct method, but with a lower yield.[2] This route may be preferable for smaller-scale syntheses or when 2-bromopropionic acid is readily available at a competitive price.

  • The synthesis from L-alanine (Route 3) presents the most cost-effective option based on the estimated raw material costs and provides a chiral product if a single enantiomer of alanine is used. However, it involves a multi-step process with a lower overall yield compared to the HVZ route.[3]

Researchers and production chemists should carefully weigh these factors to select the most appropriate synthetic strategy for their specific needs.

References

Assessing the impact of initiator structure on polymerization control

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of initiator performance in controlled polymerization techniques, supported by experimental data.

For researchers, scientists, and drug development professionals, the selection of an appropriate initiation system is critical for synthesizing polymers with precisely defined properties. The structure of the initiator profoundly influences the degree of control over molecular weight, polydispersity, chain-end functionality, and overall polymer architecture. This guide provides a comparative analysis of initiator structures within two leading controlled radical polymerization (CRP) techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the initiator is typically an alkyl halide (R-X) that, in conjunction with a transition metal catalyst (e.g., a copper complex), reversibly generates radicals. The structure of the alkyl halide is a key parameter for achieving a well-controlled polymerization. The rate of activation (k_act) and the overall ATRP equilibrium constant (K_ATRP = k_act/k_deact) are highly dependent on the initiator's structure.[1]

Impact of the Alkyl Group (R)

The stability of the radical formed upon homolytic cleavage of the R-X bond is paramount. Initiators that generate more stable radicals are more active. The general order of reactivity for the alkyl group is: tertiary > secondary > primary.[1] This is due to the increasing stabilization of the resulting radical. Furthermore, substituents that can stabilize a radical, such as phenyl, cyano, or ester groups, significantly increase the activation rate constant.[2]

Impact of the Halogen (X)

The C-X bond dissociation energy also plays a crucial role. Alkyl bromides are generally more active and widely used than alkyl chlorides because the C-Br bond is weaker.[1] Alkyl iodides are even more reactive, while fluorides are typically not used as they are too inactive.[1][2] The activity of the leaving atom decreases in the order: I ≥ Br > Cl.[1]

Quantitative Data: Initiator Performance in ATRP

The following table summarizes the activation rate constants (k_act) for various ATRP initiators with the Cu(I)Br/PMDETA catalyst system in acetonitrile (B52724) at 35°C, illustrating the structural effects.

InitiatorStructureTypek_act (M⁻¹s⁻¹)
MBrPMethyl 2-bromopropionateSecondary0.83
EtBriBEthyl 2-bromoisobutyrateTertiary1.8
PEBr1-Phenylethyl bromideSecondary, Benzylic3.5
BrAN2-BromopropionitrileSecondary, α-cyano280
BrPN2-BromophenylacetonitrileSecondary, α-cyano, benzylic14,000

Data compiled from studies on ATRP kinetics.[1]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a degenerative transfer process mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. The CTA's structure, specifically the R group (the homolytically leaving group) and the Z group (which stabilizes the C=S double bond), is critical for controlling the polymerization of a given monomer.

The Role of the R Group

The R group must be a good homolytic leaving group. Its stability as a free radical should be comparable to or greater than that of the propagating polymer radical (P_n•). If the R group is a poor leaving group, it can lead to a long induction period or complete inhibition of the polymerization.

The Role of the Z Group

The Z group modulates the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical adduct. The choice of the Z group is crucial for matching the CTA to the monomer family being polymerized. For instance, trithiocarbonates (Z = S-R') are highly versatile, while dithiobenzoates (Z = Phenyl) are effective for monomers like styrene (B11656) and acrylates but can cause retardation.[3]

Quantitative Data: CTA Performance in RAFT

The following table compares the performance of different CTAs in the RAFT polymerization of various monomers, highlighting the impact on polydispersity (Đ).

MonomerCTA (Z-group)InitiatorĐ (PDI)
StyreneDithiobenzoateAIBN< 1.1
Methyl Methacrylate (MMA)DithiobenzoateAIBN< 1.2
Methyl Acrylate (MA)TrithiocarbonateAIBN< 1.1
N-isopropylacrylamide (NIPAM)DithiocarbamateACVA< 1.1

Data represents typical values achieved under optimized RAFT conditions.[4][5][6]

Mechanistic Pathways

The following diagrams illustrate the fundamental mechanisms of ATRP and RAFT, highlighting the central role of the initiator and chain transfer agent.

ATRP_Mechanism cluster_activation Activation cluster_deactivation Deactivation Pn_X P_n-X (Dormant) Cu_I_L Cu(I)/L Pn_rad P_n• (Active) Pn_X->Pn_rad k_act X_Cu_II_L X-Cu(II)/L Cu_I_L->X_Cu_II_L k_act Pn_rad->Pn_X k_deact Propagation P_n+1• Pn_rad->Propagation + Monomer X_Cu_II_L->Cu_I_L k_deact Propagation->Pn_rad

Caption: The ATRP equilibrium between dormant and active radical species.

RAFT_Mechanism cluster_init Initiation & Propagation cluster_raft RAFT Equilibrium Initiator Initiator Monomer Monomer Initiator->Monomer Pn_rad P_n• Monomer->Pn_rad Pm_rad P_m• CTA R-S(C=S)Z Pn_rad->CTA + Intermediate1 Intermediate Radical Adduct CTA->Intermediate1 R_rad R• Intermediate1->R_rad MacroCTA P_n-S(C=S)Z (Dormant) Intermediate1->MacroCTA R_rad->Monomer + Monomer(s) Intermediate2 Intermediate Radical Adduct MacroCTA->Intermediate2 Intermediate2->Pn_rad Pm_rad->MacroCTA + Experimental_Workflow A 1. Reagent Preparation (Monomer, Initiator/CTA, Catalyst, Solvent) B 2. Reaction Setup (Schlenk Flask/Vessel) A->B C 3. Deoxygenation (Freeze-Pump-Thaw or N₂ Purge) B->C D 4. Polymerization (Heating & Stirring) C->D E 5. Termination (Cooling & Exposure to Air) D->E F 6. Purification (Catalyst Removal/Precipitation) E->F G 7. Characterization (SEC/GPC, NMR) F->G

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Bromopropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ethyl 2-bromopropionate, a flammable, corrosive, and toxic compound, requires strict adherence to hazardous waste disposal procedures. This guide provides essential safety and logistical information for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to utilize a licensed and certified hazardous waste disposal company.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

  • Waste Identification and Classification :

    • This compound is classified as a hazardous waste due to its flammability, corrosivity, and toxicity.[2][4]

    • It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

  • Waste Segregation and Storage :

    • Keep this compound waste in its original container whenever possible.[3] The container must be in good condition, tightly sealed, and properly labeled.

    • Do not mix this compound with other waste materials.[3]

    • Store the waste container in a designated, well-ventilated, and cool area away from sources of ignition such as heat, sparks, and open flames.[2][3][4]

  • Spill Management :

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Contain the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[2]

    • The container with the spill cleanup material must also be treated as hazardous waste and disposed of accordingly.

  • Packaging for Disposal :

    • Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the chemical name (this compound) and associated hazards (Flammable, Corrosive, Toxic).

    • Follow the specific packaging instructions provided by your institution's Environmental Health and Safety (EHS) department or the contracted waste disposal company.

  • Arranging for Pickup and Disposal :

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[2][4]

    • Provide them with an accurate description and quantity of the waste.

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered contaminated.

    • These materials should be collected in a designated, sealed container and disposed of as hazardous waste along with the chemical itself.[3][4]

    • Empty containers that held this compound should be handled as the product itself and disposed of as unused product.[3][4]

Hazard and Transport Information

For the proper management and transport of this compound waste, it is essential to be aware of its specific hazard classifications and transportation designations.

ParameterValue
UN Number UN2920[1][3][4]
Proper Shipping Name CORROSIVE LIQUID, FLAMMABLE, N.O.S. (this compound)[1][3][4]
Hazard Class 8 (Corrosive)[1]
Subsidiary Hazard Class 3 (Flammable)[1]
Packing Group II[1]

Disposal Workflow

The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste liquid_waste Liquid Waste (Surplus or Non-Recyclable) assess_waste->liquid_waste Liquid spill_cleanup Spill Cleanup Material (Contaminated Absorbent) assess_waste->spill_cleanup Spill contaminated_materials Contaminated Materials (Gloves, Pipettes, etc.) assess_waste->contaminated_materials Solid original_container Keep in Original or Approved Waste Container liquid_waste->original_container spill_cleanup->original_container contaminated_materials->original_container segregate Segregate from Other Waste original_container->segregate label_container Label as Hazardous Waste (Flammable, Corrosive, Toxic) segregate->label_container store Store in a Cool, Ventilated Area Away from Ignition Sources label_container->store contact_disposal Contact Licensed Hazardous Waste Disposal Company store->contact_disposal package Package for Shipment (Follow Regulations) contact_disposal->package transport Transport by Licensed Carrier package->transport dispose Final Disposal at Permitted Facility (e.g., Incineration) transport->dispose

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-bromopropionate is a versatile reagent in organic synthesis, but its safe handling is paramount for protecting laboratory personnel.[1] This guide provides essential safety and logistical information, including detailed operational plans and disposal protocols, to ensure the well-being of researchers and the integrity of your work.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted, and appropriate personal protective equipment must be worn at all times. This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[2][3][4] It is also harmful if swallowed or inhaled.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

  • Ensure that eyewash stations and safety showers are readily accessible.[4][6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Source
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch). Use equipment approved under government standards such as NIOSH (US) or EN 166 (EU).[2][7]
Skin Protection Chemical-resistant gloves (inspect before use). A complete suit protecting against chemicals, or flame-retardant antistatic protective clothing.[2]
Respiratory Protection If risk assessment indicates the need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. If the respirator is the sole means of protection, use a full-face supplied air respirator.[2][7]

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this chemical from reception to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect containers for damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[1][2][5]

  • Keep containers tightly closed and upright to prevent leakage.[2][7]

  • Store separately from incompatible materials such as strong bases, reducing agents, amines, and active metals.[1]

2. Handling and Use:

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][5]

  • Use non-sparking tools.[3][5]

  • Avoid inhalation of vapor or mist.[2][7]

  • Do not eat, drink, or smoke in the handling area.[7]

  • Wash hands thoroughly after handling.[2][3][5]

3. Spill Management:

  • In case of a spill, evacuate personnel from the area.

  • Remove all sources of ignition.[2][5][7]

  • Ventilate the area.

  • Use personal protective equipment.[2][7]

  • Contain the spill using non-combustible absorbent materials like sand, earth, or vermiculite.[7]

  • Collect the absorbed material into a suitable container for disposal.[2][5]

  • Do not let the product enter drains.[2][7]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol Source
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3][7][8]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Seek immediate medical attention.[2][3][7]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of as unused product.[2][7] Empty containers may retain product residue and can be hazardous.[4][5]

Chemical Spill Workflow

The following diagram illustrates the logical workflow for safely managing a spill of this compound.

Spill_Workflow spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ignition Remove Ignition Sources ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain Spill with Absorbent Material ventilate->contain collect Collect and Containerize Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for managing an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromopropionate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromopropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.